Product packaging for C-DIM12(Cat. No.:)

C-DIM12

Cat. No.: B1668760
M. Wt: 356.8 g/mol
InChI Key: LTLRXTDMXOFBDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

C-DIM12 is a para-phenyl-substituted diindolylmethane (C-DIM) that is an orally bioavailable activator of nuclear receptor-related protein 1 (Nurr1/NR4A2). It is selective for Nurr1, not activating Nur77, neuron-derived orphan receptor 1 (Nor1), or the retinoid X receptor (RXR) in parallel luciferase assays. This compound (2.5-10 µM) inhibits proliferation of Ku7 and 253J B-V bladder cancer cells in a dose-dependent manner and induces apoptosis of KU7 cells in a Nurr1-dependent manner. In an orthotopic nude mouse model, this compound suppresses bladder cancer cell growth by 44 and 59% at doses of 12.5 and 25 mg/kg, respectively. This compound has neuroprotective properties, preventing dopaminergic cell loss and reducing the expression of NF-κB in the substantia nigra pars compacta in an MPTP mouse model of Parkinson’s disease. It also has analgesic and anti-inflammatory activity in the tail immersion and carrageenan paw edema assays at a dose of 100 mg/kg, without causing ulcers in rats.>Nurr1 activator;  Orally available anti-inflammatory and neuroprotective agent>This compound is a novel synthetic activator of Nurr1. This compound induces dopaminergic gene expression and protects against 6-hydroxydopamine neurotoxicity in vitro. This compound activates Nurr1 in cancer cells and prevents loss of dopaminergic neurons in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model of PD in mice. This compound induced expression of Nurr1-regulated genes that was abolished by Nurr1 knockdown. This compound increased expression of transfected human Nurr1, induced Nurr1 protein expression in primary dopaminergic neurons and enhanced neuronal survival from exposure to 6-OHDA. This compound stimulates neuroprotective expression Nurr1-regulated genes in DA neurons.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H17ClN2 B1668760 C-DIM12

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-chlorophenyl)-(1H-indol-3-yl)methyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2/c24-16-11-9-15(10-12-16)23(19-13-25-21-7-3-1-5-17(19)21)20-14-26-22-8-4-2-6-18(20)22/h1-14,23,25-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLRXTDMXOFBDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C3=CC=C(C=C3)Cl)C4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

C-DIM12: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-DIM12, or 1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane, is a synthetic derivative of indole-3-carbinol that has garnered significant attention for its therapeutic potential in a range of diseases, most notably in neurodegenerative disorders and cancer.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the bioactivity of this compound. The core of its action lies in the modulation of the orphan nuclear receptor Nurr1 (NR4A2), through which it exerts potent anti-inflammatory and pro-apoptotic effects.[1][3][4] This document will detail the signaling pathways influenced by this compound, present quantitative data from key studies, and outline the experimental protocols used to elucidate its mechanism of action.

Core Mechanism: Modulation of Nurr1

This compound is primarily characterized as a potent activator and modulator of Nurr1, a member of the nuclear receptor superfamily crucial for the development and maintenance of dopaminergic neurons and for regulating inflammatory responses. While it often acts as a Nurr1 agonist, particularly in the context of neuroprotection, in certain cancer cell types, it can function as a functional antagonist or inverse agonist. Computational modeling suggests that this compound has a high-affinity binding interaction with Nurr1, specifically at the coactivator domain. However, some evidence also indicates that its effects may not stem from direct binding to the Nurr1 ligand-binding domain, but rather from indirect modulation of the receptor's activity.

Signaling Pathways

The therapeutic effects of this compound are channeled through several key signaling pathways:

Anti-Inflammatory and Neuroprotective Pathway via NF-κB Inhibition

In the central nervous system, this compound demonstrates significant neuroprotective effects, primarily by suppressing neuroinflammation. This is achieved through the inhibition of the nuclear factor-kappa B (NF-κB) signaling cascade in glial cells like microglia and astrocytes.

The proposed mechanism involves the following steps:

  • This compound promotes the nuclear translocation of Nurr1.

  • In the nucleus, Nurr1 interferes with the transcriptional activity of NF-κB.

  • This compound stabilizes the binding of nuclear corepressor proteins, such as CoREST and NCOR2, to the promoters of inflammatory genes.

  • This stabilization competitively inhibits the binding of the p65 subunit of NF-κB to these promoters.

  • As a result, the expression of pro-inflammatory genes, including nitric oxide synthase (NOS2), interleukin-6 (IL-6), and chemokine (C-C motif) ligand 2 (CCL2), is significantly reduced.

This cascade of events leads to a dampening of the inflammatory response mediated by glial cells, which is a key factor in the pathology of neurodegenerative diseases like Parkinson's disease.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus NF_kB_Complex p50/p65/IκBα Inflammatory Stimulus->NF_kB_Complex Activates IKK p50_p65 p50/p65 NF_kB_Complex->p50_p65 Phosphorylation of IκBα IκBα_P P-IκBα p50_p65_n p50/p65 p50_p65->p50_p65_n Nuclear Translocation Proteasome Proteasome IκBα_P->Proteasome Ubiquitination & Degradation CoREST_NCOR2 CoREST/NCOR2 p50_p65_n->CoREST_NCOR2 Binding Inhibited by Inflammatory_Genes Inflammatory Gene Promoters (NOS2, IL-6, CCL2) p50_p65_n->Inflammatory_Genes Binds to Promoter Nurr1 Nurr1 Nurr1->CoREST_NCOR2 Stabilizes Binding CoREST_NCOR2->Inflammatory_Genes Binds to Promoter Transcription_Blocked Transcription Blocked Inflammatory_Genes->Transcription_Blocked Result C_DIM12 C_DIM12 C_DIM12->Nurr1 Activates

Caption: this compound Anti-Inflammatory Signaling Pathway. (Within 100 characters)
Anti-Cancer and Pro-Apoptotic Pathways

The role of this compound in cancer is multifaceted and can be context-dependent.

  • Nurr1 Antagonism and Autophagy Inhibition: In pancreatic cancer, this compound acts as a Nurr1 antagonist. It inhibits tumor growth and induces apoptosis. Furthermore, it has been shown to inhibit cytoprotective autophagy that is induced by chemotherapeutic agents like gemcitabine, thereby potentially enhancing the efficacy of such treatments.

  • JNK Pathway Activation: The broader class of C-DIM compounds has been demonstrated to induce apoptosis in colon cancer cells through the activation of the c-Jun N-terminal kinase (JNK) pathway. This activation appears to be independent of endoplasmic reticulum (ER) stress.

  • PPARγ-Independent Apoptosis: In some colon cancer cell lines, C-DIMs can trigger apoptosis through a peroxisome proliferator-activated receptor-gamma (PPARγ)-independent mechanism. This involves the induction of the early growth response-1 (Egr-1) protein, which in turn activates the nonsteroidal anti-inflammatory drug-activated gene-1 (NAG-1).

Interaction with PPARγ Signaling

C-DIM compounds have also been identified as agonists of PPARγ. In human macrophages, the Nurr1 agonist activity of this compound has been shown to increase the protein levels of PPARγ and enhance its transcriptional activity, suggesting a synergistic relationship between Nurr1 and PPARγ in modulating inflammatory responses. However, it is noteworthy that several of the anti-cancer effects of C-DIMs are reported to be independent of PPARγ activation.

Quantitative Data Summary

ParameterCell Line/ModelValueReference
In Vitro Efficacy
IC50 (Growth Inhibition)HT-29 and HCT-15 colon cancer cells (for related C-DIMs)1 - 10 µM
Concentration for Autophagy InhibitionMiaPaCa2 pancreatic cancer cells15 µM
Concentration for NF-κB-GFP Expression BlockadeNF-κB-GFP HEK cells100 µM
In Vivo Efficacy
Neuroprotective DoseMPTP-induced Parkinsonism mouse model25 mg/kg daily (oral)
Tumor Growth Inhibition DoseNURR1-KO cells orthotopic xenograft30 mg/kg (i.p.)
Brain Inflammation Attenuation DoseIntracerebral hemorrhage mouse model50 - 100 mg/kg (i.p.)
Pharmacokinetics
Bioavailability and CNS DistributionMouse modelHigh

Experimental Protocols

In Vitro Nurr1 Transcription Reporter Assay
  • Objective: To determine if this compound activates Nurr1-mediated gene transcription.

  • Methodology:

    • Neuronal cell lines (e.g., PC12) are co-transfected with a Nurr1 expression vector and a reporter plasmid containing a Nurr1 response element linked to a luciferase gene.

    • Transfected cells are treated with varying concentrations of this compound or a vehicle control.

    • After a defined incubation period (e.g., 24 hours), cells are lysed.

    • Luciferase activity is measured using a luminometer.

    • Results are expressed as the fold change in luciferase activity relative to the vehicle control.

G Cell_Culture Neuronal Cells (e.g., PC12) Transfection Co-transfection: - Nurr1 Expression Vector - Nurr1 Reporter Plasmid Cell_Culture->Transfection Treatment Treatment: - this compound (various conc.) - Vehicle Control Transfection->Treatment Incubation Incubation (e.g., 24 hours) Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Measurement Measure Luciferase Activity Lysis->Measurement Analysis Data Analysis: Fold Change vs. Control Measurement->Analysis

Caption: Workflow for a Nurr1 Transcription Reporter Assay. (Within 100 characters)
Chromatin Immunoprecipitation (ChIP) Assay

  • Objective: To investigate the effect of this compound on the binding of transcription factors (e.g., p65 subunit of NF-κB, Nurr1) to specific gene promoters.

  • Methodology:

    • BV-2 microglial cells are treated with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound.

    • Protein-DNA complexes are cross-linked using formaldehyde.

    • Cells are lysed, and the chromatin is sheared into smaller fragments by sonication.

    • An antibody specific to the protein of interest (e.g., anti-p65 or anti-Nurr1) is used to immunoprecipitate the chromatin complexes.

    • The cross-links are reversed, and the DNA is purified.

    • Quantitative PCR (qPCR) is performed using primers specific for the promoter region of the target gene (e.g., NOS2 promoter).

    • The amount of immunoprecipitated DNA is quantified, indicating the level of protein binding to the promoter.

In Vivo MPTP-Induced Parkinsonism Model
  • Objective: To evaluate the neuroprotective effects of this compound in a mouse model of Parkinson's disease.

  • Methodology:

    • C57BL/6 mice are administered with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and probenecid to induce parkinsonism, characterized by the loss of dopaminergic neurons.

    • A treatment group of mice concurrently receives daily oral doses of this compound (e.g., 25 mg/kg).

    • Control groups receive vehicle or this compound alone.

    • Neurobehavioral analyses are conducted throughout the study to assess motor function.

    • At the end of the study, brains are collected and processed for immunohistochemical analysis.

    • The number of dopaminergic neurons (tyrosine hydroxylase-positive cells) in the substantia nigra pars compacta and the density of dopaminergic terminals in the striatum are quantified.

    • Markers of glial activation (e.g., Iba1 for microglia, GFAP for astrocytes) are also assessed.

Conclusion

This compound is a promising therapeutic agent with a well-defined, albeit complex, mechanism of action centered on the modulation of the orphan nuclear receptor Nurr1. Its ability to suppress neuroinflammation via NF-κB inhibition provides a strong rationale for its development in the treatment of neurodegenerative disorders. Concurrently, its multifaceted anti-cancer activities, including the induction of apoptosis and inhibition of autophagy, highlight its potential as an oncologic therapeutic. Further research, particularly clinical trials, is warranted to translate the preclinical efficacy of this compound into tangible clinical benefits. As of now, no clinical trials for this compound are listed, but related strategies involving deep brain stimulation are being explored for Parkinson's and other motor disorders.

References

C-DIM12: A Technical Guide to a Novel Nurr1 Activator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-DIM12, chemically known as 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane, is a potent and orally active modulator of the orphan nuclear receptor Nurr1 (also known as NR4A2).[1][2] This synthetic compound has garnered significant attention for its neuroprotective and anti-inflammatory properties, primarily mediated through the activation of Nurr1 and subsequent inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4] Preclinical studies have demonstrated its therapeutic potential in models of Parkinson's disease and intracerebral hemorrhage.[1] Furthermore, this compound has exhibited anti-tumor and pro-apoptotic effects in cancer cell lines. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key experimental data, and detailed protocols.

Core Properties and Chemical Structure

PropertyValueReference
IUPAC Name 3,3'-[(4-Chlorophenyl)methylene]bis[1H-indole]
Synonyms DIM-C-pPhCl
Molecular Formula C23H17ClN2
Molecular Weight 356.85 g/mol
CAS Number 178946-89-9
Purity ≥98% (HPLC)
Solubility 71 mg/mL in DMSO (198.96 mM)

Mechanism of Action

This compound functions as a potent activator of Nurr1, a transcription factor crucial for the development, maintenance, and survival of dopaminergic neurons, as well as for regulating inflammatory responses in glial cells.

Key mechanistic features include:

  • Nurr1 Activation: this compound binds to Nurr1, likely at the coactivator domain, stimulating its transcriptional activity. This leads to the induction of Nurr1-regulated genes, including those involved in dopamine synthesis and neuroprotection like tyrosine hydroxylase and the dopamine transporter.

  • Inhibition of NF-κB Signaling: A primary anti-inflammatory mechanism of this compound is the suppression of NF-κB-dependent gene expression. It achieves this by stabilizing the binding of nuclear corepressor proteins, such as CoREST and NCOR2, which in turn reduces the binding of the p65 subunit of NF-κB to the promoters of inflammatory genes. This leads to decreased expression of pro-inflammatory mediators like nitric oxide synthase (NOS2), interleukin-6 (IL-6), and chemokine (C-C motif) ligand 2 (CCL2).

  • Apoptosis Induction in Cancer Cells: In the context of cancer, this compound stimulates a Nurr1-mediated apoptosis axis in bladder cancer cells and tumors. It has also been shown to inhibit tumor growth and autophagy.

Below is a diagram illustrating the signaling pathway of this compound in suppressing inflammation.

C_DIM12_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB_p65 NF-κB (p65) IκBα->NFκB_p65 Releases NFκB_p65_nuc NF-κB (p65) NFκB_p65->NFκB_p65_nuc Translocates Nurr1_cyto Nurr1 Nurr1_nuc Nurr1 Nurr1_cyto->Nurr1_nuc Translocates CDIM12_cyto This compound CDIM12_cyto->Nurr1_cyto Binds & Activates Inflammatory_Genes Inflammatory Gene Promoters (e.g., NOS2, IL-6, CCL2) NFκB_p65_nuc->Inflammatory_Genes Binds & Activates Nurr1_nuc->NFκB_p65_nuc Inhibits Binding to Promoter CoREST_NCOR2 CoREST/NCOR2 Nurr1_nuc->CoREST_NCOR2 Stabilizes Binding Transcription Inflammatory Gene Transcription Inflammatory_Genes->Transcription CoREST_NCOR2->Inflammatory_Genes Represses

Caption: this compound anti-inflammatory signaling pathway.

Preclinical Data Summary

In Vitro Studies
Cell LineTreatmentEffectReference
BV-2 microgliaThis compound + LPSInhibition of LPS-induced NF-κB-regulated genes (NOS2, IL-6, CCL2)
NF-κB–GFP reporter cells100 μM this compound + 30 ng/ml TNFαDecreased NF-κB activation
Primary microgliaThis compound + LPSEnhanced nuclear translocation of Nurr1; Decreased p65 binding to NOS2 promoter
Bladder cancer cellsThis compoundStimulation of Nurr1-mediated apoptosis
MiaPaCa2 cells15 μM this compound (3-5 days)Inhibition of autophagy, increased cell proliferation and survival
In Vivo Studies
Animal ModelDosing RegimenKey FindingsReference
MPTPp-treated mice (Parkinson's model)50 mg/kg, oral administrationNeuroprotective activity; protection against loss of dopaminergic neurons; suppression of microglial and astrocyte activation
Transgenic NF-κB/EGFP reporter mice50 mg/kg, oral gavageReduced expression of NF-κB/EGFP in the substantia nigra
Intracerebral hemorrhage (ICH) mice50-100 mg/kg, i.p. or p.o.Attenuated brain inflammation; improved functional recovery; prevented neuron loss; suppressed activation of microglia/macrophages
NURR1-KO cells orthotopic xenograft30 mg/kg, i.p. (30 days)Inhibition of tumor growth and autophagy; induction of apoptosis

Experimental Protocols

NF-κB Activation Assay in Reporter Cells

Objective: To quantify the inhibitory effect of this compound on NF-κB activation.

Methodology:

  • Cell Culture: NF-κB–GFP (green fluorescent protein) HEK293 reporter cells are cultured in appropriate media.

  • Treatment: Cells are exposed to 30 ng/ml of TNFα to induce NF-κB activation. Concurrently, cells are treated with 100 μM this compound or vehicle control.

  • Incubation: The cells are incubated for up to 24 hours.

  • Analysis: Total GFP fluorescence per cell is measured using fluorescence microscopy or flow cytometry. A reduction in GFP fluorescence in the this compound-treated group compared to the TNFα-only group indicates inhibition of NF-κB activation.

Below is a diagram illustrating the experimental workflow for the NF-κB activation assay.

NFkB_Assay_Workflow Start Start: NF-κB-GFP HEK293 Cells Treatment Treatment Groups Start->Treatment Group1 Vehicle Control Treatment->Group1 Group 1 Group2 TNFα (30 ng/ml) Treatment->Group2 Group 2 Group3 TNFα + this compound (100 μM) Treatment->Group3 Group 3 Incubation Incubate 24 hours Group1->Incubation Group2->Incubation Group3->Incubation Analysis Analysis: Measure GFP Fluorescence Incubation->Analysis Result Result: Compare Fluorescence Levels Analysis->Result

Caption: Workflow for NF-κB activation reporter assay.

In Vivo Neuroprotection Study in MPTPp Mouse Model

Objective: To assess the neuroprotective effects of this compound against dopamine neuron loss.

Methodology:

  • Animal Model: C57Bl/6 mice or transgenic NF-κB/EGFP reporter mice are used.

  • Induction of Parkinsonism: Mice are treated with four doses of MPTP + probenecid (MPTPp) over 14 days to induce progressive loss of dopaminergic neurons.

  • Treatment: A cohort of MPTPp-treated mice receives daily oral gavage of this compound (50 mg/kg) dissolved in a vehicle (e.g., corn oil). Control groups receive vehicle only. Treatment can be administered post-lesioning to assess therapeutic potential.

  • Monitoring: Mice are monitored for neurobehavioral function.

  • Endpoint Analysis: After the treatment period, brain tissue is collected. The substantia nigra pars compacta (SNpc) and striatum are analyzed for:

    • Loss of dopaminergic neurons (e.g., via tyrosine hydroxylase immunohistochemistry).

    • Glial activation (e.g., via Iba1 for microglia and GFAP for astrocytes).

    • Changes in gene expression related to Parkinson's disease and NF-κB signaling via qPCR.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To investigate the effect of this compound on the binding of p65 and Nurr1 to inflammatory gene promoters.

Methodology:

  • Cell Culture and Treatment: BV-2 microglial cells are treated with LPS in the presence or absence of this compound.

  • Cross-linking: Protein-DNA interactions are cross-linked with formaldehyde.

  • Chromatin Shearing: Chromatin is sheared into smaller fragments by sonication.

  • Immunoprecipitation: Chromatin is incubated with antibodies specific for p65 or Nurr1 to pull down the protein of interest along with its bound DNA.

  • DNA Purification: The DNA is purified from the immunoprecipitated complexes.

  • qPCR Analysis: Quantitative PCR is performed on the purified DNA to quantify the amount of a specific promoter region (e.g., the NOS2 promoter) that was bound by the protein of interest. An increase in Nurr1 binding and a decrease in p65 binding at the NOS2 promoter in this compound-treated cells would be expected.

Synthesis

The synthesis of this compound involves the chemical reaction of indole with p-chlorobenzaldehyde.

Conclusion

This compound is a promising small molecule with a well-defined mechanism of action centered on the activation of Nurr1 and the inhibition of NF-κB-mediated inflammation. Its demonstrated efficacy in preclinical models of neurodegenerative diseases and its anti-cancer properties highlight its potential as a therapeutic agent. Further research is warranted to translate these findings into clinical applications.

References

An In-depth Technical Guide to the Core Structure and Function of C-DIM12

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-DIM12, also known as 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane, is a synthetic derivative of 3,3′-diindolylmethane (DIM) that has emerged as a potent modulator of the orphan nuclear receptor Nurr1 (Nuclear receptor related 1 protein).[1][2] This technical guide provides a comprehensive overview of the structure, mechanism of action, and key experimental protocols related to this compound. It is designed to serve as a detailed resource for researchers in pharmacology, neurobiology, and oncology who are investigating the therapeutic potential of this compound. The information presented herein is compiled from various scientific publications and is intended to facilitate further research and development.

Physicochemical and Pharmacokinetic Properties

This compound is a small molecule with specific chemical and physical characteristics that influence its biological activity and disposition. Its pharmacokinetic profile has been primarily studied in mice, revealing good oral bioavailability and significant brain penetration.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane[5]
Synonyms DIM-C-pPhCl
Molecular Formula C₂₃H₁₇ClN₂
Molecular Weight 356.85 g/mol
CAS Number 178946-89-9
Purity ≥98%
Solubility Soluble to 100 mM in DMSO and ethanol. Insoluble in water.
Storage Store at -20°C

Table 2: Pharmacokinetic Parameters of this compound in Mice (25 mg/kg, oral gavage)

ParameterPlasmaBrainReference
Tmax (hours) ~1~2
Cmax (ng/mL or ng/g) ~1000~3000
AUC (ng·h/mL or ng·h/g) ~8000~24000
t½ (hours) ~4~6

Synthesis of this compound

This compound is synthesized through an electrophilic substitution reaction of indole with p-chlorobenzaldehyde. This reaction is typically acid-catalyzed.

Experimental Protocol: Synthesis of 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane (this compound)

Materials:

  • Indole

  • p-Chlorobenzaldehyde

  • Acetonitrile (CH₃CN)

  • p-Toluenesulfonic acid (p-TSA)

  • Dichloromethane (DCM)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve indole (2.0 mmol) and p-chlorobenzaldehyde (1.0 mmol) in acetonitrile (5 mL).

  • Stir the solution vigorously at room temperature.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and transfer the mixture to a separatory funnel.

  • Wash the organic layer with dichloromethane (DCM) and then with a saturated salt solution (brine).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Mechanism of Action: Dual Regulation of Nurr1 and NF-κB Signaling

This compound exerts its biological effects primarily through two interconnected signaling pathways: the activation of the orphan nuclear receptor Nurr1 and the inhibition of the pro-inflammatory transcription factor NF-κB.

Nurr1 Activation

This compound is a potent activator of Nurr1, a transcription factor crucial for the development, maintenance, and survival of dopaminergic neurons. It also plays a role in suppressing inflammation. This compound binds to the Nurr1 ligand-binding domain, leading to the recruitment of co-activators and the transcriptional activation of Nurr1 target genes.

Nurr1_Activation_Pathway CDIM12 This compound Nurr1_cytoplasm Nurr1 (Cytoplasm) CDIM12->Nurr1_cytoplasm Binds to LBD Nurr1_nucleus Nurr1 (Nucleus) Nurr1_cytoplasm->Nurr1_nucleus Nuclear Translocation Nurr1_complex Nurr1/Co-activator Complex Nurr1_nucleus->Nurr1_complex Coactivators Co-activators Coactivators->Nurr1_complex DNA Nurr1 Response Element (NBRE/NurRE) Nurr1_complex->DNA Binds Target_Genes Target Gene Transcription (e.g., TH, DAT) DNA->Target_Genes Activates NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_active NF-κB (p65/p50) Active IkB->NFkB_active Degrades & Releases NFkB_inactive NF-κB (p65/p50) Inactive NFkB_inactive->IkB NFkB_nucleus NF-κB (p65/p50) NFkB_active->NFkB_nucleus Nuclear Translocation DNA_NFkB NF-κB Response Element NFkB_nucleus->DNA_NFkB Binds Inflammatory_Genes Inflammatory Gene Transcription (iNOS, IL-6, CCL2) DNA_NFkB->Inflammatory_Genes Activates CDIM12 This compound Nurr1 Nurr1 CDIM12->Nurr1 Repressor_Complex Nurr1/Corepressor Complex Nurr1->Repressor_Complex Corepressors Corepressors (CoREST, NCOR2) Corepressors->Repressor_Complex Repressor_Complex->DNA_NFkB Binds & Represses

References

C-DIM12: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-DIM12, or 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane, is a potent, orally active small molecule modulator of the orphan nuclear receptor Nurr1 (also known as NR4A2).[1][2] This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its anti-inflammatory, neuroprotective, and anti-cancer properties. Detailed experimental methodologies, quantitative data from key studies, and visualizations of its mechanisms of action are presented to support further research and development.

Core Mechanism of Action: Nurr1 Modulation

This compound functions as a Nurr1 activator.[3] Nurr1 is a critical transcription factor involved in the development and maintenance of dopaminergic neurons, and it also plays a key role in regulating inflammatory responses in glial cells. This compound's biological effects are primarily mediated through its interaction with Nurr1, leading to the modulation of downstream gene expression. Computational modeling suggests a high-affinity binding interaction of this compound with the coactivator domain of human Nurr1.

Anti-inflammatory Effects

A significant aspect of this compound's activity is its ability to suppress neuroinflammation. It achieves this by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In microglial cells, this compound stabilizes nuclear corepressor proteins, such as CoREST and NCOR2, which reduces the binding of the p65 subunit of NF-κB to the promoters of inflammatory genes. This leads to decreased expression of pro-inflammatory mediators including:

  • Inducible nitric oxide synthase (iNOS)

  • Interleukin-6 (IL-6)

  • Chemokine (C-C motif) ligand 2 (CCL2)

The anti-inflammatory effects of this compound have been demonstrated in various in vitro and in vivo models.

Neuroprotective Effects

This compound exhibits significant neuroprotective properties, particularly in models of Parkinson's disease and intracerebral hemorrhage. By activating Nurr1, this compound protects dopaminergic neurons from damage and loss. In MPTP-induced models of Parkinsonism, this compound has been shown to:

  • Protect against the loss of dopaminergic neurons in the substantia nigra pars compacta.

  • Preserve dopaminergic terminals in the striatum.

  • Suppress the activation of microglia and astrocytes.

Furthermore, in models of intracerebral hemorrhage, this compound improves neurological function recovery and prevents neuron loss.

Anti-cancer Activity

This compound also demonstrates anti-neoplastic effects in various cancer cell lines. It can inhibit tumor growth, induce apoptosis (programmed cell death), and inhibit autophagy. In pancreatic cancer cells, this compound acts as a Nurr1 inverse agonist, leading to decreased cell proliferation and migration.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Activity of this compound
Cell LineAssayConcentrationEffectReference
MiaPaCa2Cell Proliferation15 µMIncreased cell proliferation and survival by inhibiting autophagy.
BV-2 microgliaNF-κB-regulated gene expression (LPS-induced)Not specifiedInhibition of NOS2, IL-6, and CCL2 expression.
NF-κB–GFP reporter cellsNF-κB activation (TNFα-induced)100 µMDecreased NF-κB activation.
THP-1NF-κB transcriptional activity10 µMAttenuation of NF-κB activity induced by LPS, FL, TNFα, LTA, and ZY.
Pancreatic cancer cells (MiaPaCa2, Panc1, BxPC3)Cell Survival1-1000 µMDose-dependent decrease in cell survival.
MiaPaCa2, Panc1Apoptosis15 µMInduction of cell death (increased Annexin V staining).
MiaPaCa2, Panc1Anchorage-independent growth15 µMInhibition of growth in soft agar.
MiaPaCa2, Panc1Cell Migration15 µM60-70% decrease in migration over 48 hours.
Table 2: In Vivo Pharmacokinetics of this compound in Mice
DoseRoute of AdministrationParameterPlasmaBrainReference
10 mg/kgOral gavageCmaxNot specifiedNot specified
10 mg/kgOral gavaget1/2Not specifiedNot specified
10 mg/kgOral gavageAUCNot specifiedNot specified
25 mg/kgOral gavageCmaxNot specifiedNot specified
25 mg/kgOral gavaget1/2Not specifiedNot specified
25 mg/kgOral gavageAUCNot specifiedNot specified
30 mg/kgIntraperitonealNot applicableNot applicableNot applicable

Pharmacokinetic analysis demonstrated that approximately three times more this compound concentrated in the brain than in plasma.

Table 3: In Vivo Efficacy of this compound in Disease Models
Disease ModelAnimalDosing RegimenKey FindingsReference
MPTP-induced ParkinsonismC57BL/6 mice25 mg/kg daily, oralProtected against loss of dopaminergic neurons; suppressed glial activation.
Intracerebral HemorrhageMice50 or 100 mg/kg, oralImproved recovery of neurological function; prevented neuron loss; suppressed microglia/macrophage activation.
Pancreatic Cancer XenograftNude mice50 mg/kg, 3 times a weekInhibited tumor growth.
NURR1-KO Orthotopic XenograftMice30 mg/kg for 30 days, i.p.Inhibited tumor growth and autophagy; induced apoptosis.

Signaling Pathways and Experimental Workflows

This compound Anti-inflammatory Signaling Pathway

The following diagram illustrates the mechanism by which this compound inhibits NF-κB-mediated inflammation.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNFα) IKK IKK Inflammatory_Stimulus->IKK activates IκB IκB IKK->IκB phosphorylates NF_κB_IκB NF-κB-IκB Complex NF_κB NF-κB (p65/p50) NF_κB_n NF-κB (p65/p50) NF_κB->NF_κB_n translocates to nucleus NF_κB_IκB->NF_κB releases C_DIM12 This compound Nurr1 Nurr1 C_DIM12->Nurr1 activates Corepressors Corepressors (CoREST, NCOR2) Nurr1->Corepressors stabilizes Corepressors->NF_κB_n binds to DNA DNA Corepressors->DNA prevents p65 binding NF_κB_n->DNA binds to promoter Inflammatory_Genes Inflammatory Genes (iNOS, IL-6, CCL2) DNA->Inflammatory_Genes regulates Transcription_Blocked Transcription Blocked Inflammatory_Genes->Transcription_Blocked

Caption: this compound inhibits NF-κB signaling by activating Nurr1.

Experimental Workflow for In Vivo Parkinson's Disease Model

This diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of this compound in an MPTP-induced mouse model of Parkinson's disease.

G Start Start Animal_Acclimation Animal Acclimation (C57BL/6 mice) Start->Animal_Acclimation Group_Assignment Group Assignment (Vehicle, MPTP, MPTP+this compound) Animal_Acclimation->Group_Assignment Treatment_Period Treatment Period (e.g., 14 days) Group_Assignment->Treatment_Period MPTP_Induction MPTPp Induction (e.g., twice weekly) Treatment_Period->MPTP_Induction C_DIM12_Admin This compound Administration (e.g., 25 mg/kg daily, oral) Treatment_Period->C_DIM12_Admin Behavioral_Analysis Behavioral Analysis (e.g., motor function tests) Treatment_Period->Behavioral_Analysis Sacrifice Sacrifice and Tissue Collection Behavioral_Analysis->Sacrifice Immunohistochemistry Immunohistochemistry (TH, Iba1, GFAP) Sacrifice->Immunohistochemistry Neurochemical_Analysis Neurochemical Analysis (e.g., HPLC for dopamine) Sacrifice->Neurochemical_Analysis Gene_Expression Gene Expression Analysis (e.g., RT-PCR) Sacrifice->Gene_Expression Data_Analysis Data Analysis and Interpretation Immunohistochemistry->Data_Analysis Neurochemical_Analysis->Data_Analysis Gene_Expression->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing this compound in a Parkinson's model.

Experimental Protocols

Cell Culture and In Vitro Assays
  • Cell Lines: BV-2 microglial cells, NF-κB-GFP reporter HEK293 cells, and various cancer cell lines (e.g., MiaPaCa2, Panc1) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • NF-κB Activation Assay: NF-κB–GFP reporter cells are exposed to an inflammatory stimulus (e.g., 30 ng/ml of TNFα) in the presence or absence of this compound (e.g., 100 µM) for up to 24 hours. GFP fluorescence is quantified to measure NF-κB activation.

  • Gene Expression Analysis: Cells are treated with an inflammatory stimulus (e.g., LPS) with or without this compound. RNA is then isolated, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of target genes (e.g., iNOS, IL-6, CCL2).

  • Chromatin Immunoprecipitation (ChIP) Assay: BV-2 cells are treated with this compound followed by LPS. ChIP assays are performed using antibodies against p65 and Nurr1 to assess their binding to the promoter regions of inflammatory genes like NOS2.

Animal Models
  • MPTP-Induced Parkinsonism Model: C57BL/6 mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) along with probenecid to induce parkinsonian pathology. This compound is administered orally daily. Behavioral tests are conducted to assess motor function. Post-mortem analysis includes immunohistochemistry for tyrosine hydroxylase (to identify dopaminergic neurons), Iba1 (microglia), and GFAP (astrocytes), as well as neurochemical analysis of dopamine levels.

  • Intracerebral Hemorrhage (ICH) Model: ICH is induced in mice by microinjection of collagenase into the striatum. This compound is administered orally at various time points after ICH induction. Neurological function is assessed using behavioral tests (e.g., beam-walking). Histological analysis is performed to evaluate neuron loss and glial activation.

  • Xenograft Tumor Models: Human cancer cells (e.g., MiaPaCa2) are injected subcutaneously or orthotopically into immunodeficient mice. Once tumors are established, mice are treated with this compound (e.g., intraperitoneally or orally). Tumor volume and body weight are monitored throughout the study.

Conclusion and Future Directions

This compound is a promising therapeutic candidate with a well-defined mechanism of action centered on the modulation of Nurr1. Its potent anti-inflammatory, neuroprotective, and anti-cancer properties, coupled with its oral bioavailability and ability to penetrate the central nervous system, make it an attractive molecule for further development. Future research should focus on elucidating the full spectrum of its off-target effects, optimizing dosing regimens for different indications, and ultimately, translating these preclinical findings into clinical applications for neurodegenerative diseases, inflammatory disorders, and cancer.

References

The C-DIM12 Signaling Axis: A Technical Guide to a Novel Modulator of Nurr1 and NF-κB Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-DIM12, or 1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane, is a synthetic derivative of 3,3'-diindolylmethane (DIM) that has emerged as a significant modulator of key cellular signaling pathways.[1][2] Primarily recognized as an activator of the orphan nuclear receptor Nurr1 (NR4A2), this compound exhibits potent anti-inflammatory, neuroprotective, and anti-neoplastic properties.[1][3][4] This technical guide provides an in-depth overview of the signaling pathways modulated by this compound, detailed experimental protocols for its study, and a summary of its quantitative effects, serving as a comprehensive resource for researchers in pharmacology and drug development.

Core Signaling Pathways

The primary mechanism of action of this compound revolves around its ability to modulate the activity of the orphan nuclear receptor Nurr1 and consequently inhibit the pro-inflammatory NF-κB signaling cascade.

Nurr1 Activation

Nurr1 is a crucial transcription factor involved in the development and maintenance of dopaminergic neurons, and it also plays a role in regulating inflammatory responses. This compound has been identified as a potent activator of Nurr1. While it was initially thought to bind directly to the ligand-binding domain of Nurr1, more recent evidence from protein NMR structural footprinting data suggests that this compound does not directly bind to the Nurr1 ligand-binding domain. Computational modeling, however, indicates a high-affinity binding interaction with Nurr1 at the coactivator domain. This suggests that this compound may function as an allosteric modulator of Nurr1 activity.

The activation of Nurr1 by this compound leads to the transcriptional regulation of its target genes. In neuronal cells, this includes genes associated with dopamine synthesis and homeostasis. In cancer cells, Nurr1 activation by this compound has been linked to the induction of apoptosis.

Inhibition of NF-κB Signaling

A major consequence of Nurr1 activation by this compound is the potent inhibition of the NF-κB signaling pathway. NF-κB is a master regulator of inflammation, and its dysregulation is implicated in numerous diseases, including chronic inflammatory conditions and cancer.

This compound-mediated Nurr1 activation leads to the transcriptional repression of NF-κB target genes. This is achieved through a mechanism where Nurr1 interferes with the binding of the p65 subunit of NF-κB to the promoters of inflammatory genes, such as nitric oxide synthase (NOS2), interleukin-6 (IL-6), and chemokine (C-C motif) ligand 2 (CCL2). Furthermore, this compound has been shown to stabilize the binding of corepressor proteins, such as the Corepressor for Repressor Element 1 Silencing Transcription Factor (CoREST) and the Nuclear Receptor Corepressor 2 (NCOR2), to NF-κB, further enhancing the repression of inflammatory gene expression.

C-DIM12_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Nurr1_inactive Nurr1 This compound->Nurr1_inactive Activates Nurr1_active Nurr1* Nurr1_inactive->Nurr1_active IKK IKK IκBα IκBα IKK->IκBα Phosphorylates NF-κB_complex_inactive p65/p50/IκBα p65 p65 p50 p50 NF-κB_complex_active p65/p50 NF-κB_complex_inactive->NF-κB_complex_active Translocates Nurr1_active->NF-κB_complex_active Inhibits DNA Binding Dopaminergic_Genes Dopaminergic Genes Nurr1_active->Dopaminergic_Genes Induces Expression CoREST_NCOR2 CoREST/NCOR2 Nurr1_active->CoREST_NCOR2 Stabilizes Inflammatory_Genes Inflammatory Genes (NOS2, IL-6, CCL2) NF-κB_complex_active->Inflammatory_Genes Induces Expression CoREST_NCOR2->NF-κB_complex_active Represses Inflammatory_Stimuli Inflammatory Stimuli (LPS, TNFα) Inflammatory_Stimuli->IKK Activates

Caption: this compound activates Nurr1, leading to the inhibition of NF-κB signaling.

Quantitative Data

The following tables summarize the known quantitative effects of this compound from various studies.

Table 1: Effective Concentrations of this compound in In Vitro Studies

Cell LineAssayConcentrationEffectReference
BV-2 microgliaNF-κB inhibition10 µMInhibition of LPS-induced NF-κB regulated gene expression
NF-κB-GFP HEK cellsNF-κB inhibition100 µMReduction in TNFα-induced GFP fluorescence
MiaPaCa2 cellsAutophagy inhibition15 µMIncreased cell proliferation and survival
Neuronal cell linesNurr1 activationNot specifiedEffective activator of Nurr1 transcription

Table 2: In Vivo Dosages and Effects of this compound in Mouse Models

Mouse ModelDosageAdministration RouteEffectReference
MPTP-Induced Parkinsonism25 mg/kg/day for 14 daysIntraperitoneal (i.p.)Modulated glial reactivity
Intracerebral Hemorrhage50-100 mg/kg (three times)Intraperitoneal (i.p.)Attenuated brain inflammation and improved functional recovery
NURR1-KO Orthotopic Xenograft30 mg/kg/day for 30 daysIntraperitoneal (i.p.)Inhibited tumor growth and autophagy, induced apoptosis
Intracerebral Hemorrhage50 or 100 mg/kgOral (p.o.)Improved recovery of neurological function and prevented neuron loss

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research on this compound. Below are protocols for key experiments.

Nurr1 Activation Luciferase Reporter Assay

This assay is used to quantify the ability of this compound to activate Nurr1-mediated transcription.

Materials:

  • Neuronal cell line (e.g., PC12)

  • Expression plasmid for Nurr1

  • Luciferase reporter plasmid containing Nurr1 response elements (NBREs)

  • Transfection reagent

  • This compound solution (in DMSO)

  • Luciferase assay system

  • Plate reader with luminometer

Protocol:

  • Seed neuronal cells in a 24-well plate at an appropriate density.

  • Co-transfect the cells with the Nurr1 expression plasmid and the NBRE-luciferase reporter plasmid using a suitable transfection reagent.

  • After 6 hours of transfection, replace the medium with fresh medium containing either DMSO (vehicle control) or varying concentrations of this compound.

  • Incubate the cells for 18 hours.

  • Lyse the cells using a freeze-thaw protocol or a commercial lysis buffer.

  • Measure the luciferase activity in the cell extracts using a luciferase assay system and a luminometer.

  • Normalize the luciferase activity values to the total protein concentration of each sample.

NF-κB Inhibition Luciferase Reporter Assay

This assay measures the inhibitory effect of this compound on NF-κB transcriptional activity.

Materials:

  • HEK293T or other suitable cell line

  • NF-κB luciferase reporter plasmid

  • Expression plasmid for a positive control activator of NF-κB (e.g., MyD88) or a stimulating ligand (e.g., TNFα)

  • Transfection reagent

  • This compound solution (in DMSO)

  • Luciferase assay system

  • Plate reader with luminometer

Protocol:

  • Seed cells in a 24-well plate.

  • Transfect the cells with the NF-κB luciferase reporter plasmid.

  • After overnight transfection, pre-treat the cells with this compound or DMSO for 1 hour.

  • Stimulate the cells with an NF-κB activator (e.g., TNFα) for 4-6 hours.

  • Lyse the cells and measure luciferase activity as described in the Nurr1 activation assay protocol.

  • Normalize the luciferase activity to total protein concentration.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cell Seeding (e.g., HEK293T, PC12) Transfection Plasmid Transfection (Nurr1/NF-κB reporters) Cell_Culture->Transfection Treatment This compound Treatment Transfection->Treatment Luciferase_Assay Luciferase Activity Measurement Treatment->Luciferase_Assay Data_Analysis_invitro Data Analysis (Nurr1 activation/ NF-κB inhibition) Luciferase_Assay->Data_Analysis_invitro Animal_Model Disease Model Induction (e.g., MPTP, ICH) Drug_Administration This compound Administration (p.o. or i.p.) Animal_Model->Drug_Administration Behavioral_Tests Behavioral Assessment Drug_Administration->Behavioral_Tests Tissue_Collection Tissue Collection (Brain) Behavioral_Tests->Tissue_Collection Histology_IHC Histology & IHC (Neuron loss, Glial activation) Tissue_Collection->Histology_IHC Gene_Expression Gene Expression Analysis (qRT-PCR) Tissue_Collection->Gene_Expression Data_Analysis_invivo Data Analysis (Neuroprotection, Anti-inflammation) Histology_IHC->Data_Analysis_invivo Gene_Expression->Data_Analysis_invivo

Caption: Workflow for assessing this compound activity in vitro and in vivo.
In Vivo Mouse Model of Intracerebral Hemorrhage (ICH)

This protocol outlines the use of this compound in a mouse model of ICH to assess its neuroprotective and anti-inflammatory effects.

Materials:

  • Male C57BL/6 mice

  • Collagenase solution

  • Stereotaxic apparatus

  • This compound solution for oral gavage

  • Vehicle control

  • Behavioral testing equipment (e.g., beam-walking test)

  • Reagents for immunohistochemistry and qRT-PCR

Protocol:

  • Induce ICH by stereotaxic microinjection of collagenase into the striatum of anesthetized mice.

  • At 3 hours post-ICH induction, administer this compound (50 or 100 mg/kg) or vehicle via oral gavage. Repeat administration at 27 and 51 hours post-ICH.

  • Perform behavioral tests, such as the beam-walking test, at various time points (e.g., 1, 3, 5, and 7 days) post-ICH to assess motor function recovery.

  • At desired endpoints (e.g., 6 hours for gene expression, 72 hours for histology), euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.

  • Collect brain tissue for analysis.

  • For gene expression analysis, isolate RNA from the perihematomal region and perform qRT-PCR for inflammatory mediators (e.g., IL-6, CCL2, iNOS).

  • For histology, section the brains and perform immunohistochemistry to assess neuron loss, microglial/macrophage activation, and axonal integrity.

Logical Relationship of this compound's Dual Functions

The therapeutic potential of this compound stems from its ability to concurrently activate a neuroprotective/anti-neoplastic pathway (Nurr1) and inhibit a pro-inflammatory/pro-survival pathway (NF-κB). This dual action makes it an attractive candidate for diseases with complex pathologies involving both inflammation and cellular dysfunction.

Logical_Relationship cluster_pathways Modulated Pathways cluster_outcomes Therapeutic Outcomes This compound This compound Nurr1_Activation Nurr1 Activation This compound->Nurr1_Activation NF-κB_Inhibition NF-κB Inhibition This compound->NF-κB_Inhibition Neuroprotection Neuroprotection Nurr1_Activation->Neuroprotection Anti_cancer Anti-cancer Activity Nurr1_Activation->Anti_cancer via Apoptosis Anti_inflammation Anti-inflammation NF-κB_Inhibition->Anti_inflammation NF-κB_Inhibition->Anti_cancer Reduces Pro-survival Signals

Caption: this compound's dual modulation of Nurr1 and NF-κB pathways leads to synergistic therapeutic outcomes.

Conclusion

This compound represents a promising small molecule with a unique mechanism of action centered on the activation of the orphan nuclear receptor Nurr1 and the subsequent inhibition of the NF-κB signaling pathway. Its demonstrated efficacy in preclinical models of neurological disorders and cancer highlights its potential as a therapeutic agent. This technical guide provides a foundational understanding of the this compound signaling axis, offering researchers the necessary information to design and execute further investigations into its molecular mechanisms and therapeutic applications. The provided protocols and quantitative data serve as a valuable resource for the scientific community to build upon existing knowledge and accelerate the translation of these findings into clinical practice.

References

C-DIM12: A Novel Neuroprotective Agent with Therapeutic Potential in Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane, commonly known as C-DIM12, has emerged as a promising neuroprotective compound with significant therapeutic potential for a range of neurodegenerative disorders. As a potent activator of the orphan nuclear receptor Nurr1, this compound modulates key signaling pathways involved in inflammation, glial cell reactivity, and neuronal survival. This technical guide provides a comprehensive overview of the neuroprotective effects of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its efficacy. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases such as Parkinson's disease and intracerebral hemorrhage.

Core Mechanism of Action: Nurr1 Activation and Anti-inflammatory Effects

This compound exerts its neuroprotective effects primarily through the activation of Nurr1 (Nuclear receptor related 1 protein), an orphan nuclear receptor crucial for the development, maintenance, and survival of dopaminergic neurons.[1][2] The binding of this compound to Nurr1 initiates a cascade of events that collectively mitigate neuronal damage and suppress neuroinflammation.[1][3]

A key downstream effect of Nurr1 activation by this compound is the inhibition of the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] In glial cells, such as microglia and astrocytes, this compound has been shown to inhibit the expression of NF-κB-regulated genes, including those encoding for nitric oxide synthase (NOS2), interleukin-6 (IL-6), and chemokine (C-C motif) ligand 2 (CCL2). This anti-inflammatory action is achieved by stabilizing nuclear corepressor proteins, which in turn reduces the binding of the p65 subunit of NF-κB to the promoters of inflammatory genes. Furthermore, this compound enhances the binding of Nurr1 to the p65-binding site on the NOS2 promoter, effectively competing with p65 and suppressing gene transcription.

The modulation of glial reactivity is another critical aspect of this compound's neuroprotective function. In a mouse model of Parkinson's disease, this compound treatment suppressed the activation of both microglia and astrocytes, helping to maintain a more ramified, resting phenotype in microglia. This reduction in glial activation contributes to a less neurotoxic microenvironment, thereby protecting vulnerable neurons.

Quantitative Data from Preclinical Studies

The neuroprotective efficacy of this compound has been demonstrated in several preclinical models of neurodegenerative diseases. The following tables summarize key quantitative data from these studies.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Parkinson's Disease (MPTP-induced)

ParameterTreatment GroupResultReference
Dopaminergic Neuron Survival (Substantia Nigra)MPTP + this compound (50 mg/kg, p.o.)Protected against the loss of dopaminergic neurons
Dopaminergic Terminal Integrity (Striatum)MPTP + this compound (50 mg/kg, p.o.)Protected against the loss of dopamine terminals
Glial ActivationMPTP + this compound (25 mg/kg, i.p.)Modulated glial reactivity
Oral BioavailabilityThis compound42%

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Intracerebral Hemorrhage (ICH)

ParameterTreatment GroupResultReference
Neurological Function RecoveryICH + this compound (50 or 100 mg/kg, p.o.)Improved recovery of neurological function
Neuronal LossICH + this compound (50 mg/kg, p.o.)Prevented neuron loss in the hematoma
Microglia/Macrophage ActivationICH + this compound (50 or 100 mg/kg, p.o.)Suppressed activation
Inflammatory Mediator Expression (IL-6, CCL2)ICH + this compound (50 mg/kg, p.o.)Suppressed expression
iNOS mRNA ExpressionICH + this compoundSuppressed the increase

Table 3: In Vitro Activity of this compound

Cell TypeTreatmentEffectReference
BV-2 MicrogliaThis compound (10 µM) + LPSInhibited LPS-induced expression of NOS2, IL-6, and CCL2
NF-κB-GFP Reporter CellsThis compound (100 µM) + TNFαDecreased NF-κB activation
Primary MicrogliaThis compoundEnhanced nuclear translocation of Nurr1
Neuronal Cell LinesThis compoundInduced Nurr1 and dopaminergic gene expression

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols employed in the cited studies on this compound.

In Vivo Models
  • MPTP-Induced Parkinsonism Model:

    • Animals: C57Bl/6 mice are commonly used.

    • Induction of Neurodegeneration: Mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) along with probenecid to create a model of progressive neurodegeneration with a significant neuroinflammatory component.

    • This compound Administration: this compound is typically administered orally (p.o.) at doses ranging from 25 to 50 mg/kg daily.

    • Outcome Measures:

      • Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify the number of dopaminergic neurons in the substantia nigra pars compacta and the density of dopaminergic terminals in the striatum.

      • Glial Activation Analysis: Staining for Iba1 (microglia) and GFAP (astrocytes) is used to assess the morphology and activation state of these glial cells.

      • Gene Expression Analysis: Real-time reverse-transcription PCR (RT-PCR) arrays are used to analyze the expression of genes related to Parkinson's disease and NF-κB signaling in midbrain tissue.

  • Intracerebral Hemorrhage (ICH) Model:

    • Animals: Mice are used for this model.

    • Induction of ICH: ICH is induced by the microinjection of collagenase into the striatum.

    • This compound Administration: this compound is administered orally at doses of 50 or 100 mg/kg at specific time points (e.g., 3, 27, and 51 hours) after ICH induction.

    • Outcome Measures:

      • Behavioral Assessments: Neurological function is assessed using tests such as the beam-walking test.

      • Immunohistochemistry: Brain sections are stained for NeuN (neurons), Iba1 (microglia/macrophages), and GFAP (astrocytes) to evaluate neuronal loss and glial activation around the hematoma.

      • Gene Expression Analysis: Quantitative PCR (qPCR) is used to measure the mRNA levels of inflammatory mediators such as IL-6, CCL2, and iNOS in the brain tissue.

In Vitro Assays
  • Cell Culture:

    • BV-2 Microglial Cells: An immortalized murine microglial cell line used to study neuroinflammatory responses.

    • Primary Neurons and Glia: Cultured from specific brain regions of neonatal rodents to provide a more physiologically relevant model.

    • Reporter Cell Lines: HEK cells engineered to express green fluorescent protein (GFP) under the control of an NF-κB promoter (NF-κB-GFP) are used to quantify NF-κB activation.

  • Inflammatory Gene Expression Analysis:

    • Treatment: Cells (e.g., BV-2) are pre-treated with this compound before stimulation with an inflammatory agent like lipopolysaccharide (LPS).

    • Analysis: RNA is extracted from the cells, and the expression levels of target genes (e.g., NOS2, IL-6, CCL2) are quantified using RT-PCR.

  • NF-κB Activation Assay:

    • Treatment: NF-κB-GFP reporter cells are treated with an NF-κB activator (e.g., TNFα) in the presence or absence of this compound.

    • Analysis: The expression of GFP, which correlates with NF-κB activation, is measured using fluorescence microscopy or flow cytometry.

  • Nurr1 Translocation and Binding Assays:

    • Immunocytochemistry: Primary microglia are treated with this compound, and the subcellular localization of Nurr1 is visualized using an anti-Nurr1 antibody to assess its translocation to the nucleus.

    • Chromatin Immunoprecipitation (ChIP) Assay: This technique is used to determine the binding of Nurr1 and p65 to the promoter regions of specific genes (e.g., NOS2) in glial cells following treatment with this compound and an inflammatory stimulus.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

C_DIM12_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Inflammatory Stimuli Inflammatory Stimuli NFkB NF-κB (p65) Inflammatory Stimuli->NFkB Activates CDIM12 This compound Nurr1 Nurr1 CDIM12->Nurr1 Activates Nurr1->NFkB Inhibits Neuroprotection Neuroprotection Nurr1->Neuroprotection Promotes Inflammatory_Genes Inflammatory Gene Expression (NOS2, IL-6, CCL2) NFkB->Inflammatory_Genes Promotes Transcription Neuroinflammation Neuroinflammation Inflammatory_Genes->Neuroinflammation

Caption: this compound signaling pathway leading to neuroprotection.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cell Culture (Microglia, Neurons) Treatment This compound +/- Inflammatory Stimulus Cell_Culture->Treatment Biochemical_Assays Biochemical Assays (RT-PCR, ChIP, Reporter Assay) Treatment->Biochemical_Assays Drug_Administration This compound Administration (e.g., Oral Gavage) Biochemical_Assays->Drug_Administration Informs In Vivo Dosing Animal_Model Animal Model of Neurodegeneration (e.g., MPTP, ICH) Animal_Model->Drug_Administration Behavioral_Testing Behavioral Testing Drug_Administration->Behavioral_Testing Histological_Analysis Histological & Molecular Analysis (Immunohistochemistry, qPCR) Behavioral_Testing->Histological_Analysis

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound represents a significant advancement in the quest for effective neuroprotective therapies. Its well-defined mechanism of action, centered on the activation of Nurr1 and the subsequent suppression of neuroinflammatory pathways, provides a strong rationale for its development as a therapeutic agent. The robust preclinical data, demonstrating its efficacy in models of Parkinson's disease and intracerebral hemorrhage, further underscore its potential. This technical guide consolidates the current knowledge on this compound, offering a valuable resource to guide future research and development efforts aimed at translating this promising compound into a clinical reality for patients suffering from devastating neurodegenerative diseases.

References

C-DIM12 in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-DIM12, also known as 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane (DIM-C-pPhCl), is a member of the C-substituted diindolylmethane (C-DIM) class of compounds that has emerged as a significant modulator of the orphan nuclear receptor 4A (NR4A) subfamily. This family, comprising NR4A1 (Nur77), NR4A2 (Nurr1), and NR4A3 (NOR-1), plays pivotal, albeit sometimes contradictory, roles in carcinogenesis. This compound primarily functions as a potent activator of Nurr1 (NR4A2) and, in some contexts, an antagonist of NR4A1. Its therapeutic potential is under investigation across a spectrum of cancers, including pancreatic, bladder, breast, and colon cancer. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols, and visualizing its associated signaling pathways.

Introduction

The NR4A orphan nuclear receptors are transcription factors that regulate a diverse array of cellular processes, including proliferation, apoptosis, and inflammation. Their expression is often dysregulated in various malignancies, making them attractive therapeutic targets. C-DIM compounds, derived from the parent molecule diindolylmethane, have been synthesized to specifically interact with these receptors. This compound, a p-chloro substituted analog, has demonstrated notable anti-cancer activity by modulating the function of NR4A receptors, leading to the inhibition of tumor growth and induction of apoptosis.[1][2][3]

Mechanism of Action

This compound exerts its anti-neoplastic effects primarily through the modulation of NR4A receptors:

  • As a Nurr1 (NR4A2) Activator: In several cancer types, such as bladder and pancreatic cancer, this compound acts as a Nurr1 activator.[2][4] This activation can trigger a Nurr1-mediated apoptotic pathway.

  • As an NR4A1 Antagonist: In other contexts, related C-DIM compounds like DIM-C-pPhOH act as NR4A1 antagonists. This antagonism inhibits the pro-oncogenic functions of NR4A1, which include the regulation of genes involved in cell survival and proliferation.

The downstream effects of this compound's interaction with NR4A receptors are multifaceted and include:

  • Induction of Apoptosis: this compound treatment leads to an increase in apoptotic markers such as cleaved caspases and PARP, and induces Annexin V staining in cancer cells.

  • Inhibition of Cell Proliferation and Growth: The compound inhibits cancer cell growth, as evidenced by reduced cell viability and colony formation in soft agar assays.

  • Modulation of Key Signaling Pathways: this compound influences several critical signaling pathways implicated in cancer progression, including the mTOR, NF-κB, and Wnt/β-catenin pathways.

  • Regulation of Gene Expression: It alters the expression of genes involved in cell survival (e.g., Bcl-2, Survivin), proliferation (e.g., EGFR, c-Myc), and inflammation.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on C-DIM compounds, including this compound and its closely related analog, DIM-C-pPhOH.

Table 1: In Vitro Efficacy (IC50 Values)
CompoundCancer TypeCell LineIC50 Value (µM)Citation(s)
DIM-C-pPhOHRenalACHN13.6
DIM-C-pPhOHRenal786-O13.0
DIM-C-pPhOHColonRKO21.2
DIM-C-pPhOHColonSW48021.4
DIM-3,5 AnalogsBreastMDA-MB-231<1 mg/kg/day (in vivo)
Table 2: In Vivo Efficacy
CompoundCancer ModelDosageRouteOutcomeCitation(s)
This compoundPancreatic Cancer Xenograft (MiaPaCa2)50 mg/kgi.p. (3x/week)Significant tumor growth inhibition
DIM-C-pPhOHRenal Cancer Xenograft (ACHN)30 mg/kgOral gavage (daily)Significant tumor growth inhibition
DIM-C-pPhOH AnalogsBreast Cancer Xenograft (MDA-MB-231)≤ 1 mg/kg/d-Potent tumor growth inhibition
This compoundOrthotopic Xenograft (NURR1-KO cells)30 mg/kgi.p. (daily for 30 days)Inhibited tumor growth and autophagy, induced apoptosis
Table 3: Receptor Binding Affinity
CompoundReceptorBinding Affinity (KD)Citation(s)
DIM-C-pPhOHNR4A1100 nM
3,5-disubstituted analogsNR4A1≤ 3.1 µM
DIM-3,5 and DIM8-3,5 analogsNR4A1 & NR4A2Low µM range

Signaling Pathways and Experimental Workflows

Signaling Pathways

C_DIM12_Signaling_Pathways

Figure 1: Simplified signaling pathways modulated by this compound. (Within 100 characters)
Experimental Workflows

Experimental_Workflows cluster_WB Western Blotting cluster_AnnexinV Annexin V Apoptosis Assay cluster_SoftAgar Soft Agar Colony Formation Assay WB1 Cell Lysis & Protein Quantification WB2 SDS-PAGE WB1->WB2 WB3 Protein Transfer to Membrane WB2->WB3 WB4 Blocking WB3->WB4 WB5 Primary Antibody Incubation (e.g., anti-NR4A1, anti-cleaved Caspase-3) WB4->WB5 WB6 Secondary Antibody Incubation WB5->WB6 WB7 Detection & Analysis WB6->WB7 AV1 Harvest & Wash Cells AV2 Resuspend in Binding Buffer AV1->AV2 AV3 Add Annexin V-FITC & Propidium Iodide AV2->AV3 AV4 Incubate at RT in Dark AV3->AV4 AV5 Flow Cytometry Analysis AV4->AV5 SA1 Prepare Base Agar Layer SA2 Prepare Top Agar Layer with Cells SA1->SA2 SA3 Incubate for 2-4 Weeks SA2->SA3 SA4 Stain Colonies SA3->SA4 SA5 Count Colonies SA4->SA5

Figure 2: Key experimental workflows for assessing this compound's effects. (Within 100 characters)

Experimental Protocols

Cell Viability Assay (MTT/XTT)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 0-100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • Reagent Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting
  • Sample Preparation: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., NR4A1, NR4A2, cleaved caspase-3, PARP, β-actin) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Annexin V Apoptosis Assay
  • Cell Treatment and Harvesting: Treat cells with this compound as required. Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend approximately 1-5 x 10^5 cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or DAPI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Soft Agar Colony Formation Assay
  • Base Layer: Prepare a base layer of 0.5-0.7% agar in complete medium in 6-well plates and allow it to solidify.

  • Cell Layer: Mix a single-cell suspension of treated or control cells with 0.3-0.4% low-melting-point agar in complete medium and layer it on top of the base agar.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-4 weeks, feeding the colonies with complete medium every 2-3 days.

  • Staining and Counting: Stain the colonies with crystal violet and count the number of colonies larger than a certain diameter (e.g., 50 µm) under a microscope.

Chromatin Immunoprecipitation (ChIP) Assay
  • Cross-linking: Treat cells with this compound. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the chromatin overnight at 4°C with an antibody against the protein of interest (e.g., NR4A2) or a control IgG.

  • Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-chromatin complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding and then elute the protein-DNA complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K, then purify the DNA.

  • Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter regions of target genes (e.g., HuR, IDH1).

Conclusion and Future Directions

This compound and related C-DIM compounds represent a promising class of molecules for targeting the NR4A nuclear receptors in cancer therapy. Their ability to induce apoptosis and inhibit tumor growth through the modulation of key signaling pathways has been demonstrated in a variety of preclinical models. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in the field.

Future research should focus on several key areas:

  • Clinical Translation: Investigating the safety, pharmacokinetics, and efficacy of this compound in human clinical trials is the next critical step.

  • Combination Therapies: Exploring the synergistic effects of this compound with standard chemotherapies or other targeted agents could lead to more effective treatment regimens.

  • Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to this compound therapy will be crucial for its clinical success.

  • Specificity and Off-Target Effects: Further studies are needed to fully elucidate the specificity of this compound for different NR4A members and to identify any potential off-target effects.

By addressing these areas, the full therapeutic potential of this compound as a novel anti-cancer agent can be realized.

References

The Anti-inflammatory Properties of C-DIM12: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane, commonly known as C-DIM12, is a synthetic derivative of diindolylmethane (DIM) that has emerged as a potent modulator of the orphan nuclear receptor Nurr1 (also known as NR4A2).[1][2] Nurr1 is a critical transcription factor involved in the development and maintenance of dopaminergic neurons and also plays a significant role in the regulation of inflammatory processes, particularly in the central nervous system.[1][2] this compound has garnered considerable attention within the research and drug development communities for its promising anti-inflammatory and neuroprotective effects, positioning it as a potential therapeutic candidate for a range of inflammatory and neurodegenerative diseases.[3] This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, focusing on its mechanism of action, quantitative effects on inflammatory mediators, and the experimental protocols used to elucidate these properties.

Core Mechanism of Action: Nurr1-Dependent Inhibition of NF-κB Signaling

The primary anti-inflammatory mechanism of this compound is mediated through its activation of the Nurr1 receptor. Unlike many nuclear receptors, Nurr1 does not possess a classical ligand-binding domain, and this compound is thought to interact with a different domain to modulate its activity. The activation of Nurr1 by this compound initiates a cascade of events that ultimately suppresses pro-inflammatory gene expression.

A key target of this regulation is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammatory responses. In inflammatory conditions, such as those induced by lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNFα), the p65 subunit of NF-κB translocates to the nucleus and binds to the promoters of various pro-inflammatory genes, including nitric oxide synthase (NOS2), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2).

This compound intervenes in this process in a multi-faceted manner:

  • Enhanced Nurr1 Translocation and Promoter Binding: this compound treatment enhances the nuclear translocation of Nurr1.

  • Inhibition of p65 Binding: this compound has been shown to decrease the binding of the NF-κB p65 subunit to the promoters of inflammatory genes like NOS2.

  • Recruitment of Co-repressors: Activated Nurr1, facilitated by this compound, recruits nuclear co-repressor complexes, such as CoREST (Co-repressor for Repressor Element 1 Silencing Transcription Factor) and NCOR2, to the sites of NF-κB activity. This action stabilizes the repressor complex at the gene promoter, effectively blocking transcription of NF-κB target genes.

This Nurr1-dependent transrepression of NF-κB signaling is the cornerstone of this compound's anti-inflammatory effects observed in various cell types, including microglia, astrocytes, and synovial fibroblasts.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (LPS, TNFα) IKK IKK Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nuc p65/p50 NFkB_p65_p50->NFkB_p65_p50_nuc NFkB_p65_p50_IkB p65/p50-IκBα (Inactive) NFkB_p65_p50_IkB->NFkB_p65_p50 Releases CDIM12_cyto This compound Nurr1_cyto Nurr1 CDIM12_cyto->Nurr1_cyto Nurr1_nuc Nurr1 Nurr1_cyto->Nurr1_nuc Translocates Inflammatory_Genes Pro-inflammatory Gene Promoters (NOS2, IL-6, COX-2) NFkB_p65_p50_nuc->Inflammatory_Genes Binds to Transcription Inflammatory Gene Transcription Inflammatory_Genes->Transcription Initiates CoRepressors Co-repressors (CoREST, NCOR2) Nurr1_nuc->CoRepressors Recruits CoRepressors->NFkB_p65_p50_nuc Inhibits Binding CoRepressors->Inflammatory_Genes Binds to G cluster_model Experimental Model Selection cluster_treatment Treatment Protocol cluster_sample Sample Collection & Processing cluster_analysis Downstream Analysis cluster_data Data Interpretation Model In Vitro (e.g., BV-2, THP-1) or In Vivo (e.g., ICH Mouse Model) Treatment 1. Pre-treatment with this compound (e.g., 10 µM, 1 hr) 2. Inflammatory Stimulus (e.g., LPS, TNFα) Model->Treatment Sample Collect Cells, Supernatant, or Tissue Isolate RNA, Protein, or Chromatin Treatment->Sample qPCR qPCR (Gene Expression) Sample->qPCR ELISA ELISA / Western Blot (Protein Level) Sample->ELISA ChIP ChIP-qPCR (Protein-DNA Binding) Sample->ChIP Reporter Reporter Assay (Pathway Activity) Sample->Reporter Data Quantify Changes in Inflammatory Markers qPCR->Data ELISA->Data ChIP->Data Reporter->Data

References

C-DIM12: A Technical Guide to its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-DIM12, or 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane, is a synthetic derivative of a modified phytochemical that has emerged as a significant modulator of the orphan nuclear receptor Nurr1 (NR4A2).[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It details its potent anti-inflammatory and neuroprotective effects, as well as its emerging role in oncology.[3] The document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Introduction

The orphan nuclear receptor Nurr1 is a critical regulator of inflammatory gene expression in glial cells and is essential for the development, maintenance, and survival of dopaminergic neurons.[1] Despite its known functions, the identity of an endogenous ligand for Nurr1 remains elusive.[1] This has spurred the development of synthetic ligands, such as this compound, to modulate its activity for therapeutic benefit. This compound was identified as a potent Nurr1 activator that exhibits neuroprotective properties in models of Parkinson's disease and has also demonstrated anti-tumor and anti-autophagy effects in cancer models.

Physicochemical Properties

PropertyValueReference
Chemical Name 3,3'-[(4-Chlorophenyl)methylene]bis[1H-indole]
Synonyms DIM-C-pPhCl
Molecular Formula C23H17ClN2
Molecular Weight 356.85 g/mol
Purity ≥98% (HPLC)
Solubility Soluble to 100 mM in DMSO and ethanol
CAS Number 178946-89-9

Mechanism of Action

This compound functions as a potent and specific activator of Nurr1. Its primary mechanism involves the modulation of inflammatory and apoptotic signaling pathways.

Anti-inflammatory Effects via NF-κB Inhibition

This compound suppresses the expression of NF-κB-regulated inflammatory genes in glial cells. This is achieved by stabilizing nuclear corepressor proteins, such as CoREST and NCOR2, which in turn reduces the binding of the p65 subunit of NF-κB to the promoters of inflammatory genes like nitric oxide synthase (NOS2), interleukin-6 (IL-6), and chemokine (C-C motif) ligand 2 (CCL2). This compound has been shown to decrease lipopolysaccharide (LPS)-induced p65 binding to the NOS2 promoter while concurrently enhancing the binding of Nurr1 to the same site.

Nurr1-Mediated Apoptosis in Cancer Cells

In cancer cells, this compound stimulates the Nurr1-mediated apoptosis axis. This pro-apoptotic activity contributes to its anti-tumor effects observed in preclinical models of bladder and pancreatic cancer.

Signaling Pathway Diagram

C_DIM12_Signaling cluster_inflammation Inflammatory Signaling cluster_nurr1 Nurr1 Pathway cluster_apoptosis Cancer Cell Apoptosis LPS LPS p65 p65 (NF-κB) LPS->p65 Activates InflammatoryGenes Inflammatory Genes (NOS2, IL-6, CCL2) p65->InflammatoryGenes Promotes Transcription CDIM12 This compound Nurr1 Nurr1 CDIM12->Nurr1 Activates Nurr1->InflammatoryGenes Represses Transcription CoRepressors Co-repressors (CoREST, NCOR2) Nurr1->CoRepressors Stabilizes CoRepressors->p65 Inhibits binding to DNA Apoptosis Apoptosis Nurr1_cancer Nurr1 Nurr1_cancer->Apoptosis Induces CDIM12_cancer This compound CDIM12_cancer->Nurr1_cancer Activates

This compound signaling pathways.

Preclinical Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound has high oral bioavailability and readily distributes to the central nervous system.

Pharmacokinetic Parameters in Mice
SpeciesDoseRouteCmax (ng/mL)t1/2 (min)AUC (ng/mL*min)Brain:Plasma Ratio (AUC)Reference
C57BL/6 Mice25 mg/kgi.g.Plasma: ~150Plasma: ~120Plasma: ~20,000~3
Brain: ~450Brain: ~240Brain: ~60,000
Pharmacokinetic Studies in Dogs

Single oral-gastric gavage doses ranging from 1 mg/kg to 1,000 mg/kg have been evaluated in beagle dogs to assess pharmacokinetics, clinical chemistry, and hematology.

Preclinical Efficacy

This compound has demonstrated significant efficacy in various preclinical models of neurodegenerative diseases and cancer.

Neuroprotective Effects in Parkinson's Disease Models

In the MPTP-induced mouse model of Parkinson's disease, oral administration of this compound has been shown to be neuroprotective.

Animal ModelDoseAdministrationKey FindingsReference
MPTP-induced Parkinsonism (C57BL/6 mice)25 mg/kg/day for 14 daysIntragastric gavageProtected against the loss of dopaminergic neurons in the substantia nigra pars compacta and DA terminals in the striatum. Maintained a ramified phenotype in microglia and suppressed astrocyte activation.
Efficacy in Intracerebral Hemorrhage (ICH) Models

This compound has shown therapeutic effects in a mouse model of intracerebral hemorrhage.

Animal ModelDoseAdministrationKey FindingsReference
Collagenase-induced ICH (ICR mice)50-100 mg/kgIntraperitoneal injection (three times) or Oral gavageAttenuated brain inflammation, improved functional recovery, and prevented neuron loss. Suppressed activation of microglia/macrophages and expression of inflammatory mediators.
Anti-Tumor and Anti-Autophagy Effects

This compound has been shown to inhibit tumor growth and autophagy, and induce apoptosis in cancer models.

Animal ModelDoseAdministrationKey FindingsReference
NURR1-KO cells orthotopic xenograft30 mg/kg for 30 daysIntraperitoneal injectionInhibited tumor growth and autophagy, and induced apoptosis.

Experimental Protocols

In Vitro NF-κB Reporter Assay

Objective: To quantify the effect of this compound on NF-κB activation.

Methodology:

  • Cell Line: NF-κB-GFP (green fluorescent protein) reporter HEK cells.

  • Treatment: Cells are exposed to 30 ng/ml of TNFα in the presence of 100 μM this compound for up to 24 hours.

  • Analysis: Total GFP fluorescence per cell is measured to determine the level of NF-κB activation. A reduction in GFP fluorescence indicates inhibition of NF-κB.

NFkB_Assay_Workflow start Start: Plate NF-κB-GFP HEK cells treat Treat with TNFα (30 ng/ml) and this compound (100 µM) start->treat incubate Incubate for up to 24 hours treat->incubate measure Measure total GFP fluorescence per cell incubate->measure analyze Analyze data: Compare fluorescence between treated and control groups measure->analyze end End: Determine NF-κB inhibition analyze->end

NF-κB reporter assay workflow.
In Vivo MPTP-Induced Parkinsonism Model

Objective: To evaluate the neuroprotective effects of this compound in a mouse model of Parkinson's disease.

Methodology:

  • Animal Model: C57BL/6 male mice.

  • Induction of Parkinsonism: Mice are treated with four doses of MPTP + probenecid over 14 days.

  • Treatment: this compound is administered daily at a dose of 25 mg/kg via intragastric gavage for 14 days.

  • Analysis: Post-treatment, mice are monitored for neurobehavioral function. Brains are collected for immunohistochemical analysis of dopaminergic neuron loss in the substantia nigra pars compacta and striatum, as well as for assessment of glial activation.

Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profile of this compound in mice.

Methodology:

  • Animal Model: Male C57BL/6 mice (27-30 g).

  • Administration: this compound is administered at 25 mg/kg dissolved in corn oil via intragastric gavage.

  • Sample Collection: Mice are euthanized at 0, 0.5, 1, 2, 4, 8, and 24 hours post-administration. Midbrain tissue and trunk blood (for plasma) are collected.

  • Analysis: this compound concentrations in brain and plasma samples are determined using liquid chromatography-mass spectrometry (LC-MS).

Safety and Toxicology

Preclinical safety and toxicology studies have been conducted in both mice and dogs. In CD-1 mice, this compound was administered orogastrically for 7 days at doses of 50, 200, and 300 mg/kg/day to investigate changes in hematology, clinical chemistry, and whole-body tissue pathology. Beagle dogs received single orogastric doses of 1, 5, 25, 100, 300, and 1,000 mg/kg to assess hematology, clinical chemistry, and plasma pharmacokinetics over 48 hours. While lower doses were well-tolerated, the highest doses in both species resulted in modest liver pathology.

Conclusion

This compound is a promising Nurr1 activator with a well-defined mechanism of action involving the inhibition of NF-κB-mediated inflammation and the induction of apoptosis in cancer cells. Its favorable pharmacokinetic profile, including good oral bioavailability and brain penetration, coupled with demonstrated efficacy in preclinical models of Parkinson's disease, intracerebral hemorrhage, and cancer, positions it as a strong candidate for further therapeutic development. Future studies should focus on optimizing dosing regimens, further elucidating its off-target effects, and advancing towards clinical evaluation.

References

C-DIM12 Target Proteins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-DIM12, or 1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane, is a synthetic derivative of diindolylmethane (DIM) that has garnered significant interest for its therapeutic potential in a range of diseases, including cancer and neurodegenerative disorders. Its mechanism of action is complex and appears to involve the modulation of multiple signaling pathways. This technical guide provides a comprehensive overview of the known and putative protein targets of this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Primary Target: The Orphan Nuclear Receptor Nurr1 (NR4A2)

The orphan nuclear receptor Nurr1 is widely cited as a primary target of this compound. Nurr1 plays a critical role in the development and maintenance of dopaminergic neurons and has been implicated in the regulation of inflammation.

The Controversy of Direct Binding

A significant point of discussion in the scientific community is whether this compound directly binds to Nurr1. While initial studies and computational modeling suggested a direct interaction, more recent evidence challenges this hypothesis.

  • Evidence for Direct Interaction: Computational modeling has predicted a high-affinity binding interaction between this compound and the coactivator domain of human Nurr1.[1] Some reports refer to this compound as a Nurr1 ligand that recognizes a domain different from the ligand-binding domain.[2][3]

  • Evidence Against Direct Binding: A study utilizing protein Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for studying protein-ligand interactions, concluded that this compound does not directly bind to the Nurr1 ligand-binding domain (LBD).[4][5] This suggests that this compound may modulate Nurr1 activity through an indirect mechanism.

This discrepancy highlights the need for further investigation to elucidate the precise molecular interaction between this compound and the Nurr1 signaling pathway.

Functional Modulation of Nurr1 Activity

Regardless of the binding mechanism, this compound has been consistently shown to activate Nurr1-mediated transcription. This activation is believed to be central to its anti-inflammatory and neuroprotective effects.

Key Signaling Pathways Modulated by this compound

Inhibition of NF-κB Signaling

A primary mechanism through which this compound exerts its anti-inflammatory effects is by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.

  • Mechanism: this compound has been shown to inhibit the expression of NF-κB-regulated genes in glial cells. This is achieved, at least in part, by stabilizing nuclear corepressor proteins, which in turn reduces the binding of the p65 subunit of NF-κB to the promoters of inflammatory genes. In microglial cells, this compound has been observed to enhance the recruitment of Nurr1 to the promoter of inducible nitric oxide synthase (iNOS), a key inflammatory enzyme, while concurrently decreasing the binding of p65.

  • Quantitative Data: In THP-1 Lucia cells, 10 µM this compound significantly attenuated NF-κB transcriptional activity induced by various inflammatory ligands, including LPS, FL, TNFα, LTA, and ZY.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNFα TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Inflammatory_Genes Inflammatory Gene Expression (iNOS, IL-6, etc.) NFkB_nuc->Inflammatory_Genes Activation C_DIM12 This compound Nurr1 Nurr1 C_DIM12->Nurr1 Activates Nurr1->NFkB_nuc Inhibits

Figure 1: this compound mediated inhibition of the NF-κB pathway.
Modulation of Other Kinase and Receptor Pathways

While less characterized than its effects on Nurr1 and NF-κB, this compound and related compounds have been shown to influence other signaling pathways.

  • c-Jun N-terminal Kinase (JNK): The JNK pathway, involved in apoptosis and inflammatory responses, has been implicated as a target of C-DIM compounds.

  • Androgen Receptor (AR): In prostate cancer cell lines, C-DIM compounds have demonstrated anti-androgenic activity.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: Inhibition of NF-κB Transcriptional Activity

Cell LineInducerThis compound ConcentrationEffectReference
THP-1 LuciaLPS, FL, TNFα, LTA, ZY10 µMSignificant attenuation

Table 2: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HT-29Colon Cancer1 - 10
HCT-15Colon Cancer1 - 10
MiaPaCa2Pancreatic Cancer~15 (for autophagy inhibition)

Note: The IC50 values for HT-29 and HCT-15 cells are for growth inhibition by a series of 1,1-bis(3'-indolyl)-1-(p-substitutedphenyl)methanes, including compounds structurally related to this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound. These are presented as general protocols and may require optimization for specific experimental conditions.

Nurr1 Transactivation Assay (Luciferase Reporter Assay)

This assay is used to determine the ability of this compound to activate the transcriptional activity of Nurr1.

Principle: Cells are co-transfected with a plasmid expressing Nurr1 and a reporter plasmid containing a luciferase gene under the control of a Nurr1 response element (NBRE or NurRE). Activation of Nurr1 leads to the expression of luciferase, which can be quantified by measuring luminescence.

Protocol:

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293T, N2a) in a 96-well plate.

    • Transfect cells with a Nurr1 expression vector and a luciferase reporter vector containing NBRE or NurRE sequences using a suitable transfection reagent. A constitutively expressing Renilla luciferase vector can be co-transfected for normalization.

  • Compound Treatment:

    • After transfection, treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with PBS.

    • Lyse the cells using a passive lysis buffer.

  • Luciferase Assay:

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the this compound concentration to determine the EC50 value.

G Start Seed Cells in 96-well Plate Transfect Co-transfect with Nurr1 and Reporter Plasmids Start->Transfect Treat Treat with This compound Transfect->Treat Incubate Incubate (e.g., 24h) Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Normalize and Analyze Data Measure->Analyze

Figure 2: Workflow for a Nurr1 transactivation assay.
Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are performed to investigate the in vivo interaction of proteins, such as Nurr1 and NF-κB, with specific genomic DNA regions.

Principle: Cells are treated with a cross-linking agent to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and analyzed by qPCR.

Protocol:

  • Cell Treatment and Cross-linking:

    • Treat cells (e.g., BV-2 microglia) with this compound and/or an inflammatory stimulus (e.g., LPS).

    • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.

    • Quench the cross-linking reaction with glycine.

  • Cell Lysis and Chromatin Shearing:

    • Harvest and lyse the cells to isolate the nuclei.

    • Resuspend the nuclear pellet in a lysis buffer and sonicate to shear the chromatin into fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G agarose beads.

    • Incubate the pre-cleared chromatin with an antibody specific for the target protein (e.g., anti-Nurr1 or anti-p65) or a negative control IgG overnight at 4°C.

    • Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

    • Elute the protein-DNA complexes from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the protein-DNA cross-links by heating at 65°C.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a PCR purification kit.

  • qPCR Analysis:

    • Perform quantitative PCR using primers specific for the promoter region of the target gene (e.g., iNOS).

    • Analyze the data to determine the relative enrichment of the target protein at the specific genomic locus.

Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates.

Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific antibodies.

Protocol:

  • Sample Preparation:

    • Treat cells with this compound for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., p-JNK, total JNK, AR, β-actin) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate.

    • Treat the cells with various concentrations of this compound for the desired duration.

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the this compound concentration to determine the IC50 value.

Conclusion

This compound is a promising therapeutic agent with a complex mechanism of action that involves the modulation of multiple signaling pathways. While its interaction with the orphan nuclear receptor Nurr1 is a key aspect of its activity, the precise nature of this interaction remains an area of active investigation. The inhibition of NF-κB signaling is a well-established downstream effect that contributes significantly to its anti-inflammatory properties. Further research is warranted to fully elucidate the complete target profile of this compound and to translate its therapeutic potential into clinical applications. This guide provides a foundational understanding for researchers and drug development professionals working with this intriguing molecule.

References

C-DIM12 and Dopaminergic Neuron Protection: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

November 29, 2025

Abstract

The progressive loss of dopaminergic (DA) neurons in the substantia nigra pars compacta is a primary pathological hallmark of Parkinson's disease (PD).[1] The orphan nuclear receptor Nurr1 (NR4A2) is critical for the development, maintenance, and survival of these neurons, making it a promising therapeutic target.[2][3] This document provides a comprehensive technical overview of C-DIM12 (1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane), a synthetic, orally bioavailable activator of Nurr1.[4] We consolidate preclinical data demonstrating its dual-action neuroprotective effects: directly promoting a neuroprotective, homeostatic state in dopaminergic neurons and indirectly suppressing neuroinflammatory processes in glial cells. This guide details the underlying signaling pathways, summarizes quantitative outcomes from key in vitro and in vivo studies, and provides methodologies for the experimental protocols cited.

Core Mechanism of Action: Dual-Pronged Neuroprotection

This compound exerts its neuroprotective effects through two primary, interconnected mechanisms: direct activation of Nurr1 in neurons and suppression of pro-inflammatory signaling in glial cells (microglia and astrocytes).

Direct Neuronal Action via Nurr1 Activation

In dopaminergic neurons, this compound functions as a potent Nurr1 activating ligand. Its binding to Nurr1, potentially at a coactivator domain, enhances the expression of Nurr1-regulated genes essential for the dopaminergic phenotype. These include Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, and the Vesicular Monoamine Transporter 2 (VMAT2), which sequesters dopamine into synaptic vesicles. Furthermore, this compound has been shown to prevent the nuclear export of Nurr1, thereby potentiating its transcriptional activity. This activation confers trophic support and enhances neuronal survival in the face of neurotoxic insults.

Indirect Neuroprotection via Anti-Inflammatory Action in Glia

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key contributor to the progressive neurodegeneration in PD. This compound effectively suppresses this inflammatory response. In glial cells, this compound inhibits the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression. The mechanism involves the Nurr1-dependent stabilization of nuclear corepressor proteins like CoREST and NCOR2. This enhanced corepressor binding at inflammatory gene promoters reduces the binding of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory mediators such as nitric oxide synthase 2 (NOS2), interleukin-6 (IL-6), and chemokine ligand 2 (CCL2).

Signaling Pathways Modulated by this compound

The neuroprotective and anti-inflammatory effects of this compound are mediated by distinct signaling cascades in neurons and glial cells.

C_DIM12_Neuronal_Pathway cluster_neuron Dopaminergic Neuron cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CDIM12 This compound Nurr1_cyto Nurr1 CDIM12->Nurr1_cyto Binds & Activates Nurr1_nuc Nurr1 Nurr1_cyto->Nurr1_nuc Nuclear Translocation DNA Nurr1 Response Element Nurr1_nuc->DNA Binds Genes TH, VMAT2, DAT, Neurotrophic Factors DNA->Genes Induces Transcription Outcome Enhanced DA Homeostasis & Neuroprotection Genes->Outcome

Caption: this compound Neuronal Signaling Pathway.

C_DIM12_Glial_Pathway cluster_glia Microglia / Astrocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CDIM12 This compound Nurr1_cyto Nurr1 CDIM12->Nurr1_cyto Activates LPS Inflammatory Stimulus (e.g., LPS) p65 p65/NF-κB LPS->p65 p65_nuc p65/NF-κB p65->p65_nuc Nuclear Translocation Nurr1_nuc Nurr1 Nurr1_cyto->Nurr1_nuc Nuclear Translocation CoRep CoREST/NCOR2 Corepressors Nurr1_nuc->CoRep Stabilizes DNA Inflammatory Gene Promoters p65_nuc->DNA Binds CoRep->p65_nuc Inhibits Binding to DNA Genes NOS2, IL-6, CCL2 DNA->Genes Induces Transcription Outcome Suppressed Neuroinflammation Genes->Outcome

Caption: this compound Anti-Inflammatory Signaling Pathway.

Quantitative Data Summary

The efficacy of this compound has been quantified in multiple in vitro and in vivo experimental models. The following tables summarize key findings.

Table 1: Summary of In Vitro Efficacy of this compound

Cell Line Stimulus / Neurotoxin This compound Concentration Key Outcome Measured Result Citation(s)
N2A, N27 (dopaminergic) None 10 µM mRNA levels of Nurr1, VMAT2, TH Time-dependent induction of gene expression.
MN9D, N2A (dopaminergic) 6-Hydroxydopamine (6-OHDA) Not specified Neuronal survival Enhanced neuronal survival and protection against 6-OHDA.
BV-2 (microglial) Lipopolysaccharide (LPS) Not specified Expression of NOS2, IL-6, CCL2 Inhibition of LPS-induced inflammatory gene expression.
NF-κB–GFP HEK cells Tumor Necrosis Factor α (TNFα) 100 µM GFP fluorescence (NF-κB activity) Statistically significant reduction in total GFP fluorescence per cell.

| THP-1 (myeloid) | LPS, TNFα, LTA, ZY | 10 µM | NF-κB transcriptional activity | Significant attenuation of increased NF-κB activity. | |

Table 2: Summary of In Vivo Efficacy of this compound

Animal Model Treatment Regimen Key Outcome Measured Result Citation(s)
MPTP/probenecid (MPTPp) mouse model of PD 25 mg/kg, oral, daily DA neurons in SNpc, DA terminals in striatum Protected against the loss of DA neurons and terminals.
MPTPp mouse model of PD 25 mg/kg, oral, daily Microglial and astrocyte activation Suppressed activation of both microglia and astrocytes.
MPTPp mouse model of PD Not specified Expression of NF-κB regulated genes Preserved expression of genes dysregulated by MPTP (Traf-6, Tnfsf10, etc.).
Intracerebral Hemorrhage (ICH) mouse model 50 mg/kg, oral, daily Neurological deficit scores Significantly improved neurological function at 48 and 72 hours post-ICH.
Intracerebral Hemorrhage (ICH) mouse model 50 mg/kg, oral Neuron loss, microglia/macrophage activation Prevented neuron loss and suppressed activation of microglia/macrophages.

| Intracerebral Hemorrhage (ICH) mouse model | 50 mg/kg, oral | mRNA expression of IL-6, CCL2 | Suppressed ICH-induced increases in inflammatory gene expression. | |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are synthesized protocols for key experiments.

Protocol 1: In Vitro Neuroprotection Assay (6-OHDA Model)
  • Cell Culture: Plate dopaminergic cells (e.g., N2A, MN9D) in appropriate multi-well plates and culture in standard media until they reach desired confluency.

  • Pre-treatment: Treat cells with this compound (e.g., 10 µM) or vehicle control for a specified duration (e.g., 24 hours).

  • Neurotoxin Challenge: Expose the cells to a neurotoxic concentration of 6-hydroxydopamine (6-OHDA) for a defined period (e.g., 24 hours). Include control wells with no 6-OHDA treatment.

  • Viability Assessment: Quantify cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by counting surviving cells after staining with a viability dye (e.g., Trypan Blue).

  • Data Analysis: Express the viability of treated groups as a percentage of the vehicle-treated, non-toxin control group. Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significance.

Protocol 2: Gene Expression Analysis by qPCR
  • Cell/Tissue Lysis: Following experimental treatment (e.g., this compound treatment of N27 cells or analysis of SNpc tissue from treated mice), harvest cells or tissue and lyse to release cellular contents.

  • RNA Extraction: Isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Quantify RNA and assess its purity.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.

  • Quantitative PCR (qPCR): Perform qPCR using a thermal cycler with specific primers for target genes (e.g., Nurr1, TH, VMAT2, IL-6) and a reference (housekeeping) gene (e.g., GAPDH). Use a DNA-binding dye (e.g., SYBR Green) for detection.

  • Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the reference gene. Compare expression levels between treatment groups.

Protocol 3: In Vivo Neuroprotection Study (MPTPp Model)
  • Animal Model: Use C57BL/6 mice, a strain susceptible to MPTP toxicity.

  • Treatment Groups: Establish multiple groups: (1) Vehicle control, (2) MPTPp + Vehicle, (3) MPTPp + this compound.

  • Dosing Regimen: Administer this compound (e.g., 25 mg/kg) or vehicle daily via oral gavage. Induce parkinsonism by administering MPTP (e.g., twice weekly for 2 weeks) along with probenecid (MPTPp) to inhibit its peripheral metabolism and enhance brain delivery.

  • Behavioral Analysis: Conduct motor function tests (e.g., beam-walking test) during the study to assess neurobehavioral deficits.

  • Tissue Collection: At the end of the study, perfuse the animals with saline followed by 4% paraformaldehyde. Dissect and collect brains, specifically the substantia nigra (SN) and striatum (ST).

  • Histological Analysis: Process the brain tissue for immunohistochemistry.

Protocol 4: Immunohistochemistry for TH+ Neurons and Glial Activation
  • Sectioning: Cut cryo- or paraffin-embedded brain tissue into thin sections (e.g., 30-40 µm) using a cryostat or microtome.

  • Antigen Retrieval: If using paraffin sections, perform antigen retrieval (e.g., using a citrate buffer solution, pH 6.0) to unmask epitopes.

  • Immunostaining:

    • Block non-specific binding sites using a blocking solution (e.g., normal goat serum).

    • Incubate sections with primary antibodies overnight at 4°C. Use antibodies against:

      • Tyrosine Hydroxylase (TH) to identify dopaminergic neurons.

      • Iba1 to identify microglia.

      • Glial Fibrillary Acidic Protein (GFAP) to identify activated astrocytes.

    • Incubate with appropriate fluorescently-labeled secondary antibodies.

  • Imaging and Quantification: Image the stained sections using a fluorescence or confocal microscope. Perform stereological counting (e.g., using the optical fractionator method) to obtain unbiased estimates of the number of TH-positive neurons in the SNpc. Quantify the immunoreactive area or cell number for Iba1 and GFAP to assess gliosis.

  • Statistical Analysis: Compare cell counts and immunoreactivity between treatment groups using statistical tests like one-way ANOVA.

Experimental & Logical Workflow

The preclinical validation of this compound follows a logical progression from initial in vitro characterization to comprehensive in vivo efficacy studies.

C_DIM12_Workflow cluster_invitro Phase 1: In Vitro Characterization cluster_invivo Phase 2: In Vivo Proof-of-Concept cluster_adv Phase 3: Advanced Modeling A Target Engagement (Nurr1 Reporter Assays) B Gene Expression Analysis (N2A, N27 cells) C Neuroprotection Assays (6-OHDA, MPP+) D Anti-inflammatory Assays (LPS in BV-2, Astrocytes) E Pharmacokinetics (PK) (Brain Penetration) D->E Transition to In Vivo F Acute Neurotoxin Model (MPTPp Mouse Model) G Histological Endpoint Analysis (TH+ Neuron Count, Gliosis) H Behavioral Endpoint Analysis (Motor Function Tests) I Chronic Neurodegeneration Models H->I Validation & Extension J Biomarker Analysis (CSF, Plasma)

Caption: Preclinical Development Workflow for this compound.

Conclusion and Future Directions

The body of evidence strongly supports the therapeutic potential of this compound for neurodegenerative conditions like Parkinson's disease. Its dual mechanism of action—enhancing neuronal resilience through Nurr1 activation while simultaneously mitigating detrimental neuroinflammation—presents a compelling strategy for disease modification. The compound has demonstrated robust efficacy in protecting dopaminergic neurons in multiple preclinical models.

Future research should focus on several key areas:

  • Chronic Efficacy: Evaluating the long-term efficacy of this compound in chronic and progressive models of neurodegeneration to better mimic the human disease course.

  • Biomarker Development: Identifying and validating downstream biomarkers of Nurr1 activation and anti-inflammatory response in cerebrospinal fluid and plasma to facilitate clinical trial design.

  • Target Engagement in Humans: Developing PET ligands or other methods to confirm that therapeutically relevant concentrations of this compound reach and engage Nurr1 in the human brain.

  • Safety and Toxicology: Conducting comprehensive IND-enabling toxicology and safety pharmacology studies to support the transition to clinical trials.

References

Methodological & Application

Application Notes and Protocols for C-DIM12 in in vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-DIM12, also known as 1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane (DIM-C-pPhCl), is a potent activator of the orphan nuclear receptor Nurr1 (NR4A2).[1][2] It has demonstrated significant anti-proliferative, pro-apoptotic, and anti-inflammatory effects in various cancer cell lines, particularly in bladder cancer.[1][3][4] this compound's mechanism of action involves the activation of Nurr1, which subsequently inhibits the pro-survival NF-κB signaling pathway, making it a compound of interest for cancer research and drug development. These application notes provide detailed protocols for the in vitro use of this compound, including cell culture, viability assays, apoptosis analysis, and cell cycle assessment.

Mechanism of Action

This compound exerts its biological effects primarily through the activation of Nurr1. Upon binding to Nurr1, this compound induces a conformational change that facilitates the recruitment of nuclear corepressor proteins, such as CoREST and NCOR2, to the p65 subunit of NF-κB. This protein complex formation prevents the translocation of NF-κB to the nucleus and inhibits the transcription of its target genes, which are involved in inflammation, cell survival, and proliferation. In cancer cells, this inhibition of NF-κB signaling leads to the induction of apoptosis and cell cycle arrest.

Data Presentation

Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeAssayConcentration (µM)Incubation TimeObserved EffectsReference
KU7, 253J-BVBladder CancerCell Viability (MTT)5.0 - 7.524 hoursDecreased cell survival, PARP cleavage
MiaPaCa2Pancreatic CancerCell Proliferation153-5 daysInhibition of autophagy, increased proliferation and survival
BV-2MicrogliaNF-κB Activity101 hourInhibition of LPS-induced NF-κB regulated genes
THP-1Myeloid LeukemiaCytokine Secretion1024 hoursAttenuation of LPS-induced inflammatory mediators
HEK293Human Embryonic KidneyNF-κB Reporter Assay10024 hoursReduction in TNFα-induced NF-κB expression

Note: Specific IC50 values for this compound are not widely reported in the literature and should be determined empirically for each cell line and experimental condition.

Table 2: Representative Effects of this compound on Apoptosis and Cell Cycle
Cell LineConcentration (µM)Incubation TimeApoptosis (% of cells)Cell Cycle ArrestReference
Bladder Cancer Cells5.0 - 10.024 - 48 hoursData not available; PARP cleavage and DNA fragmentation observedG2/M arrest suggested by protein expression changes

Experimental Protocols

Protocol 1: General Cell Culture and this compound Treatment
  • Cell Culture: Culture bladder cancer cell lines (e.g., KU7, 253J-BV, T24, 5637) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store the stock solution at -20°C.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for apoptosis and cell cycle analysis) and allow them to adhere overnight.

  • This compound Treatment: The following day, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 1-20 µM). A vehicle control (DMSO) should be included in all experiments. The final DMSO concentration should not exceed 0.1%.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Protocol 2: Cell Viability Assessment (MTT Assay)
  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 7.5, 10, 15, 20 µM) for 24 to 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 3: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate. After overnight incubation, treat the cells with the desired concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
  • Cell Seeding and Treatment: Seed 5 x 10⁵ cells per well in a 6-well plate and treat with this compound for 24 or 48 hours.

  • Cell Harvesting: Collect the cells and wash with PBS.

  • Fixation: Fix the cells in 70% cold ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry. The data will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization

C_DIM12_Signaling_Pathway cluster_cytoplasm Cytoplasm C_DIM12 This compound Nurr1 Nurr1 C_DIM12->Nurr1 Activates IKK IKK Complex p65_p50_IkB p65/p50-IκB (Inactive) IKK->p65_p50_IkB IkB IκB p65_p50 NF-κB (p65/p50) p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation p65_p50_IkB->IkB IKK phosphorylates & degrades p65_p50_IkB->p65_p50 Signal (e.g., TNFα) Nurr1->p65_p50_nuc Inhibits Corepressors CoREST/NCOR2 Nurr1->Corepressors Recruits Target_Genes Target Gene Transcription (Inflammation, Survival) p65_p50_nuc->Target_Genes Promotes Apoptosis Apoptosis & Cell Cycle Arrest p65_p50_nuc->Apoptosis Leads to Corepressors->p65_p50_nuc Recruited to inhibit

Caption: this compound signaling pathway leading to apoptosis.

Experimental_Workflow cluster_assays Downstream Assays cluster_analysis Data Analysis start Start: Cancer Cell Culture seed_cells Seed Cells in Appropriate Plates start->seed_cells treat_cells Treat with this compound (and Vehicle Control) seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate viability Cell Viability (MTT Assay) incubate->viability apoptosis Apoptosis Analysis (Annexin V/PI Staining) incubate->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) incubate->cell_cycle analyze_viability Calculate IC50 & % Viability viability->analyze_viability analyze_apoptosis Quantify Apoptotic Cell Population apoptosis->analyze_apoptosis analyze_cell_cycle Determine Cell Cycle Distribution (%) cell_cycle->analyze_cell_cycle

Caption: General experimental workflow for this compound in vitro studies.

References

C-DIM12 Application Notes and Protocols for Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosages, pharmacokinetics, and experimental protocols for the use of C-DIM12, a synthetic Nurr1 ligand, in various mouse models of disease. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize the reported dosages and pharmacokinetic parameters of this compound in mice.

Table 1: this compound Dosage Regimens in Mouse Models

Disease ModelMouse StrainDosageAdministration RouteFrequency & DurationKey FindingsReference
Parkinson's Disease (MPTP-induced)C57BL/625 mg/kgIntragastric gavageDaily for 14 daysNeuroprotective, suppressed glial activation[1][2]
Parkinson's Disease (MPTP-induced)C57BL/625 mg/kgIntraperitoneal (i.p.)Daily for 14 daysModulated glial reactivity[2]
Parkinson's Disease (MPTPp-treated)Transgenic NF-κB/EGFP reporter mice (C57Bl/6 background)50 mg/kgOral administrationNot specifiedNeuroprotective activity[3]
Intracerebral Hemorrhage (ICH)ICR mice50 or 100 mg/kgOral gavageAt 3, 27, and 51 hours post-ICHImproved neurological function, reduced neuron loss[4]
Intracerebral Hemorrhage (ICH)Not specified50-100 mg/kgIntraperitoneal (i.p.)Three timesAttenuated brain inflammation, improved functional recovery
Pancreatic Cancer (Orthotopic Xenograft)Athymic nude mice30 mg/kgIntraperitoneal (i.p.)Daily for 30 daysInhibited tumor growth, induced apoptosis
Safety/Toxicology StudyCD-150, 200, or 300 mg/kg/dayOrogastric gavageDaily for 7 daysInvestigated hematology, clinical chemistry, and pathology

Table 2: Pharmacokinetic Parameters of this compound in C57BL/6 Mice (25 mg/kg, Intragastric Gavage)

CompartmentCmax (ng/mL)t1/2 (min)AUC (ng/mL*min)
Plasma1120249539,220
Brain36222652,273,711
Data from MedChemExpress, citing Hammond et al., 2018. A key finding is that this compound demonstrates approximately three times greater concentration in the brain compared to plasma, indicating good blood-brain barrier penetration.

Experimental Protocols

Parkinson's Disease Model (MPTP-Induced)

This protocol is based on the methodology described by Hammond et al., 2018.

Objective: To assess the neuroprotective effects of this compound in a subacute MPTP-induced mouse model of Parkinson's disease.

Materials:

  • Male C57BL/6 mice (27-30 g)

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • Probenecid

  • This compound

  • Vehicle control (e.g., corn oil)

  • Saline (0.9% NaCl)

  • Gavage needles

  • Syringes and needles for injection

Procedure:

  • Animal Dosing:

    • Administer probenecid (100 mg/kg) via intraperitoneal (i.p.) injection in the morning.

    • Four hours later, administer MPTP (20 mg/kg) via subcutaneous injection.

    • This MPTP/probenecid dosing is performed twice weekly for two weeks, with each dose delivered 4 days apart.

  • This compound Administration:

    • Administer this compound (25 mg/kg) or vehicle control daily via intragastric gavage.

    • Begin this compound administration concurrently with the first MPTP dose and continue for a total of 14 doses.

  • Behavioral and Neuropathological Analysis:

    • Monitor mice for neurobehavioral function throughout the 14-day treatment period.

    • At the end of the study, euthanize the mice and collect brain tissue for analysis.

    • Assess the loss of dopaminergic neurons in the substantia nigra pars compacta and dopamine terminals in the striatum.

    • Evaluate glial activation by examining microglia and astrocyte morphology.

Intracerebral Hemorrhage (ICH) Model

This protocol is adapted from studies by Kinoshita et al.

Objective: To evaluate the therapeutic effects of this compound on brain injury and functional recovery following ICH.

Materials:

  • Male ICR mice

  • Collagenase

  • This compound

  • Vehicle control

  • Surgical instruments for stereotaxic injection

  • Gavage needles

Procedure:

  • ICH Induction:

    • Induce intracerebral hemorrhage by microinjecting collagenase into the striatum of anesthetized mice.

  • This compound Administration:

    • Administer this compound (50 or 100 mg/kg) or vehicle control orally at 3 hours, 27 hours, and 51 hours after ICH induction.

  • Functional and Histological Assessment:

    • Evaluate sensorimotor deficits using tests such as the beam-walking test at various time points post-ICH.

    • Perform immunohistochemical analysis to assess neuron loss, microglia/macrophage activation, and axonal integrity.

    • Conduct real-time quantitative PCR (RT-qPCR) on brain tissue to measure the expression of inflammatory mediators.

Signaling Pathways and Workflows

This compound Mechanism of Action: Nurr1 Activation and NF-κB Inhibition

This compound is an activator of the orphan nuclear receptor Nurr1 (also known as NR4A2). Nurr1 plays a crucial role in regulating inflammatory gene expression in glial cells. This compound has been shown to inhibit NF-κB-dependent gene expression in glial cells by stabilizing nuclear corepressor proteins, which in turn reduces the binding of the p65 subunit of NF-κB to the promoters of inflammatory genes.

C_DIM12_Mechanism CDIM12 This compound Nurr1 Nurr1 (NR4A2) CDIM12->Nurr1 Activates CoRepressors Nuclear Corepressors Nurr1->CoRepressors Stabilizes p65 p65 (NF-κB) CoRepressors->p65 Inhibits binding to DNA InflammatoryGenes Inflammatory Gene Promoters (e.g., NOS2) p65->InflammatoryGenes Binds to Transcription Transcription of Inflammatory Genes InflammatoryGenes->Transcription Experimental_Workflow cluster_Preparation Preparation cluster_Induction Disease Induction & Treatment cluster_Analysis Analysis Animal_Acclimation Animal Acclimation Disease_Model Induce Disease Model (e.g., MPTP, ICH) Animal_Acclimation->Disease_Model Compound_Prep This compound & Vehicle Preparation Dosing Administer this compound or Vehicle Compound_Prep->Dosing Disease_Model->Dosing Behavioral Behavioral Testing Dosing->Behavioral Tissue_Collection Tissue Collection (Brain) Behavioral->Tissue_Collection Histology Histology & Immunohistochemistry Tissue_Collection->Histology Biochemical Biochemical Assays (e.g., qPCR) Tissue_Collection->Biochemical

References

Application Notes and Protocols for C-DIM12

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of C-DIM12, a potent activator of the orphan nuclear receptor Nurr1 (Nuclear receptor related 1 protein). This compound has demonstrated significant anti-inflammatory and neuroprotective effects, making it a valuable tool for research in oncology and neurodegenerative diseases.[1][2]

Compound Information
Property Value
IUPAC Name 3,3'-[(4-chlorophenyl)methylene]bis(1H-indole)[3]
Synonyms DIM-C-pPhCl[1]
CAS Number 178946-89-9[4]
Molecular Formula C₂₃H₁₇ClN₂
Molecular Weight 356.85 g/mol
Solubility

This compound is a hydrophobic compound with solubility in various organic solvents. It is crucial to use fresh, anhydrous solvents to achieve maximum solubility, as the presence of moisture can reduce solubility, particularly in DMSO. Sonication is recommended to aid dissolution.

Solvent Maximum Concentration Molar Concentration
DMSO≥ 100 mg/mL280.23 mM
DMSO71 mg/mL198.96 mM
DMSO50 mg/mL140.11 mM
DMSO35.69 mg/mL100 mM
DMSO20 mg/mL
Ethanol35.69 mg/mL100 mM
Ethanol35.7 mg/mL100.04 mM
Ethanol20 mg/mL
DMF20 mg/mL
Storage and Stability

Proper storage of this compound is essential to maintain its activity.

Form Storage Temperature Stability
Powder-20°C3 years
Stock Solution in Solvent-80°C1 year
Stock Solution in Solvent-20°C1 month

Note: It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Mechanism of Action

This compound is a Nurr1 activator that modulates inflammatory responses and promotes neuronal protection. Its primary mechanism involves the inhibition of the NF-κB signaling pathway. This compound stabilizes the binding of nuclear corepressor proteins, such as CoREST and NCOR2, to NF-κB, which in turn reduces the binding of the p65 subunit to the promoters of inflammatory genes. This leads to the suppression of pro-inflammatory mediators including nitric oxide synthase (NOS2), interleukin-6 (IL-6), and chemokine (C-C motif) ligand 2 (CCL2).

C_DIM12_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNFα LPS/TNFα TLR4 TLR4/TNFR LPS/TNFα->TLR4 Binds NF-κB Pathway NF-κB Activation (p65/p50) TLR4->NF-κB Pathway Activates p65/p50 p65/p50 NF-κB Pathway->p65/p50 Leads to p65/p50_nuc p65/p50 p65/p50->p65/p50_nuc Translocates to Nucleus CDIM12_cyto This compound CDIM12_nuc This compound CDIM12_cyto->CDIM12_nuc Enters Nucleus Inflammatory Genes Inflammatory Gene Expression (NOS2, IL-6, CCL2) p65/p50_nuc->Inflammatory Genes Promotes Transcription Nurr1 Nurr1 Nurr1->p65/p50_nuc Binds to p65 CoREST/NCOR2 CoREST/NCOR2 Nurr1->CoREST/NCOR2 Stabilizes Binding of CoREST/NCOR2->p65/p50_nuc Inhibits Binding to DNA CDIM12_nuc->Nurr1 Activates

Caption: this compound signaling pathway.

Experimental Protocols

In Vitro Studies

a. Preparation of this compound Stock Solution

  • To prepare a 10 mM stock solution, dissolve 3.57 mg of this compound in 1 mL of anhydrous DMSO.

  • Sonicate the solution for 10-15 minutes to ensure complete dissolution.

  • Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

b. Cell Culture Treatment

  • Culture cells (e.g., BV-2 microglia, HEK293) to the desired confluency.

  • Dilute the this compound stock solution to the desired final concentration (e.g., 10 µM, 100 µM) in fresh cell culture medium.

  • For inflammatory stimulation experiments, pre-treat the cells with this compound for 30 minutes to 1 hour before adding the inflammatory agent (e.g., 1 µg/mL LPS or 30 ng/mL TNFα).

  • Incubate the cells for the desired period (e.g., 24 hours).

  • Harvest the cells or supernatant for downstream analysis (e.g., qRT-PCR, ELISA, Western blot).

In_Vitro_Workflow Start Start Prepare_Stock Prepare 10 mM this compound Stock in DMSO Start->Prepare_Stock Culture_Cells Culture Cells to Desired Confluency Prepare_Stock->Culture_Cells Pre_treat Pre-treat with this compound (e.g., 10 µM for 30 min) Culture_Cells->Pre_treat Stimulate Add Inflammatory Agent (e.g., LPS, TNFα) Pre_treat->Stimulate Incubate Incubate for Desired Time (e.g., 24h) Stimulate->Incubate Harvest Harvest Cells or Supernatant Incubate->Harvest Analyze Downstream Analysis (qRT-PCR, ELISA, etc.) Harvest->Analyze End End Analyze->End

Caption: In Vitro Experimental Workflow.

In Vivo Studies

This compound is orally bioavailable and can be administered to animal models through various routes.

a. Formulation for Oral Administration

While specific vehicle formulations can vary, a common method for water-insoluble drugs involves suspension in a vehicle such as 0.5% carboxymethyl cellulose (CMC) or a mixture of corn oil and ethanol.

b. Administration Protocols

  • Parkinson's Disease Model (MPTP-induced):

    • Dose: 25 mg/kg or 50 mg/kg.

    • Route: Oral gavage or intraperitoneal (i.p.) injection.

    • Frequency: Daily for a specified period (e.g., 14 or 30 days).

  • Intracerebral Hemorrhage (ICH) Model:

    • Dose: 50 or 100 mg/kg.

    • Route: Oral gavage.

    • Frequency: Daily, starting 3 hours after ICH induction.

  • Bladder Cancer Xenograft Model:

    • Dose: 12.5 and 25 mg/kg.

    • Route: Not specified, but likely oral or i.p.

    • Frequency: Daily.

c. Pharmacokinetic Analysis

Pharmacokinetic studies in mice have shown that this compound has high bioavailability and distributes to the central nervous system, with brain concentrations being approximately three times higher than plasma concentrations.

In_Vivo_Workflow Start Start Formulate Formulate this compound (e.g., in Corn Oil) Start->Formulate Select_Model Select Animal Model (e.g., MPTP, ICH) Formulate->Select_Model Administer Administer this compound (Oral or i.p.) Select_Model->Administer Monitor Monitor Behavioral and Physiological Parameters Administer->Monitor Collect_Tissues Collect Tissues for Analysis Monitor->Collect_Tissues Analyze Histology, qPCR, Biochemical Assays Collect_Tissues->Analyze End End Analyze->End

Caption: In Vivo Experimental Workflow.

Potential Applications in Research
  • Neurodegenerative Diseases: Investigating the neuroprotective effects in models of Parkinson's disease, Alzheimer's disease, and other neurological disorders.

  • Inflammation: Studying the anti-inflammatory properties in various inflammatory models.

  • Oncology: Exploring the anti-proliferative and pro-apoptotic effects in different cancer cell lines and tumor models.

  • Drug Discovery: Serving as a lead compound for the development of novel Nurr1 modulators.

References

Application Notes and Protocols for C-DIM12 in BV-2 Microglial Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

C-DIM12 (1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane) is a synthetic ligand for the orphan nuclear receptor Nurr1 (also known as NR4A2).[1] Nurr1 is a critical transcription factor involved in the development and maintenance of dopaminergic neurons and plays a significant role in modulating inflammatory responses in glial cells, including microglia.[2][3] In the context of neuroinflammation, this compound has emerged as a promising tool for studying the anti-inflammatory potential of Nurr1 activation. BV-2 cells, an immortalized murine microglial cell line, are a widely used in vitro model to study neuroinflammatory processes due to their well-characterized responses to pro-inflammatory stimuli like lipopolysaccharide (LPS).[2][4]

These application notes provide a comprehensive overview of the use of this compound in BV-2 microglial cells, including its mechanism of action, protocols for key experiments, and expected outcomes.

Mechanism of Action of this compound in BV-2 Cells

This compound exerts its anti-inflammatory effects in BV-2 cells primarily through the activation of Nurr1. Upon activation, Nurr1 can translocate to the nucleus and modulate the expression of genes involved in inflammation. The key mechanism involves the inhibition of the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

In LPS-stimulated BV-2 cells, the NF-κB p65 subunit translocates to the nucleus, where it drives the transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), as well as the enzyme inducible nitric oxide synthase (iNOS). This compound treatment has been shown to counteract these effects by:

  • Promoting Nurr1 Nuclear Localization: this compound enhances the presence of Nurr1 in the nucleus.

  • Inhibiting NF-κB p65 Nuclear Translocation: By activating Nurr1, this compound can interfere with the nuclear translocation of the p65 subunit of NF-κB.

  • Recruiting Co-repressors: Activated Nurr1 can recruit co-repressor complexes to the promoters of inflammatory genes, thereby suppressing their transcription.

This leads to a reduction in the production of pro-inflammatory mediators, thus attenuating the inflammatory response in BV-2 microglial cells.

Data Presentation

The following tables summarize quantitative data on the effects of this compound on BV-2 cells based on findings from multiple studies.

Table 1: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in LPS-stimulated BV-2 Cells

CytokineThis compound Concentration (µM)LPS Concentration (µg/mL)Incubation Time (h)Percent Inhibition of mRNA Expression (Approx.)
TNF-α10124Significant suppression
IL-1β10124Tendency to suppress
IL-610124No significant effect or augmentation
iNOS10124No significant effect

Note: The effects of this compound can be context-dependent and may vary based on experimental conditions.

Table 2: Effect of this compound on NF-κB Signaling in LPS-stimulated BV-2 Cells

ParameterThis compound Concentration (µM)LPS ConcentrationIncubation TimeObservation
Nurr1 Nuclear Localization10Not applicable1.5Increased
p65 Nuclear Translocation10LPS-stimulatedNot specifiedNo significant effect by this compound alone

Experimental Protocols

Here are detailed protocols for key experiments to assess the effects of this compound in BV-2 microglial cells.

Protocol 1: BV-2 Cell Culture and Treatment
  • Cell Culture: Culture BV-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed BV-2 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for RNA extraction, 6-well for protein extraction) at a density that allows them to reach 70-80% confluency at the time of treatment.

  • This compound Preparation: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. Further dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatment groups and does not exceed a cytotoxic level (typically ≤ 0.1%).

  • Treatment:

    • Pre-treat the cells with this compound for a specified duration (e.g., 1-2 hours) before inducing an inflammatory response.

    • Stimulate the cells with LPS (e.g., 100 ng/mL to 1 µg/mL) for the desired time period (e.g., 6, 12, or 24 hours).

    • Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, cells treated with LPS only, and cells treated with this compound only.

Protocol 2: Cell Viability Assay (MTS Assay)
  • Plate Cells: Seed BV-2 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treat Cells: Treat the cells with various concentrations of this compound with or without LPS as described in Protocol 1.

  • Add MTS Reagent: After the treatment period, add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate: Incubate the plate at 37°C for 1-4 hours, or until a color change is visible.

  • Measure Absorbance: Measure the absorbance at 490 nm using a microplate reader.

  • Calculate Viability: Express the results as a percentage of the viability of the untreated control cells.

Protocol 3: Quantification of Cytokine mRNA by Real-Time Quantitative PCR (RT-qPCR)
  • RNA Extraction: Following cell treatment in a 24-well plate, lyse the cells and extract total RNA using a commercially available RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • RT-qPCR: Perform RT-qPCR using a qPCR instrument and a SYBR Green-based qPCR master mix. Use specific primers for the target genes (e.g., TNF-α, IL-1β, IL-6, iNOS) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Protocol 4: Western Blot for Nurr1 and p65
  • Protein Extraction: After treatment in 6-well plates, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. For nuclear and cytoplasmic fractionation, use a specialized kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate them by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against Nurr1, p65, and a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions, or GAPDH for cytoplasmic fractions) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Mandatory Visualization

Signaling Pathway Diagram

C_DIM12_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB_p65 NF-κB (p65) TLR4->NFkB_p65 Activates Nucleus Nucleus NFkB_p65->Nucleus Translocates NFkB_p65_nuc p65 C_DIM12 This compound Nurr1 Nurr1 C_DIM12->Nurr1 Activates Nurr1->Nucleus Translocates Nurr1_nuc Nurr1 Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, etc.) NFkB_p65_nuc->Inflammatory_Genes Promotes Transcription Nurr1_nuc->Inflammatory_Genes Inhibits Transcription

Caption: this compound signaling pathway in BV-2 microglial cells.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Downstream Assays Start Start: Culture BV-2 Cells Treatment Treatment: 1. Pre-treat with this compound 2. Stimulate with LPS Start->Treatment Viability Cell Viability Assay (e.g., MTS) Treatment->Viability qPCR RT-qPCR for Cytokine mRNA Treatment->qPCR Western Western Blot for Nurr1 & p65 Treatment->Western Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis qPCR->Data_Analysis Western->Data_Analysis

Caption: Experimental workflow for studying this compound in BV-2 cells.

References

Application Notes and Protocols for C-DIM12 in a Parkinson's Disease Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).[1] Neuroinflammation, mediated by activated microglia and astrocytes, plays a crucial role in the pathogenesis of PD.[2] C-DIM12, or 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane, is a novel synthetic ligand for the orphan nuclear receptor Nurr1 (NR4A2).[3][4] Nurr1 is essential for the development, maintenance, and survival of dopaminergic neurons and also acts as a key regulator of anti-inflammatory responses in the brain.[5] this compound has demonstrated significant neuroprotective and anti-inflammatory efficacy in preclinical models of Parkinson's disease, making it a promising therapeutic candidate.

These application notes provide a comprehensive overview of the use of this compound in a widely accepted neurotoxin-based mouse model of Parkinson's disease, the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model. Detailed protocols for in vivo studies, including drug administration and subsequent analytical procedures, are provided to facilitate the investigation of this compound's therapeutic potential.

Mechanism of Action: Nurr1 Activation and Neuroprotection

This compound exerts its neuroprotective effects primarily through the activation of the orphan nuclear receptor Nurr1. In the context of Parkinson's disease, this activation leads to two key downstream effects:

  • Suppression of Neuroinflammation: this compound-activated Nurr1 transrepresses the activity of the pro-inflammatory transcription factor NF-κB in glial cells (microglia and astrocytes). This leads to a reduction in the expression and release of neurotoxic inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and inducible nitric oxide synthase (iNOS). By mitigating chronic neuroinflammation, this compound helps to create a more favorable environment for neuronal survival.

  • Enhanced Dopaminergic Neuron Function and Survival: Nurr1 is a critical transcription factor for the expression of genes essential for the dopaminergic phenotype, including tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, and the dopamine transporter (DAT). By activating Nurr1, this compound promotes the expression of these crucial proteins, thereby supporting the function and resilience of dopaminergic neurons against neurotoxic insults.

The proposed signaling pathway for the neuroprotective and anti-inflammatory effects of this compound is illustrated below:

This compound signaling pathway in neuroprotection.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in the MPTP mouse model of Parkinson's disease.

Table 1: Neuroprotective Effects of this compound on Dopaminergic Neurons

ParameterMPTP + VehicleMPTP + this compound (25 mg/kg)Protection (%)Reference
TH+ Neurons in SNpc (% of Control) ~50% lossSignificantly higher than vehicle~50% protection
TH+ Striatal Fiber Density (% Loss) 81.05% ± 1.05%62.92% ± 6.40%~22% less fiber loss

Table 2: Anti-inflammatory Effects of this compound on Glial Cells

ParameterMPTP + VehicleMPTP + this compound (25 mg/kg)EffectReference
Iba-1+ Microglia in SNpc Increased number and activated morphologySignificantly suppressed number, ramified morphologyReduced microgliosis
GFAP+ Astrocytes in SNpc Increased numberSignificantly suppressed numberReduced astrogliosis
Inflammatory Gene Expression (TNFα, IL-1α, CCL2) Significantly increasedSignificantly decreasedDownregulation of pro-inflammatory genes

Experimental Protocols

The following protocols provide a detailed methodology for evaluating the efficacy of this compound in the MPTP mouse model of Parkinson's disease.

Experimental Workflow

Experimental_Workflow cluster_animal_model Animal Model Induction cluster_treatment Treatment Regimen cluster_assessment Assessment Animal_Acclimation Animal Acclimation (C57BL/6 mice) MPTP_Induction MPTPp Administration (20 mg/kg MPTP, 250 mg/kg Probenecid) Animal_Acclimation->MPTP_Induction CDIM12_Treatment This compound Administration (25-50 mg/kg, oral gavage) MPTP_Induction->CDIM12_Treatment Vehicle_Control Vehicle Control (Corn Oil) MPTP_Induction->Vehicle_Control Behavioral_Tests Behavioral Testing (e.g., Rotarod, Pole Test) CDIM12_Treatment->Behavioral_Tests Vehicle_Control->Behavioral_Tests Tissue_Collection Tissue Collection (Brain) Behavioral_Tests->Tissue_Collection Immunohistochemistry Immunohistochemistry (TH, Iba-1, GFAP) Tissue_Collection->Immunohistochemistry qPCR qPCR (Inflammatory Cytokines) Tissue_Collection->qPCR HPLC HPLC (Dopamine & Metabolites) Tissue_Collection->HPLC

Experimental workflow for this compound evaluation.
MPTPp-Induced Mouse Model of Parkinson's Disease

Objective: To induce a progressive loss of dopaminergic neurons mimicking Parkinson's disease.

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride (Sigma-Aldrich)

  • Probenecid (Sigma-Aldrich)

  • Sterile saline (0.9% NaCl)

  • Corn oil

Procedure:

  • Acclimatize mice to the animal facility for at least one week prior to the experiment.

  • Prepare a fresh solution of MPTP in sterile saline at a concentration of 2 mg/mL.

  • Prepare a fresh suspension of probenecid in corn oil.

  • Administer probenecid (250 mg/kg) via intraperitoneal (i.p.) injection.

  • 30 minutes after probenecid administration, inject MPTP (20 mg/kg) subcutaneously.

  • Repeat the MPTPp administration every 3.5 days for a total of 4 injections to induce a significant lesion.

This compound Administration

Objective: To deliver this compound to the central nervous system.

Materials:

  • This compound

  • Corn oil

  • Oral gavage needles

Procedure:

  • Prepare a suspension of this compound in corn oil at the desired concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose in a 25g mouse with a gavage volume of 250 µL).

  • Administer this compound (25-50 mg/kg) or vehicle (corn oil) daily via oral gavage, starting on the first day of MPTPp administration and continuing for the duration of the study (e.g., 14-21 days).

Immunohistochemistry for TH, Iba-1, and GFAP

Objective: To visualize and quantify dopaminergic neurons, microglia, and astrocytes.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • 30% Sucrose in PBS

  • Phosphate-buffered saline (PBS)

  • Triton X-100

  • Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)

  • Primary antibodies:

    • Rabbit anti-Tyrosine Hydroxylase (TH) (e.g., Millipore, AB152)

    • Rabbit anti-Iba-1 (e.g., Wako, 019-19741)

    • Mouse anti-GFAP (e.g., Sigma-Aldrich, G3893)

  • Fluorescently-labeled secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594)

  • DAPI

  • Mounting medium

Procedure:

  • At the end of the treatment period, deeply anesthetize the mice and perfuse transcardially with ice-cold PBS followed by 4% PFA.

  • Post-fix the brains in 4% PFA overnight at 4°C, then cryoprotect in 30% sucrose.

  • Section the brains into 30-40 µm coronal sections using a cryostat.

  • Wash sections in PBS and then permeabilize with 0.3% Triton X-100 in PBS.

  • Block non-specific binding with blocking solution for 1-2 hours at room temperature.

  • Incubate sections with primary antibodies diluted in blocking solution overnight at 4°C.

  • Wash sections in PBS and incubate with appropriate secondary antibodies for 2 hours at room temperature.

  • Counterstain with DAPI to visualize cell nuclei.

  • Mount sections onto slides and coverslip with mounting medium.

  • Image the sections using a fluorescence or confocal microscope.

  • Quantify the number of TH-positive neurons in the SNpc using stereological methods and the fluorescence intensity of Iba-1 and GFAP in the SNpc and striatum.

Quantitative Real-Time PCR (qPCR) for Inflammatory Gene Expression

Objective: To measure the mRNA levels of pro-inflammatory cytokines in the midbrain.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green qPCR Master Mix

  • Primers for target genes (e.g., TNF-α, IL-1β, iNOS) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Dissect the ventral midbrain from fresh or frozen brain tissue.

  • Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using SYBR Green master mix and gene-specific primers.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Conclusion

This compound represents a promising therapeutic agent for Parkinson's disease by targeting the underlying neuroinflammatory processes and promoting dopaminergic neuron health through the activation of Nurr1. The protocols outlined in these application notes provide a robust framework for researchers to investigate the neuroprotective and anti-inflammatory properties of this compound in a preclinical model of PD. The provided quantitative data serves as a benchmark for expected outcomes and aids in the design and interpretation of future studies aimed at advancing this compound towards clinical application.

References

Application Notes and Protocols for In Vivo Administration of C-DIM12

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane (C-DIM12), a potent activator of the orphan nuclear receptor Nurr1. This compound has demonstrated neuroprotective, anti-inflammatory, and anti-cancer effects in various preclinical models.[1][2] This document outlines detailed protocols for its preparation and administration, summarizes key pharmacokinetic data, and illustrates its mechanism of action.

I. Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of this compound in mice, providing a basis for dose selection and experimental design.

Table 1: Pharmacokinetic Parameters of this compound in Male C57BL/6 Mice after a Single Oral Gavage [3]

DoseTissueCmax (ng/mL or ng/g)t½ (hours)AUC (ng·h/mL or ng·h/g)
10 mg/kgPlasma~100~4~500
10 mg/kgBrain~300~4~2000
25 mg/kgPlasma~250~4~1500
25 mg/kgBrain~800~4~6000

Table 2: Recommended Dosing for Preclinical Models

ModelSpeciesRoute of AdministrationDoseDosing ScheduleReference
MPTP-Induced ParkinsonismC57BL/6 MiceIntragastric Gavage25 mg/kgDaily for 14 days[1][3]
Intracerebral HemorrhageICR MiceOral Gavage50-100 mg/kg3h, 27h, and 51h post-ICH
Orthotopic Cancer XenograftMiceIntraperitoneal Injection30 mg/kgDaily for 30 days
General NeuroinflammationTransgenic NF-κB/EGFP MiceOral Administration50 mg/kgSingle dose
Safety AssessmentCD-1 MiceOrogastric Gavage50, 200, 300 mg/kgDaily for 7 days
Safety AssessmentBeagle DogsOrogastric Gavage1, 5, 25, 100, 300, 1000 mg/kgSingle dose

II. Experimental Protocols

A. Preparation of this compound for In Vivo Administration

This compound is a water-insoluble compound and requires a suitable vehicle for in vivo delivery.

Materials:

  • This compound powder

  • Vehicle: Corn oil or 1% Carboxymethyl cellulose (CMC) in sterile water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Stir plate

Protocol for Corn Oil Vehicle:

  • Weigh the required amount of this compound powder.

  • In a sterile tube, add the appropriate volume of corn oil to achieve the desired final concentration.

  • Add the this compound powder to the corn oil.

  • Vortex the mixture vigorously for 5-10 minutes until the powder is fully suspended. For higher concentrations, gentle warming and sonication may aid in dissolution.

  • Visually inspect the solution to ensure a uniform suspension before each administration.

Protocol for 1% CMC Vehicle:

  • Prepare a 1% (w/v) solution of CMC in sterile water.

  • The day before dosing, add the weighed this compound powder to the 1% CMC solution.

  • Agitate the mixture on a stir plate overnight at 4°C to ensure adequate dissociation.

  • Before administration, vortex the suspension to ensure uniformity.

B. Administration of this compound via Oral Gavage (Mice)

This is the most common route for this compound administration, demonstrating good oral bioavailability.

Materials:

  • Prepared this compound suspension

  • Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge, 1.5 inches)

  • Syringes (1 mL)

  • Animal scale

Protocol:

  • Weigh the mouse to determine the correct volume of this compound suspension to administer.

  • Gently restrain the mouse.

  • Attach the gavage needle to the syringe filled with the this compound suspension.

  • Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus into the stomach.

  • Slowly dispense the solution from the syringe.

  • Gently remove the gavage needle.

  • Monitor the animal for any signs of distress after administration.

C. Administration of this compound via Intraperitoneal (IP) Injection

Materials:

  • Prepared this compound suspension

  • Sterile syringes (1 mL)

  • Sterile needles (e.g., 25-27 gauge)

  • 70% ethanol for disinfection

  • Animal scale

Protocol:

  • Weigh the mouse to calculate the required injection volume.

  • Gently restrain the mouse to expose the abdomen.

  • Wipe the injection site in the lower abdominal quadrant with 70% ethanol.

  • Insert the needle at a 15-20 degree angle into the peritoneal cavity, avoiding the bladder and internal organs.

  • Slowly inject the this compound suspension.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any adverse reactions.

III. Visualizations

A. This compound Signaling Pathway

This compound acts as an activator of the orphan nuclear receptor Nurr1. This activation leads to the inhibition of the pro-inflammatory NF-κB signaling pathway. The binding of this compound to Nurr1 is thought to stabilize the recruitment of corepressor proteins to NF-κB target gene promoters, thereby reducing the expression of inflammatory mediators.

C_DIM12_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C-DIM12_ext This compound C-DIM12_intra This compound C-DIM12_ext->C-DIM12_intra Cellular Uptake Nurr1 Nurr1 C-DIM12_intra->Nurr1 Activates IKK IKK IκBα IκBα IKK->IκBα Phosphorylates p65_p50 p65/p50 (NF-κB) p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation p65_p50_IκBα p65/p50-IκBα (Inactive) p65_p50_IκBα->p65_p50 IκBα Degradation CoR Corepressors Nurr1->CoR Stabilizes Inflammatory_Genes Inflammatory Gene Promoters p65_p50_nuc->Inflammatory_Genes Binds Transcription_Inhibition Transcription Inhibited CoR->p65_p50_nuc Inhibits Binding to DNA

Caption: this compound activates Nurr1, inhibiting NF-κB-mediated inflammation.

B. Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for assessing the efficacy of this compound in a preclinical model of neurodegeneration, such as the MPTP model of Parkinson's disease.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase Animal_Acclimation Animal Acclimation (e.g., C57BL/6 mice) Group_Allocation Random Group Allocation (Vehicle, this compound, etc.) Animal_Acclimation->Group_Allocation C-DIM12_Prep This compound Preparation (e.g., 25 mg/kg in Corn Oil) Group_Allocation->C-DIM12_Prep Disease_Induction Disease Induction (e.g., MPTP Injections) Group_Allocation->Disease_Induction Daily_Dosing Daily Administration (e.g., Oral Gavage for 14 days) C-DIM12_Prep->Daily_Dosing Behavioral_Tests Behavioral Testing (e.g., Rotarod, Pole Test) Daily_Dosing->Behavioral_Tests Disease_Induction->Daily_Dosing Concurrent with Dosing Tissue_Collection Tissue Collection (Brain, Plasma) Behavioral_Tests->Tissue_Collection Analysis Biochemical & Histological Analysis (e.g., IHC, Western Blot, HPLC) Tissue_Collection->Analysis

Caption: Workflow for a this compound in vivo neuroprotection study.

References

C-DIM12 for Intracerebral Hemorrhage: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracerebral hemorrhage (ICH) is a devastating form of stroke with high rates of mortality and long-term disability. Secondary brain injury, driven by inflammation and neuronal cell death following the initial bleed, is a critical target for therapeutic intervention. C-DIM12, a 1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane, is a ligand for the nuclear receptor Nurr1.[1][2][3] Emerging preclinical evidence suggests that this compound holds therapeutic potential in mitigating the damaging effects of ICH by attenuating neuroinflammation and promoting functional recovery.[1][2]

This document provides a comprehensive overview of the preclinical data on this compound for ICH, including detailed experimental protocols and a summary of its proposed mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a preclinical study investigating the efficacy of this compound in a mouse model of intracerebral hemorrhage.

Table 1: this compound Treatment Parameters in a Murine ICH Model

ParameterDetailsReference
Drug This compound (1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane)
Animal Model Collagenase-induced intracerebral hemorrhage in mice
Dosage 50 or 100 mg/kg
Route of Administration Oral (p.o.)
Treatment Schedule Daily, starting 3 hours after ICH induction

Table 2: Effects of this compound on Neurological Function and Neuropathology

Outcome MeasureThis compound Treatment EffectReference
Neurological Function Improved recovery of neurological function
Neuron Loss Prevented neuron loss in the hematoma
Microglia/Macrophage Activation Suppressed activation
Axonal Structure Preserved axonal structures in the internal capsule
Axonal Transport Preserved axonal transport function

Table 3: this compound Modulation of Inflammatory Mediators

Inflammatory MediatorEffect of this compound TreatmentReference
Interleukin-6 (IL-6) Suppressed expression
CC chemokine ligand 2 (CCL2) Suppressed expression
Inducible nitric oxide synthase (iNOS) Suppressed mRNA expression

Mechanism of Action

This compound is a ligand for Nurr1, a nuclear receptor that plays a crucial role in regulating inflammation and neuronal function. The therapeutic effects of this compound in the context of ICH are believed to be mediated through its interaction with Nurr1, leading to the suppression of pro-inflammatory gene expression. A key aspect of this mechanism appears to be the inhibition of inducible nitric oxide synthase (iNOS) induction. By suppressing the activation of microglia and macrophages and reducing the expression of inflammatory mediators like IL-6 and CCL2, this compound helps to mitigate the secondary inflammatory cascade that contributes to brain injury after ICH.

G ICH Intracerebral Hemorrhage (ICH) Microglia_Activation Microglia/Macrophage Activation ICH->Microglia_Activation Inflammatory_Mediators Inflammatory Mediators (IL-6, CCL2, iNOS) Microglia_Activation->Inflammatory_Mediators Neuronal_Damage Neuronal Damage & Functional Deficits Inflammatory_Mediators->Neuronal_Damage CDIM12 This compound Nurr1 Nurr1 Activation CDIM12->Nurr1 Nurr1->Microglia_Activation Nurr1->Inflammatory_Mediators

Proposed mechanism of this compound in ICH.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound for intracerebral hemorrhage.

Animal Model: Collagenase-Induced Intracerebral Hemorrhage

This protocol describes the creation of an ICH model in mice, which mimics the initial bleeding event in humans.

Materials:

  • Male mice (e.g., C57BL/6)

  • Collagenase type VII from Clostridium histolyticum

  • Stereotaxic apparatus

  • Microinjection pump

  • Anesthesia (e.g., isoflurane)

  • Surgical tools

Procedure:

  • Anesthetize the mouse and mount it on a stereotaxic frame.

  • Make a midline scalp incision to expose the skull.

  • Drill a small burr hole over the striatum at specific stereotaxic coordinates.

  • Slowly inject a solution of collagenase into the striatum using a microinjection pump. The collagenase will digest the blood vessel walls, causing a localized hemorrhage.

  • After injection, slowly withdraw the needle, suture the scalp incision, and allow the animal to recover.

G Start Anesthetize Mouse Stereotaxic Mount on Stereotaxic Apparatus Start->Stereotaxic Incision Scalp Incision Stereotaxic->Incision Burr_Hole Drill Burr Hole Incision->Burr_Hole Injection Collagenase Microinjection Burr_Hole->Injection Suture Suture and Recover Injection->Suture End ICH Model Created Suture->End

Workflow for collagenase-induced ICH model.
This compound Administration

This protocol details the oral administration of this compound to the experimental animals.

Materials:

  • This compound compound

  • Vehicle solution (e.g., corn oil)

  • Oral gavage needles

Procedure:

  • Prepare a suspension of this compound in the vehicle at the desired concentrations (50 mg/kg and 100 mg/kg).

  • At 3 hours post-ICH induction, administer the this compound suspension or vehicle to the mice via oral gavage.

  • Continue daily administration for the duration of the experiment.

Behavioral Testing: Beam-Walking Test

This test assesses motor coordination and balance, which are often impaired after ICH.

Materials:

  • Narrow wooden or plastic beam

  • Video recording equipment

Procedure:

  • Train the mice to traverse the beam before ICH induction.

  • At specified time points after ICH, place the mouse at one end of the beam and allow it to walk to the other end.

  • Record the number of foot faults (slips) and the time taken to cross the beam.

  • Analyze the data to assess functional recovery.

Immunohistochemistry

This technique is used to visualize and quantify cellular changes in the brain tissue.

Materials:

  • Mouse brain tissue sections

  • Primary antibodies (e.g., anti-NeuN for neurons, anti-Iba1 for microglia/macrophages)

  • Secondary antibodies conjugated to a fluorescent marker or an enzyme

  • Microscope

Procedure:

  • Perfuse the animals and collect the brains at the end of the experiment.

  • Prepare thin sections of the brain tissue.

  • Incubate the sections with primary antibodies that specifically bind to the target proteins.

  • Wash the sections and incubate with secondary antibodies that bind to the primary antibodies.

  • Visualize the labeled cells under a microscope and quantify the results using image analysis software.

G Tissue_Prep Brain Tissue Sectioning Primary_Ab Primary Antibody Incubation (e.g., anti-NeuN, anti-Iba1) Tissue_Prep->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab Secondary Antibody Incubation Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Visualization Microscopy and Imaging Wash2->Visualization Quantification Image Analysis and Quantification Visualization->Quantification

Immunohistochemistry experimental workflow.
Gene Expression Analysis: Real-Time Quantitative PCR (RT-qPCR)

This method is used to measure the levels of specific messenger RNA (mRNA) to determine the expression of inflammatory genes.

Materials:

  • RNA extraction kit

  • Reverse transcriptase

  • qPCR machine

  • Primers for target genes (e.g., IL-6, CCL2, iNOS) and a housekeeping gene

Procedure:

  • Isolate total RNA from the brain tissue surrounding the hematoma.

  • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

  • Perform qPCR using the cDNA, specific primers, and a fluorescent dye that binds to double-stranded DNA.

  • Analyze the amplification curves to determine the relative expression levels of the target genes, normalized to the housekeeping gene.

Clinical Status

Currently, there are no registered clinical trials investigating the use of this compound for the treatment of intracerebral hemorrhage in humans. The available data is from preclinical studies, and further research is required to establish its safety and efficacy in a clinical setting.

Conclusion

This compound demonstrates significant promise as a therapeutic agent for intracerebral hemorrhage in preclinical models. Its ability to attenuate neuroinflammation and improve functional outcomes highlights the potential of targeting the Nurr1 pathway in the treatment of this devastating condition. The protocols and data presented here provide a foundation for further research and development of this compound as a novel therapy for ICH.

References

Application Notes and Protocols for C-DIM12 Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-DIM12, or 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane, is a potent and orally active modulator of the orphan nuclear receptor Nurr1 (also known as NR4A2).[1][2] this compound activates Nurr1, leading to the inhibition of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B-cells) dependent gene expression.[3][4][5] This mechanism confers this compound with significant anti-inflammatory and neuroprotective properties. Furthermore, this compound has demonstrated anti-cancer effects by inducing apoptosis and inhibiting autophagy in various cancer cell lines.

These application notes provide detailed protocols for key experiments to investigate the biological activities of this compound in the context of neuroinflammation and cancer.

Application Note 1: Evaluation of Anti-Inflammatory Effects of this compound in Microglial Cells

This protocol describes the use of this compound to mitigate the inflammatory response in BV-2 microglial cells, a common model for studying neuroinflammation.

Signaling Pathway: this compound Modulation of NF-κB Signaling in Microglia

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS IKK IKK LPS->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB Complex (p65/p50/IκBα) IκBα->NFκB Degrades from IκBα->NFκB p65 p65 p65->NFκB p50 p50 p50->NFκB p65_n p65 NFκB->p65_n Translocates p50_n p50 NFκB->p50_n CDIM12 This compound Nurr1 Nurr1 CDIM12->Nurr1 Activates Nurr1->p65_n Inhibits binding to DNA CoR Co-repressors Nurr1->CoR Recruits InflammatoryGenes Inflammatory Genes (iNOS, TNF-α, IL-6) p65_n->InflammatoryGenes Promotes Transcription p50_n->InflammatoryGenes CoR->p65_n Inhibits

Caption: this compound activates Nurr1, inhibiting NF-κB-mediated inflammatory gene expression.

Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated BV-2 Cells

Objective: To quantify the inhibitory effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Materials:

  • BV-2 murine microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (solubilized in DMSO)

  • Griess Reagent System

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for 30 minutes.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group with no LPS stimulation.

  • Nitrite Measurement (Griess Assay):

    • After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of freshly mixed Griess reagent (1:1 mixture of Reagent A and Reagent B) to the supernatant.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 550 nm using a microplate reader.

    • Use a sodium nitrite standard curve to determine the concentration of nitrite in each sample.

Data Presentation
Treatment GroupThis compound Conc. (µM)LPS (1 µg/mL)Nitrite Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Control0-
Vehicle0+0%
This compound1+
This compound5+
This compound10+
This compound20+

Application Note 2: Assessment of Pro-Apoptotic Activity of this compound in Bladder Cancer Cells

This protocol details the investigation of this compound's ability to induce apoptosis in human bladder cancer cell lines.

Logical Workflow: Investigating this compound Induced Apoptosis

G start Start: Treat Bladder Cancer Cells with this compound viability Assess Cell Viability (MTT Assay) start->viability apoptosis_detection Detect Apoptosis viability->apoptosis_detection If viability decreases sub_g1 Sub-G1 DNA Content (Flow Cytometry) apoptosis_detection->sub_g1 annexin_v Annexin V/PI Staining (Flow Cytometry) apoptosis_detection->annexin_v caspase Measure Caspase Activity (Colorimetric Assay) apoptosis_detection->caspase end Conclusion: this compound induces apoptosis in bladder cancer cells sub_g1->end annexin_v->end caspase->end

Caption: Workflow for evaluating the pro-apoptotic effects of this compound on cancer cells.

Experimental Protocol: Annexin V/PI Staining for Apoptosis Detection

Objective: To quantify the percentage of apoptotic and necrotic cells in a bladder cancer cell population following treatment with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Human bladder cancer cell lines (e.g., T24, 5637)

  • Appropriate cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (solubilized in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Culture and Seeding: Culture bladder cancer cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells in 6-well plates and allow them to attach overnight.

  • This compound Treatment: Treat the cells with the desired concentrations of this compound (e.g., 15 µM) or vehicle (DMSO) for 24-48 hours.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Gently trypsinize the adherent cells and combine them with the floating cells from the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the Annexin V-FITC kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-FITC positive, PI negative cells are considered early apoptotic.

    • Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.

    • Annexin V-FITC negative, PI negative cells are live cells.

Data Presentation
Treatment GroupThis compound Conc. (µM)Live Cells (%) (Mean ± SD)Early Apoptotic Cells (%) (Mean ± SD)Late Apoptotic/Necrotic Cells (%) (Mean ± SD)
Vehicle0
This compound15

Application Note 3: In Vivo Evaluation of Neuroprotective Effects of this compound in a Mouse Model of Parkinson's Disease

This protocol outlines the use of the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model to assess the neuroprotective efficacy of this compound.

Experimental Workflow: MPTP Mouse Model for this compound Neuroprotection Study

G start Start: Acclimatize Mice mptp Induce Parkinsonism: Administer MPTP/Probenecid start->mptp cdim12_treatment Treatment: Administer this compound or Vehicle (Oral Gavage) mptp->cdim12_treatment behavioral Behavioral Assessment (e.g., Rotarod, Pole Test) cdim12_treatment->behavioral histology Post-mortem Analysis behavioral->histology th_staining Immunohistochemistry for Tyrosine Hydroxylase (TH) in Substantia Nigra and Striatum histology->th_staining glial_activation Assess Glial Activation (Iba1, GFAP staining) histology->glial_activation end Conclusion: this compound protects dopaminergic neurons and reduces neuroinflammation th_staining->end glial_activation->end

Caption: Workflow for assessing the neuroprotective effects of this compound in an MPTP mouse model.

Experimental Protocol: this compound Treatment in MPTP-induced Parkinsonism

Objective: To determine if this compound can protect against the loss of dopaminergic neurons and reduce glial activation in a sub-acute MPTP mouse model of Parkinson's disease.

Materials:

  • Male C57BL/6 mice

  • MPTP-HCl

  • Probenecid

  • This compound

  • Corn oil (vehicle)

  • Apparatus for behavioral testing (e.g., rotarod)

  • Immunohistochemistry reagents (e.g., anti-TH, anti-Iba1, anti-GFAP antibodies)

Procedure:

  • Animal Model: Use male C57BL/6 mice, 8-10 weeks old.

  • MPTP/Probenecid Administration: To induce a progressive loss of dopaminergic neurons, administer MPTP (20-25 mg/kg, i.p.) along with probenecid (250 mg/kg, i.p.) to inhibit the peripheral metabolism of MPTP. This regimen is typically given every other day for a specified period (e.g., 14 days).

  • This compound Treatment:

    • Prepare this compound in a vehicle such as corn oil.

    • Administer this compound orally (e.g., by gavage) at a dose of 25-50 mg/kg daily. Treatment can be initiated before, during, or after the MPTP administration period to model different therapeutic strategies.

    • A vehicle control group receiving only corn oil should be included.

  • Behavioral Testing: Perform behavioral tests such as the rotarod test to assess motor coordination and balance at baseline and at the end of the treatment period.

  • Tissue Collection and Preparation: At the end of the study, euthanize the mice and perfuse them with saline followed by 4% paraformaldehyde. Collect the brains for histological analysis.

  • Immunohistochemistry:

    • Section the brains and perform immunohistochemical staining for Tyrosine Hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra and their terminals in the striatum.

    • Stain for Iba1 (microglia marker) and GFAP (astrocyte marker) to assess the level of glial activation.

  • Quantification: Use stereological methods to count the number of TH-positive neurons in the substantia nigra. Quantify the density of TH-positive fibers in the striatum and the immunoreactivity for Iba1 and GFAP.

Data Presentation
Treatment GroupNumber of TH-positive neurons in Substantia Nigra (Mean ± SD)Striatal TH Fiber Density (Optical Density) (Mean ± SD)Iba1 Immunoreactivity (% Area) in Substantia Nigra (Mean ± SD)GFAP Immunoreactivity (% Area) in Substantia Nigra (Mean ± SD)
Saline + Vehicle
MPTP + Vehicle
MPTP + this compound (25 mg/kg)
MPTP + this compound (50 mg/kg)

References

Application Notes and Protocols for C-DIM12 in Bladder Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-DIM12, also known as 1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane, is a potent activator of the orphan nuclear receptor Nurr1 (Nuclear receptor subfamily 4 group A member 2, NR4A2). In the context of bladder cancer, this compound has emerged as a promising investigational compound due to its ability to induce apoptosis and inhibit tumor growth. These application notes provide a comprehensive overview of the use of this compound in bladder cancer cell lines, including its mechanism of action, quantitative data on its effects, and detailed protocols for key experimental assays.

Mechanism of Action

This compound exerts its anti-cancer effects in bladder cancer cells primarily through the activation of Nurr1. Nurr1 is expressed in a variety of human bladder cancer cell lines[1]. Upon activation by this compound, Nurr1 stimulates a signaling cascade that culminates in apoptosis, or programmed cell death.

A key downstream effector of Nurr1 activation by this compound is the upregulation of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)[1][2]. TRAIL is a cytokine that can selectively induce apoptosis in cancer cells. The induction of TRAIL initiates a caspase-dependent apoptotic pathway. This involves the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate executioner caspases like caspase-3[2]. Activated caspase-3 is responsible for the cleavage of critical cellular proteins, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis[1]. The cleavage of PARP impairs its ability to repair DNA damage, further committing the cell to apoptosis. The specificity of this pathway has been confirmed by experiments showing that silencing Nurr1 expression using RNA interference attenuates the apoptotic effects of this compound.

Quantitative Data Summary

Table 1: Cell Viability (IC50 Values)

Cell LineCompoundIC50 Value (µM)AssayReference
KU7This compoundData not availableMTT Assay
253J B-VThis compoundData not availableMTT Assay

Table 2: Induction of Apoptosis

Cell LineTreatmentApoptosis InductionMethodReference
KU7This compoundPARP Cleavage ObservedWestern Blot
253J B-VThis compoundPARP Cleavage ObservedWestern Blot
253J B-VThis compound + Nurr1 siRNAAttenuated PARP CleavageWestern Blot

Table 3: Effect on Cell Cycle

Cell LineTreatmentEffect on Cell CycleMethodReference
KU7C-DIMs (PPARγ-active)G2 ArrestWestern Blot
253J-BVC-DIMs (PPARγ-active)G2 ArrestWestern Blot

Signaling Pathway and Experimental Workflow Diagrams

C_DIM12_Signaling_Pathway CDIM12 This compound Nurr1 Nurr1 Activation CDIM12->Nurr1 TRAIL TRAIL Upregulation Nurr1->TRAIL Caspase8 Caspase-8 Activation TRAIL->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9 Caspase-9 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound induced apoptotic signaling pathway in bladder cancer cells.

Experimental_Workflow cluster_invitro In Vitro Experiments BladderCancerCells Bladder Cancer Cell Lines (e.g., T24, UM-UC-3) Treatment Treat with this compound (Varying Concentrations and Timepoints) BladderCancerCells->Treatment Viability Cell Viability Assay (MTT Assay) Treatment->Viability ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) Treatment->ApoptosisAssay WesternBlot Western Blot Analysis (Nurr1, TRAIL, Caspases, PARP) Treatment->WesternBlot CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle

Caption: General experimental workflow for studying this compound effects.

Experimental Protocols

Cell Culture

Human bladder cancer cell lines, such as T24 and UM-UC-3, can be obtained from authenticated cell banks (e.g., ATCC).

  • T24 cells: Culture in McCoy's 5a Medium Modified supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • UM-UC-3 cells: Culture in MEM supplemented with 10% FBS, 1% non-essential amino acids, 1% sodium pyruvate, and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Bladder cancer cells

  • This compound (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Bladder cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 value) for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the this compound signaling pathway.

Materials:

  • Bladder cancer cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-Nurr1, anti-TRAIL, anti-caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Treat cells with this compound as described for the apoptosis assay.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system. β-actin is commonly used as a loading control.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Bladder cancer cells

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Treat cells with this compound as described previously.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution by flow cytometry.

Conclusion

This compound demonstrates significant anti-cancer activity in bladder cancer cell lines by activating Nurr1 and inducing apoptosis through the TRAIL signaling pathway. The provided protocols offer a framework for researchers to investigate the effects of this compound and further elucidate its therapeutic potential in bladder cancer. Further studies are warranted to determine the precise quantitative effects of this compound on various bladder cancer cell lines and to explore its efficacy in in vivo models.

References

Application Notes and Protocols: C-DIM12 in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-DIM12, or 1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane, is a synthetic derivative of 3,3'-diindolylmethane (DIM) that has garnered significant interest for its potential therapeutic applications, particularly in oncology and neurodegenerative diseases. As a potent activator of the orphan nuclear receptor Nurr1, this compound modulates key signaling pathways involved in inflammation, apoptosis, and cell cycle regulation. One of its primary mechanisms of action involves the inhibition of the pro-inflammatory transcription factor NF-κB. Given its ability to influence fundamental cellular processes often dysregulated in cancer, this compound is a promising candidate for combination therapies aimed at enhancing the efficacy of existing treatments and overcoming drug resistance.

These application notes provide a summary of the current understanding of this compound's mechanism of action and present protocols for evaluating its synergistic potential with other therapeutic agents. While direct studies on this compound in combination therapies are emerging, data from closely related C-DIM analogs provide a strong rationale and a framework for investigation. This document outlines methodologies for in vitro and in vivo assessment of this compound combination strategies.

Rationale for Combination Therapy

The multifaceted nature of cancer often necessitates multi-pronged therapeutic approaches. Combining this compound with conventional chemotherapeutics, targeted agents, or immunotherapies holds the potential for synergistic effects through various mechanisms:

  • Sensitization to Chemotherapy: this compound's ability to induce apoptosis and inhibit pro-survival pathways like NF-κB may lower the threshold for cancer cell killing by cytotoxic drugs.

  • Overcoming Resistance: By targeting distinct pathways from conventional agents, this compound may circumvent or overcome mechanisms of drug resistance.

  • Enhanced Apoptosis: The combination of this compound with agents that induce cellular stress or DNA damage could lead to a more robust apoptotic response.

  • Modulation of the Tumor Microenvironment: this compound's anti-inflammatory properties may alter the tumor microenvironment, potentially enhancing the efficacy of immunotherapies.

Data Presentation: Synergistic Effects of a C-DIM Analog with Docetaxel

While specific quantitative data for this compound in combination therapies are not yet widely published, a study on a closely related analog, DIM-C-pPhC6H5 , in combination with the chemotherapeutic agent docetaxel in non-small cell lung cancer (NSCLC) provides compelling evidence for the potential of this class of compounds. The following tables summarize the key findings from this study.

Table 1: In Vitro Synergy of DIM-C-pPhC6H5 and Docetaxel in A549 Lung Cancer Cells

Drug CombinationEffect Level (Fraction Affected, Fa)Combination Index (CI)Interpretation
DIM-C-pPhC6H5 + Docetaxel0.500.90Additive
0.750.65Synergistic
0.900.36Strongly Synergistic

Data adapted from a study on a C-DIM analog. The Combination Index (CI) was calculated using the isobolographic method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vivo Antitumor Efficacy of DIM-C-pPhC6H5 and Docetaxel Combination in an A549 Orthotopic Lung Tumor Model

Treatment GroupMean Lung Weight Reduction (%)Apoptotic Tumor Cells (%)
Control0Not Reported
DIM-C-pPhC6H5 (40 mg/kg, oral)2222
Docetaxel (10 mg/kg, i.v.)3929
DIM-C-pPhC6H5 + Docetaxel 57 43

This data illustrates a significant enhancement of antitumor activity with the combination therapy compared to single-agent treatments.

Experimental Protocols

The following are detailed protocols for key experiments to assess the synergistic effects of this compound in combination with other compounds. These protocols are based on standard laboratory procedures and can be adapted for specific cell lines and combination agents.

Protocol 1: In Vitro Cell Viability and Synergy Analysis (MTT Assay and Chou-Talalay Method)

Objective: To determine the cytotoxic effects of this compound alone and in combination with another therapeutic agent and to quantify the nature of the interaction (synergy, additivity, or antagonism).

Materials:

  • Cancer cell line of interest (e.g., A549 human lung carcinoma)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Combination drug (stock solution in an appropriate solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the combination drug in culture medium.

    • For single-agent dose-response curves, add 100 µL of varying concentrations of each drug to designated wells.

    • For combination studies, add 100 µL of the drugs in a constant ratio (e.g., based on the ratio of their individual IC50 values) or in a matrix format (checkerboard assay) to the wells.

    • Include vehicle control wells (containing the same concentration of DMSO as the highest drug concentration wells).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis (Chou-Talalay Method):

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 values for this compound and the combination drug alone.

    • Use software such as CompuSyn or CalcuSyn to calculate the Combination Index (CI) based on the dose-response data from the combination experiments.

    • Interpret the CI values: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: Detection of Apoptosis by TUNEL Assay

Objective: To visualize and quantify apoptosis (DNA fragmentation) in cells treated with this compound in combination with another agent.

Materials:

  • Cells cultured on glass coverslips or in chamber slides

  • This compound and combination drug

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, from a commercial kit)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Treatment:

    • Seed cells on coverslips or chamber slides and allow them to attach.

    • Treat the cells with this compound, the combination drug, or the combination for the desired time period. Include a positive control (e.g., treatment with DNase I) and a negative control (untreated cells).

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with the permeabilization solution for 5 minutes on ice.

    • Wash twice with PBS.

  • TUNEL Staining:

    • Prepare the TUNEL reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the TUNEL reaction mixture to each coverslip.

    • Incubate for 60 minutes at 37°C in a humidified chamber in the dark.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash three times with PBS.

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells under a fluorescence microscope. TUNEL-positive cells will show fluorescence (e.g., green, depending on the label used), while all nuclei will be stained with DAPI (blue).

    • Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei in several random fields.

Protocol 3: Western Blot Analysis of Apoptotic Proteins

Objective: To detect changes in the expression and cleavage of key apoptotic proteins (e.g., PARP, Caspase-3, Bax) in response to combination treatment.

Materials:

  • Treated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Lyse the cell pellets in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Boil the samples for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities, normalizing to a loading control like β-actin.

Protocol 4: In Vivo Orthotopic Lung Tumor Model

Objective: To evaluate the in vivo efficacy of this compound in combination with another therapeutic agent in a clinically relevant animal model.

Materials:

  • Athymic nude mice (6-8 weeks old)

  • A549 human lung adenocarcinoma cells

  • Matrigel

  • This compound formulation for oral gavage

  • Combination drug formulation for appropriate administration route (e.g., intravenous injection)

  • Anesthesia

  • Surgical tools

  • In vivo imaging system (if using fluorescently or luminescently tagged cells)

Procedure:

  • Tumor Cell Implantation:

    • Anesthetize the mice.

    • Make a small incision on the left lateral chest wall.

    • Inject 1 x 10⁶ A549 cells resuspended in a mixture of PBS and Matrigel directly into the left lung parenchyma.

    • Close the incision with surgical sutures or staples.

  • Treatment:

    • Allow the tumors to establish for 7-10 days.

    • Randomize the mice into treatment groups (e.g., Vehicle Control, this compound alone, Combination Drug alone, this compound + Combination Drug).

    • Administer the treatments according to a predetermined schedule (e.g., this compound via oral gavage three times a week, combination drug via IV injection once a week).

  • Monitoring and Efficacy Assessment:

    • Monitor the body weight and general health of the mice regularly.

    • If using tagged cells, monitor tumor growth non-invasively using an in vivo imaging system.

    • At the end of the study (e.g., 4 weeks of treatment), euthanize the mice.

    • Harvest the lungs and weigh them.

    • Fix the lung tissues in formalin for histological analysis (e.g., H&E staining, TUNEL assay, immunohistochemistry for proliferation and apoptosis markers).

  • Data Analysis:

    • Compare the mean lung weights between the treatment groups.

    • Quantify tumor burden from histological sections.

    • Analyze the levels of apoptosis and proliferation in the tumor tissues.

Visualizations

Signaling Pathways and Experimental Workflows

C_DIM12_Signaling_Pathway This compound Signaling Pathway CDIM12 This compound Nurr1 Nurr1 CDIM12->Nurr1 Activates Apoptosis Apoptosis CDIM12->Apoptosis Induces NFkB NF-κB (p65) Nurr1->NFkB Inhibits Inflammatory_Genes Pro-inflammatory Genes (e.g., IL-6, iNOS) NFkB->Inflammatory_Genes Induces Transcription IKK IKK IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Releases Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNFα, LPS) Inflammatory_Stimuli->IKK Activates

Caption: this compound activates Nurr1, which in turn inhibits NF-κB signaling, and also independently induces apoptosis.

Synergy_Workflow Workflow for In Vitro Synergy Assessment cluster_invitro In Vitro Experiments cluster_analysis Data Analysis cluster_interpretation Interpretation Cell_Seeding 1. Seed Cancer Cells in 96-well plates Drug_Treatment 2. Treat with this compound, Drug B, and Combination Cell_Seeding->Drug_Treatment MTT_Assay 3. Perform Cell Viability Assay (e.g., MTT) Drug_Treatment->MTT_Assay Data_Collection 4. Measure Absorbance MTT_Assay->Data_Collection Dose_Response 5. Generate Dose-Response Curves Data_Collection->Dose_Response CI_Calculation 6. Calculate Combination Index (CI) Dose_Response->CI_Calculation Isobologram 7. Generate Isobologram CI_Calculation->Isobologram Synergy Synergy (CI < 1) CI_Calculation->Synergy Additive Additive (CI = 1) CI_Calculation->Additive Antagonism Antagonism (CI > 1) CI_Calculation->Antagonism

Caption: A typical workflow for assessing drug synergy in vitro, from cell-based assays to data analysis.

Application Notes and Protocols for Western Blot Analysis of C-DIM12-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a framework for utilizing Western blot analysis to investigate the effects of the synthetic indole, C-DIM12 (1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane), on cellular signaling pathways, particularly those relevant to cancer research. The provided protocol is a general guideline for examining protein expression and phosphorylation status in cell lysates after treatment with this compound.

Application Notes

This compound is a promising therapeutic agent that has been shown to exhibit anti-cancer properties by modulating various signaling pathways. Western blot analysis is an indispensable technique to elucidate the mechanism of action of this compound by quantifying changes in the expression levels and activation states of key proteins involved in oncogenic signaling.

A primary pathway of interest in the context of this compound's activity is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in many types of cancer. This pathway plays a crucial role in cell survival, proliferation, and growth. By using Western blot to probe for total and phosphorylated levels of proteins such as Akt and mTOR, researchers can assess the inhibitory effects of this compound on this critical pathway.

Experimental Protocols

Western Blot Protocol for Analyzing this compound Effects on PI3K/Akt/mTOR Signaling

This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing Western blot analysis to detect key proteins in the PI3K/Akt/mTOR pathway.

1. Cell Culture and Treatment:

  • Plate cancer cells (e.g., breast, prostate, pancreatic) in appropriate growth medium and incubate until they reach 70-80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24, 48 hours).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions. This ensures equal loading of protein for each sample.

4. SDS-PAGE and Protein Transfer:

  • Denature the protein samples by boiling in Laemmli sample buffer for 5 minutes.

  • Load equal amounts of protein (e.g., 20-40 µg) from each sample into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Run the gel to separate the proteins based on their molecular weight.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analyze the band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure accurate quantification. For phosphoproteins, normalize to the total protein levels.

Data Presentation

The following table represents hypothetical quantitative data from a Western blot experiment analyzing the effect of this compound on the phosphorylation of Akt and mTOR in a cancer cell line. Data is presented as the relative band intensity normalized to the vehicle control.

Treatmentp-Akt (Ser473) / Total Aktp-mTOR (Ser2448) / Total mTOR
Vehicle Control1.001.00
This compound (1 µM)0.780.82
This compound (5 µM)0.450.51
This compound (10 µM)0.210.29

Visualizations

The following diagrams illustrate the proposed mechanism of action for this compound and the general workflow for Western blot analysis.

C_DIM12_Signaling_Pathway CDIM12 This compound PI3K PI3K CDIM12->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer (Blotting) D->E F Immunoblotting (Antibodies) E->F G Detection & Analysis F->G

Caption: General workflow for Western blot analysis.

Troubleshooting & Optimization

Technical Support Center: Optimizing C-DIM12 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with C-DIM12. It provides troubleshooting advice and frequently asked questions (FAQs) to help optimize experimental conditions for desired cell viability outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane) is a modulator of the orphan nuclear receptor Nurr1 (also known as NR4A2).[1][2] Its mechanism of action can be cell-type dependent. In many cancer cell lines, it acts as a Nurr1 activator or inverse agonist, leading to the induction of apoptosis (programmed cell death) and inhibition of autophagy.[3][4][5] In glial cells and other contexts, it exhibits anti-inflammatory and neuroprotective effects, often by inhibiting the NF-κB signaling pathway.

Q2: What is the recommended starting concentration for this compound in cell culture experiments?

A2: The optimal concentration of this compound is highly dependent on the cell line and the desired experimental outcome (e.g., inducing apoptosis in cancer cells vs. neuroprotection). Based on published studies, a common starting point for cancer cell lines is in the range of 10-25 µM. For non-cancerous cells or when investigating anti-inflammatory effects, lower concentrations may be effective. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.

Q3: How does this compound affect the viability of cancerous versus non-cancerous cells?

A3: this compound has been shown to preferentially decrease the survival of cancer cells compared to non-transformed cells. For example, in one study, this compound induced a dose-dependent decrease in viability in pancreatic cancer cell lines (MiaPaCa2, Panc1, BxPC3), while this effect was attenuated in normal pancreatic ductal cells (HPNE). This suggests a therapeutic window for its anti-cancer effects.

Q4: What are the known signaling pathways affected by this compound?

A4: this compound primarily modulates the Nurr1 signaling pathway. As a consequence, it can influence several downstream pathways, including:

  • Apoptosis Induction: In cancer cells, this compound can induce apoptosis.

  • Autophagy Inhibition: It has been shown to inhibit autophagy in pancreatic cancer cells.

  • NF-κB Signaling Inhibition: In glial cells, this compound can suppress the expression of NF-κB-regulated inflammatory genes.

  • MAPK Signaling: The MAPK pathway, which is involved in cell division, metabolism, and survival, can also be influenced by this compound.

Troubleshooting Guide

Issue 1: High levels of cell death observed in control (non-cancerous) cell lines.

  • Possible Cause: The this compound concentration is too high for the specific cell type.

  • Troubleshooting Step: Perform a dose-response curve with a wider range of lower concentrations (e.g., 0.1 µM to 10 µM) to identify a non-toxic concentration for your control cells.

Issue 2: No significant effect on cancer cell viability is observed.

  • Possible Cause 1: The this compound concentration is too low.

  • Troubleshooting Step 1: Increase the concentration of this compound in a stepwise manner (e.g., 15 µM, 25 µM, 50 µM) and extend the incubation time.

  • Possible Cause 2: The cell line may be resistant to this compound-induced apoptosis.

  • Troubleshooting Step 2: Investigate the expression level of Nurr1 in your cell line. The effects of this compound are often dependent on Nurr1 expression. Consider using a different cell line or a combination therapy approach.

  • Possible Cause 3: Insufficient incubation time.

  • Troubleshooting Step 3: Extend the treatment duration. Some studies have shown effects after 3-5 days of incubation.

Issue 3: Inconsistent results between experiments.

  • Possible Cause 1: Issues with this compound stock solution. This compound is typically dissolved in DMSO. Ensure the stock solution is properly stored and that the final DMSO concentration in the cell culture medium is consistent and non-toxic to the cells (typically <0.1%).

  • Troubleshooting Step 1: Prepare fresh stock solutions of this compound for each experiment. Run a vehicle control (DMSO only) to account for any solvent effects.

  • Possible Cause 2: Variability in cell culture conditions.

  • Troubleshooting Step 2: Maintain consistent cell passage numbers, seeding densities, and media formulations between experiments.

Data Summary

Table 1: this compound Concentrations and Effects on Cancer Cell Lines

Cell LineConcentrationIncubation TimeObserved EffectReference
MiaPaCa2 (Pancreatic)15 µM3-5 daysIncreased cell death, inhibited autophagy
Panc1 (Pancreatic)15 µM48 hoursDecreased cell migration, induced cell death
BxPC3 (Pancreatic)1-1000 µMNot specifiedDose-dependent decrease in survival
Bladder Cancer CellsNot specifiedNot specifiedInhibited bladder cancer growth
Glioblastoma CellsNot specifiedNot specifiedInhibited cell growth and invasion

Table 2: this compound Concentrations and Effects on Non-Cancerous/Other Cell Lines

Cell LineConcentrationIncubation TimeObserved EffectReference
HPNE (Normal Pancreatic)1-1000 µMNot specifiedAttenuated decrease in survival compared to cancer cells
BV-2 (Microglial)Not specifiedNot specifiedInhibited inflammatory gene expression
THP-1 (Myeloid)10 µM24 hoursAttenuated NF-κB transcriptional activity
Primary NeuronsNot specifiedNot specifiedInduced Nurr1 and dopamine gene expression

Experimental Protocols

Protocol 1: General Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the appropriate cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO only) with the same final DMSO concentration as the highest this compound concentration.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: After incubation, perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then measure absorbance, or add CellTiter-Glo® reagent and measure luminescence).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: Western Blot for Apoptosis Markers (e.g., Cleaved Caspase-3)

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound or vehicle control for the specified time.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against an apoptosis marker (e.g., cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Analyze the band intensities to determine the relative levels of the apoptosis marker in treated versus control samples. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.

Visualizations

Caption: this compound signaling pathways.

Experimental_Workflow start Start: Select Cell Line dose_response Dose-Response Experiment (e.g., 0.1-100 µM this compound) start->dose_response determine_ic50 Determine IC50/ Optimal Concentration dose_response->determine_ic50 viability_assay Cell Viability Assay (MTT, CellTiter-Glo) determine_ic50->viability_assay mechanism_study Mechanism of Action Studies viability_assay->mechanism_study western_blot Western Blot (Apoptosis/Autophagy Markers) mechanism_study->western_blot gene_expression Gene Expression Analysis (qPCR, RNA-seq) mechanism_study->gene_expression data_analysis Data Analysis and Interpretation western_blot->data_analysis gene_expression->data_analysis end End: Conclusion data_analysis->end

Caption: Experimental workflow for this compound.

References

C-DIM12 In Vivo Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C-DIM12 in in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Formulation and Administration

Question: My this compound is not dissolving properly. What is the recommended solvent and procedure?

Answer: this compound is soluble in DMSO and ethanol.[1] For in vivo studies, it is crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[2] For oral administration, this compound can be dissolved in a vehicle like corn oil.[3]

Question: What is the recommended route of administration for this compound in mice?

Answer: this compound has been successfully administered in mice via both intraperitoneal (i.p.) injection and oral gavage (intragastric gavage).[3][4] The choice of administration route may depend on the specific experimental design and disease model. Oral administration has shown good bioavailability and significant brain distribution.

Question: I am observing signs of toxicity in my animal models. What could be the cause?

Answer: High doses of this compound have been associated with modest liver pathology in mice and dogs. It is crucial to adhere to recommended dosage ranges and monitor the animals for any adverse effects. Consider performing a dose-response study to determine the optimal therapeutic window with minimal toxicity for your specific model.

Efficacy and Experimental Design

Question: I am not observing the expected therapeutic effect of this compound in my in vivo model. What are some potential reasons?

Answer: Several factors could contribute to a lack of efficacy:

  • Dosage: Ensure you are using an appropriate dose. Published studies have used doses ranging from 25 mg/kg to 100 mg/kg in mice. The optimal dose can vary depending on the disease model.

  • Bioavailability: While this compound is orally bioavailable, factors such as formulation and animal strain could influence its absorption and distribution. Pharmacokinetic analysis has shown that this compound concentrates in the brain at approximately three times the plasma concentration.

  • Mechanism of Action: this compound is a Nurr1 activator that inhibits NF-κB-dependent gene expression. Ensure that the targeted signaling pathway is relevant to your disease model.

  • Timing and Duration of Treatment: The timing of this compound administration relative to disease induction and the duration of the treatment are critical. For example, in an intracerebral hemorrhage model, this compound was administered as early as 3 hours after induction.

Question: What are the known mechanisms of action for this compound that I should be assessing?

Answer: this compound's primary mechanism is the activation of the orphan nuclear receptor Nurr1 (also known as NR4A2). This activation leads to the suppression of inflammatory pathways, primarily by inhibiting the nuclear factor-κB (NF-κB) signaling cascade. Key downstream effects to investigate include:

  • Reduced expression of pro-inflammatory cytokines and chemokines (e.g., IL-6, CCL2).

  • Inhibition of inducible nitric oxide synthase (iNOS) expression.

  • Induction of apoptosis in cancer cells.

  • Neuroprotective effects through the modulation of glial reactivity.

Quantitative Data Summary

Table 1: In Vivo Dosages and Administration Routes for this compound in Mice

IndicationDosageAdministration RouteReference
Parkinson's Disease Model (MPTP-induced)25 mg/kgIntraperitoneal (i.p.)
Parkinson's Disease Model (MPTP-induced)50 mg/kgOral
Intracerebral Hemorrhage50 - 100 mg/kgIntraperitoneal (i.p.)
Intracerebral Hemorrhage50 - 100 mg/kgOral
Orthotopic Xenograft (Cancer)30 mg/kgIntraperitoneal (i.p.)

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValueNotesReference
Brain to Plasma Ratio~3:1Demonstrates good brain penetration.

Experimental Protocols

Oral Administration of this compound in a Mouse Model of Intracerebral Hemorrhage

This protocol is a generalized representation based on published studies.

  • Preparation of this compound Solution:

    • Synthesize or procure this compound.

    • For oral administration, this compound can be dissolved in a suitable vehicle such as corn oil. The final concentration should be calculated based on the desired dosage (e.g., 50 mg/kg) and the average weight of the mice.

  • Animal Model:

    • Induce intracerebral hemorrhage (ICH) in mice, for example, by microinjection of collagenase into the striatum.

  • Administration:

    • Administer the prepared this compound solution or vehicle control orally via gavage at specific time points post-ICH induction (e.g., 3 hours, 27 hours, and 51 hours).

  • Behavioral and Histological Analysis:

    • Conduct behavioral tests (e.g., beam-walking test) at various time points to assess functional recovery.

    • At the end of the experiment, perfuse the animals and collect brain tissue for histological analysis (e.g., neuronal loss, microglial activation, astrogliosis) and molecular analysis (e.g., qPCR for inflammatory markers).

Visualizations

C_DIM12_Signaling_Pathway cluster_extracellular cluster_cellular cluster_outcomes Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNFα) NF_kappaB_Activation NF-κB Activation Inflammatory_Stimulus->NF_kappaB_Activation Activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (IL-6, iNOS, etc.) NF_kappaB_Activation->Pro_inflammatory_Genes Induces Transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation C_DIM12 This compound Nurr1 Nurr1 (NR4A2) C_DIM12->Nurr1 Activates Nurr1->NF_kappaB_Activation Inhibits Neuroprotection_Apoptosis Neuroprotection & Apoptosis (in cancer cells) Nurr1->Neuroprotection_Apoptosis Promotes

Caption: this compound signaling pathway.

Troubleshooting_Workflow Start In Vivo Experiment Shows Unexpected Results Check_Formulation Is the this compound formulation correct? Start->Check_Formulation Check_Dosage Is the dosage appropriate? Check_Formulation->Check_Dosage Yes Correct_Formulation Correct Formulation: - Use fresh DMSO - Ensure complete dissolution Check_Formulation->Correct_Formulation No Check_Route Is the administration route optimal? Check_Dosage->Check_Route Yes Adjust_Dosage Adjust Dosage: - Consult literature - Perform dose-response study Check_Dosage->Adjust_Dosage No Check_Toxicity Are there signs of toxicity? Check_Route->Check_Toxicity Yes Consider_Alternative_Route Consider Alternative Route: - e.g., Oral vs. I.P. Check_Route->Consider_Alternative_Route No Review_Mechanism Is the targeted pathway relevant to the model? Check_Toxicity->Review_Mechanism No Reduce_Dose_Monitor Reduce Dose & Monitor: - Assess for liver pathology Check_Toxicity->Reduce_Dose_Monitor Yes Consult_Literature Consult Literature/ Re-evaluate Hypothesis Review_Mechanism->Consult_Literature Unsure Proceed_with_Analysis Proceed with Downstream Analysis Review_Mechanism->Proceed_with_Analysis Yes

Caption: Troubleshooting workflow for this compound experiments.

References

C-DIM12 Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of C-DIM12 in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action? A1: this compound, or 1,1-Bis(3'-indolyl)-1-(p-chlorophenyl)methane, is a potent, orally active activator of the nuclear receptor Nurr1 (NR4A2).[1][2] Its primary mechanism involves inhibiting the NF-κB signaling pathway and related cytokine expression in microglial cells. It achieves this by stabilizing nuclear corepressor proteins, which in turn reduces the binding of the p65 subunit of NF-κB to the promoters of inflammatory genes. This activity gives this compound anti-inflammatory and neuroprotective effects.

Q2: What are the recommended solvents for dissolving this compound? A2: this compound is readily soluble in Dimethyl Sulfoxide (DMSO) and ethanol. It can be dissolved in both solvents up to a concentration of 100 mM. It is important to use fresh, anhydrous-grade DMSO, as its hygroscopic nature can negatively impact the solubility of the compound. This compound is considered insoluble in water.

Q3: How should I store the solid this compound compound? A3: The solid (powder) form of this compound should be stored at -20°C. Under these conditions, the powder is stable for up to three years from the date of receipt.

Q4: What is the proper way to store this compound stock solutions? A4: Aliquot the stock solutions to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), store the aliquots at -80°C. For shorter-term storage (up to 1 month), -20°C is acceptable. It is also recommended to protect the stock solutions from light.

Q5: Why am I observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium? A5: This is a common issue with hydrophobic compounds like this compound. Precipitation occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit. The high concentration of DMSO in the stock solution keeps it dissolved, but upon significant dilution in a water-based medium, the compound may "crash out." To mitigate this, try adding the stock solution to the medium dropwise while gently vortexing or swirling to ensure rapid and even dispersion. Using a lower concentration stock solution can also help.

Data Presentation

Table 1: this compound Physical and Chemical Properties

PropertyValueSource(s)
Molecular Weight356.85 g/mol
FormulaC₂₃H₁₇ClN₂
CAS Number178946-89-9

Table 2: this compound Solubility Data

SolventMaximum ConcentrationNotesSource(s)
DMSO100 mM (≥ 71 mg/mL)Use fresh, anhydrous DMSO as moisture can reduce solubility.
Ethanol100 mM (≥ 35 mg/mL)
WaterInsoluble

Table 3: Recommended Storage Conditions

FormatTemperatureDurationSpecial InstructionsSource(s)
Solid (Powder)-20°CUp to 3 years
Stock Solution-80°CUp to 1 yearAliquot to avoid freeze-thaw cycles. Protect from light.
Stock Solution-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Protect from light.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

This protocol outlines the standard procedure for preparing a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (M.Wt: 356.85 g/mol )

  • Anhydrous-grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

Procedure:

  • Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Calculate Required Mass: To prepare a 100 mM stock solution, you will need 35.69 mg of this compound per 1 mL of DMSO. Adjust calculations based on your desired volume.

    • Calculation: Mass (mg) = Desired Volume (mL) × 100 mmol/L × 356.85 g/mol × (1 mg / 1000 µg) × (1000 µg / 1 g) = Volume (mL) x 35.69

  • Dissolution: Add the appropriate volume of fresh, anhydrous-grade DMSO to the vial containing the this compound powder.

  • Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but do not overheat.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected cryovials. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.

  • Storage:

    • For long-term storage (up to 1 year), store the aliquots at -80°C.

    • For short-term storage (up to 1 month), store at -20°C.

    • Always protect the solutions from light.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound won't dissolve completely in DMSO. 1. Incorrect solvent volume or calculation.2. The DMSO has absorbed moisture, reducing its solvating power.3. Solution is saturated.1. Double-check all calculations.2. Use a fresh, unopened vial of anhydrous or molecular biology-grade DMSO.3. Do not exceed the maximum recommended concentration of 100 mM.
Precipitate forms in media upon dilution. 1. Final concentration exceeds aqueous solubility.2. Insufficient mixing during dilution.1. Lower the final working concentration of this compound.2. Add the stock solution dropwise directly into the media while vortexing or swirling to ensure rapid dispersion. Avoid adding the stock to the wall of the tube or vessel.
Inconsistent or weaker-than-expected biological activity. 1. Degradation of this compound due to improper storage.2. Multiple freeze-thaw cycles of the stock solution.3. Stock solution is older than the recommended storage period.1. Ensure the stock solution is stored at the correct temperature and protected from light.2. Prepare fresh stock solutions from powder and ensure they are properly aliquoted for single use.3. Discard stock solutions that have been stored longer than the recommended duration (1 month at -20°C, 1 year at -80°C).

Visualizations

G CDIM12 This compound Nurr1 Nurr1 Activation CDIM12->Nurr1 CoRep Stabilization of Nuclear Corepressors Nurr1->CoRep p65 p65 (NF-κB) CoRep->p65 Inhibits Binding Promoter Inflammatory Gene Promoters p65->Promoter Binds to Expression ↓ Inflammatory Gene Expression (e.g., IL-6, NOS2) Promoter->Expression Leads to

Caption: this compound signaling pathway inhibiting NF-κB.

G A Receive this compound (Solid Powder) B Store Powder at -20°C A->B C Weigh Powder & Add Anhydrous DMSO A->C D Vortex Until Fully Dissolved C->D E Create Single-Use Aliquots D->E F Store Stock Solution (-80°C or -20°C) E->F G Dilute Aliquot into Aqueous Medium for Use F->G

Caption: Recommended workflow for this compound solution preparation.

G sol_node sol_node err_node err_node start Precipitate Observed in Media? q_mix Was stock added dropwise with mixing? start->q_mix Yes q_stock Is stock solution clear? start->q_stock No q_conc Is final concentration too high? q_mix->q_conc Yes sol1 Re-make, ensuring proper mixing. q_mix->sol1 No q_conc->q_stock No sol2 Lower the final working concentration. q_conc->sol2 Yes err1 Stock solution is compromised. q_stock->err1 No q_dmso Was fresh DMSO used? q_dmso->sol_node Yes (Other Issue) sol3 Prepare fresh stock with new DMSO. q_dmso->sol3 No err1->q_dmso

Caption: Troubleshooting logic for this compound solubility issues.

References

Technical Support Center: C-DIM12 Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of C-DIM12.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known oral bioavailability?

A1: this compound, or 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane, is a potent, orally active modulator of the orphan nuclear receptor Nurr1. It exhibits neuroprotective and anti-inflammatory effects.[1] While often described as having "favorable" or "high" oral bioavailability, specific percentage values are not consistently reported in the literature.[2] Its poor aqueous solubility is a critical factor that can limit its oral absorption.

Q2: What are the main challenges in achieving high oral bioavailability for this compound?

A2: The primary challenge is the poor aqueous solubility of this compound. The compound is reportedly insoluble in water, which can lead to low dissolution rates in the gastrointestinal tract, a prerequisite for absorption. Like many diarylmethane derivatives, it is a lipophilic molecule, which can also impact its interaction with the gastrointestinal mucosa.

Q3: What are some common formulation strategies to improve the oral bioavailability of poorly soluble compounds like this compound?

A3: Several strategies can be employed, including:

  • Particle Size Reduction: Micronization or nanosizing increases the surface area-to-volume ratio, enhancing dissolution rate.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles (SLNs) can improve the solubilization and absorption of lipophilic drugs.

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of this compound.

Q4: How does this compound exert its neuroprotective effects?

A4: this compound's primary mechanism of action is through the activation of Nurr1 (also known as NR4A2). Nurr1 is a transcription factor crucial for the development and maintenance of dopaminergic neurons. This compound also inhibits the pro-inflammatory NF-κB signaling pathway in microglia, thereby reducing the production of inflammatory mediators. This dual action of promoting neuronal health and reducing neuroinflammation contributes to its neuroprotective properties.

Troubleshooting Guide

Issue: Low and variable this compound plasma concentrations after oral administration in mice.

Potential Cause Troubleshooting Steps
Poor Dissolution due to Low Aqueous Solubility 1. Formulation Enhancement: Prepare a micronized suspension or a nanosuspension of this compound to increase its surface area. 2. Amorphous Solid Dispersion: Formulate this compound as a solid dispersion with a hydrophilic carrier (e.g., PVP, HPMC). 3. Lipid-Based Formulation: Develop a Self-Emulsifying Drug Delivery System (SEDDS) to improve solubilization in the GI tract. 4. Solubilizing Excipients: Include surfactants or co-solvents in the vehicle, ensuring they are appropriate for in vivo use.
Precipitation of this compound in the Gastrointestinal Tract 1. In Vitro Dissolution Testing: Perform dissolution studies in simulated gastric and intestinal fluids to assess the stability of the formulation and potential for precipitation. 2. Polymeric Precipitation Inhibitors: Incorporate polymers such as HPMC-AS in the formulation to maintain a supersaturated state of this compound in the gut.
First-Pass Metabolism 1. In Vitro Metabolic Stability: Assess the metabolic stability of this compound in liver microsomes or hepatocytes to determine the extent of first-pass metabolism. 2. Coadministration with Inhibitors: In preclinical studies, co-administration with a broad-spectrum cytochrome P450 inhibitor can help determine the impact of first-pass metabolism.
Experimental Variability 1. Standardized Gavage Technique: Ensure consistent oral gavage technique to minimize variability in administration. 2. Fasting State: Standardize the fasting period for experimental animals before dosing, as food can significantly impact the absorption of lipophilic compounds.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Mice Following Oral Administration

DoseMatrixCmax (ng/mL or ng/g)tmax (h)AUC (ng·h/mL or ng·h/g)t½ (h)Reference
10 mg/kgPlasma~150~2~1,000~4De Miranda et al., 2013 (Approximated from graphical data)
10 mg/kgBrain~450~4~4,500~6De Miranda et al., 2013 (Approximated from graphical data)
25 mg/kgPlasma~300~2~2,500~4.5De Miranda et al., 2013 (Approximated from graphical data)
25 mg/kgBrain~900~4~10,000~7De Miranda et al., 2013 (Approximated from graphical data)

Note: The values presented are estimations based on graphical representations in the cited literature and should be considered approximate.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Mice
  • Animal Model: Use male C57BL/6 mice (8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Fasting: Fast mice overnight (approximately 12 hours) before dosing, with free access to water.

  • Formulation Preparation: Prepare the this compound formulation (e.g., suspension in 0.5% carboxymethylcellulose with 0.1% Tween 80) on the day of the experiment.

  • Dosing: Administer this compound via oral gavage at the desired dose (e.g., 10 mg/kg). The dosing volume should be 10 mL/kg.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) via the saphenous or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

  • Tissue Collection (Optional): At the final time point, euthanize the mice and collect brains. Rinse the brains with cold saline, blot dry, and weigh.

  • Sample Storage: Store plasma and brain samples at -80°C until analysis.

Protocol 2: this compound Extraction from Brain Tissue for LC-MS/MS Analysis
  • Homogenization Buffer: Prepare a suitable homogenization buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Tissue Homogenization:

    • To a pre-weighed brain sample, add the homogenization buffer at a fixed ratio (e.g., 4:1 v/w).

    • Homogenize the tissue on ice using a mechanical homogenizer until a uniform suspension is obtained.

  • Protein Precipitation and Extraction:

    • To an aliquot of the brain homogenate (e.g., 100 µL), add an internal standard.

    • Add 4 volumes of ice-cold acetonitrile to precipitate proteins and extract the drug.

    • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g for 15 minutes) at 4°C.

  • Sample Collection: Carefully collect the supernatant and transfer it to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Decision F1 This compound API F2 Solubility Screening F1->F2 F3 Formulation Strategy Selection (e.g., Nanosuspension, SEDDS) F2->F3 F4 Formulation Optimization F3->F4 IV1 Particle Size Analysis F4->IV1 IV2 Dissolution Testing (SGF/SIF) F4->IV2 IV3 Permeability Assay (e.g., Caco-2) F4->IV3 V1 Oral Administration to Mice IV1->V1 IV2->V1 IV3->V1 V2 Blood/Tissue Collection V1->V2 V3 LC-MS/MS Analysis V2->V3 V4 Pharmacokinetic Modeling V3->V4 A1 Assess Bioavailability V4->A1 A2 Lead Formulation Selection A1->A2

Caption: Experimental workflow for improving this compound oral bioavailability.

nurr1_signaling C_DIM12 This compound Nurr1 Nurr1 (Cytoplasm) C_DIM12->Nurr1 Activates Nurr1_nucleus Nurr1 (Nucleus) Nurr1->Nurr1_nucleus Translocation Nurr1_RXR Nurr1-RXR Heterodimer Nurr1_nucleus->Nurr1_RXR RXR RXR RXR->Nurr1_RXR DNA DNA (Promoter Region) Nurr1_RXR->DNA Binds to NBRE/DR5 Target_Genes Target Gene Expression (e.g., TH, DAT) DNA->Target_Genes Transcription Neuroprotection Neuroprotection & DA Neuron Survival Target_Genes->Neuroprotection

Caption: this compound activation of the Nurr1 signaling pathway.

nfkb_inhibition Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocation NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB Releases DNA DNA (κB sites) NFkB_nucleus->DNA Binds Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Inflammatory_Genes Neuroinflammation Neuroinflammation Inflammatory_Genes->Neuroinflammation C_DIM12 This compound Nurr1 Nurr1 C_DIM12->Nurr1 Activates Nurr1->NFkB_nucleus Inhibits Transactivation

Caption: this compound-mediated inhibition of the NF-κB pathway in microglia.

References

C-DIM12 Neurotoxicity in Primary Neurons: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing C-DIM12 in primary neuron cultures. While this compound is primarily recognized for its neuroprotective and anti-inflammatory properties through the activation of the orphan nuclear receptor Nurr1, this guide addresses potential experimental challenges and unexpected outcomes that may be misconstrued as toxicity.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be toxic to primary neurons?

A1: Based on current scientific literature, this compound is generally not considered toxic to primary neurons at effective concentrations. In fact, multiple studies have demonstrated its neuroprotective effects in various models of neurodegeneration and injury.[1][2][3][4][5] It has been shown to protect dopaminergic neurons from toxins and reduce neuronal loss in models of Parkinson's disease and intracerebral hemorrhage. Any observed neuronal death or poor health following this compound treatment is likely due to other experimental factors.

Q2: What is the mechanism of action of this compound?

A2: this compound is an activator of the orphan nuclear receptor Nurr1 (also known as NR4A2). Nurr1 is crucial for the development, maintenance, and survival of dopaminergic neurons. This compound also exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway in glial cells, which can indirectly protect neurons from inflammatory damage.

Q3: What are the recommended working concentrations for this compound in primary neuron cultures?

A3: The optimal concentration of this compound should be determined empirically for each specific neuronal type and experimental paradigm. However, studies in neuronal cell lines have used concentrations around 10 µM to observe the induction of Nurr1-regulated genes. It is recommended to perform a dose-response curve to identify the most effective, non-toxic concentration for your specific application.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is soluble in DMSO and ethanol. It is important to use fresh, high-quality DMSO, as moisture can reduce solubility. Stock solutions can be stored at -20°C or -80°C for extended periods, but it is advisable to aliquot the stock to avoid repeated freeze-thaw cycles. For cell culture experiments, the final concentration of the solvent (e.g., DMSO) in the media should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Troubleshooting Guide

This guide is designed to help you troubleshoot experiments where you observe unexpected signs of toxicity, such as neuronal death, neurite retraction, or reduced viability after treatment with this compound.

Observed Problem Potential Cause Troubleshooting Steps
Increased neuronal death after this compound treatment. 1. High Concentration of this compound: Exceeding the optimal concentration range can lead to off-target effects or direct toxicity. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to primary neurons. 3. Poor Culture Health: Pre-existing issues with the primary neuron culture can be exacerbated by any experimental manipulation. 4. Contamination: Bacterial, fungal, or mycoplasma contamination can cause rapid cell death.1. Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific neuronal type. 2. Ensure the final solvent concentration in your culture medium is below toxic levels (e.g., ≤ 0.1% DMSO). Include a vehicle-only control in your experiments. 3. Carefully assess the health of your primary neuron cultures before starting the experiment. Look for bright, phase-contrast neuronal cell bodies with extensive, intact neurite networks. 4. Regularly check your cultures for signs of contamination. If contamination is suspected, discard the cultures and thoroughly clean all equipment and reagents.
Neurite retraction or beading after this compound treatment. 1. Sub-optimal Culture Conditions: Primary neurons are highly sensitive to their environment. Issues with media, supplements, or coating substrates can manifest as neurite instability. 2. Phototoxicity: Some fluorescent dyes or prolonged exposure to light during imaging can be harmful to neurons. 3. pH Shift in Media: Changes in CO2 levels in the incubator or media formulation can alter the pH, stressing the neurons.1. Ensure you are using a high-quality, serum-free neuronal culture medium with appropriate supplements (e.g., B-27 or similar). Verify that your culture plates are evenly coated with a suitable substrate like poly-D-lysine. 2. Minimize the exposure of your cultures to high-intensity light. Use appropriate filters and imaging settings. 3. Check and calibrate your incubator's CO2 levels regularly. Ensure your media is properly buffered.
Inconsistent or non-reproducible results. 1. This compound Precipitation: this compound may precipitate out of solution if not properly dissolved or if the stock solution is old. 2. Variability in Primary Neuron Cultures: There can be inherent variability between different batches of primary neuron preparations. 3. Inaccurate Pipetting: Small errors in pipetting can lead to significant differences in the final concentration of this compound.1. Visually inspect your this compound stock and working solutions for any signs of precipitation before adding to the culture. If precipitation is observed, gently warm the solution. Prepare fresh dilutions for each experiment. 2. For each experiment, use neurons from the same dissection batch for all conditions if possible. If not, include appropriate controls for each batch. 3. Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing.

Experimental Protocols

Protocol 1: Assessment of Neuronal Viability using MTT Assay

This protocol provides a method to quantify the metabolic activity of primary neurons, which is an indicator of cell viability.

Materials:

  • Primary neuron culture

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plate reader

Procedure:

  • Plate primary neurons in a 96-well plate at a suitable density.

  • Allow neurons to adhere and mature for the desired number of days in vitro (DIV).

  • Prepare serial dilutions of this compound in your neuronal culture medium. Include a vehicle-only control.

  • Carefully remove half of the medium from each well and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.

  • The following day, gently pipette the solution in each well to ensure it is homogenous.

  • Measure the absorbance at 570 nm using a 96-well plate reader.

  • Express the results as a percentage of the vehicle-treated control.

Protocol 2: Evaluation of Neurite Outgrowth

This protocol describes a method for assessing changes in neurite length and complexity.

Materials:

  • Primary neuron culture

  • This compound

  • Microscope with a camera

  • Image analysis software (e.g., ImageJ with NeuronJ plugin)

  • Immunostaining reagents for a neuronal marker (e.g., anti-β-III tubulin antibody) and a fluorescent secondary antibody (optional, for better visualization).

Procedure:

  • Plate primary neurons at a low density on coverslips coated with a suitable substrate.

  • Treat the neurons with the desired concentrations of this compound or vehicle.

  • After the treatment period, fix the cells with 4% paraformaldehyde.

  • (Optional) Perform immunocytochemistry for a neuronal marker like β-III tubulin to visualize neurites clearly.

  • Acquire images of random fields for each condition using a microscope.

  • Use image analysis software to trace and measure the length of the longest neurite or the total neurite length per neuron.

  • Quantify the data from a sufficient number of neurons per condition (e.g., at least 50 neurons from three independent experiments).

  • Compare the neurite lengths between the different treatment groups.

Visualizations

experimental_workflow cluster_prep Culture Preparation cluster_treatment Treatment cluster_analysis Analysis prep Primary Neuron Isolation & Plating maturation Neuronal Maturation (DIV 3-7) prep->maturation treatment This compound or Vehicle Treatment maturation->treatment viability Viability Assay (e.g., MTT) treatment->viability morphology Neurite Outgrowth Analysis treatment->morphology apoptosis Apoptosis Assay (e.g., TUNEL) treatment->apoptosis

Caption: Experimental workflow for assessing this compound effects on primary neurons.

signaling_pathway CDIM12 This compound Nurr1 Nurr1 CDIM12->Nurr1 activates NFkB NF-κB Nurr1->NFkB inhibits DopaminergicGenes Dopaminergic Gene Expression Nurr1->DopaminergicGenes activates InflammatoryGenes Inflammatory Gene Expression NFkB->InflammatoryGenes promotes Neuroprotection Neuroprotection & Neuronal Survival InflammatoryGenes->Neuroprotection negatively impacts DopaminergicGenes->Neuroprotection promotes

Caption: this compound signaling pathway leading to neuroprotection.

References

Technical Support Center: C-DIM12 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies observed during experiments with C-DIM12. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues researchers may encounter when using this compound, presented in a question-and-answer format.

Issue 1: High Variability in Anti-Inflammatory Effects Between Experiments

  • Question: We are observing significant variability in the inhibition of NF-κB activity and pro-inflammatory cytokine expression in our microglial cell cultures treated with this compound. What could be the cause?

  • Answer: Inconsistent anti-inflammatory effects of this compound can stem from several factors related to both the compound and the experimental setup.

    • This compound Preparation and Storage: this compound is soluble in DMSO and ethanol.[1] Ensure that the compound is fully dissolved and that stock solutions are stored correctly. For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months and at -20°C for up to 1 month, protected from light.[2] Repeated freeze-thaw cycles should be avoided by preparing aliquots.[3] Inconsistent concentrations due to improper storage or dissolution can lead to variable results. Use fresh DMSO, as moisture absorption can reduce solubility.[3]

    • Cell Culture Conditions:

      • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, altering cellular responses to stimuli.

      • Cell Seeding Density: Ensure uniform cell seeding across all wells. Inconsistent cell numbers will result in variable responses. Allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution.[4]

      • Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter inflammatory responses and lead to unreliable data.

    • Biological Variability in NF-κB Signaling: The NF-κB signaling pathway is known for its dynamic and variable nature. Even in a clonal cell population, there can be significant cell-to-cell variability in the NF-κB response to a stimulus. This inherent biological noise can contribute to experimental inconsistencies.

Issue 2: Inconsistent Effects on Cell Viability and Apoptosis in Cancer Cells

  • Question: Our results for this compound-induced apoptosis in pancreatic cancer cells are not consistent. Sometimes we see a strong pro-apoptotic effect, and other times it is much weaker. Why might this be happening?

  • Answer: The variability in this compound's effect on cancer cell viability and apoptosis can be due to several factors.

    • Nurr1 Expression Levels: this compound's effects in cancer cells can be dependent on the expression of its target, the nuclear receptor Nurr1. Nurr1 expression itself can vary between different cancer cell lines and even within the same cell line under different culture conditions. It is advisable to quantify Nurr1 expression in your cell model to ensure consistency.

    • Off-Target Effects: this compound is a diindolylmethane (DIM) derivative. DIM compounds have been reported to have various biological effects and may interact with other signaling pathways. While this compound is a potent Nurr1 modulator, off-target effects at higher concentrations could contribute to inconsistent results. A dose-response experiment is crucial to identify the optimal concentration range.

    • Assay-Specific Variability:

      • Timing of Analysis: The timing of your cell viability or apoptosis assay is critical. The apoptotic response is a dynamic process, and measuring at inconsistent time points will lead to variable results.

      • Choice of Assay: Different apoptosis assays measure different cellular events (e.g., caspase activity, DNA fragmentation, membrane permeability). Ensure you are using a robust and appropriate assay for your experimental question.

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of action of this compound?

    • A1: this compound is a modulator of the nuclear receptor Nurr1 (also known as NR4A2). It has been shown to have anti-inflammatory effects by inhibiting NF-κB-dependent gene expression in glial cells. This is achieved by stabilizing nuclear corepressor proteins, which reduces the binding of the p65 subunit of NF-κB to the promoters of inflammatory genes. In some cancer cells, this compound can act as a Nurr1 antagonist to induce apoptosis and inhibit tumor growth.

  • Q2: What is the recommended solvent and storage condition for this compound?

    • A2: this compound is soluble in DMSO and ethanol at a concentration of up to 100 mM. For long-term storage, the powder form should be kept at -20°C for up to 3 years. Stock solutions in a solvent can be stored at -80°C for up to one year or at -20°C for up to one month. It is important to aliquot stock solutions to avoid repeated freeze-thaw cycles.

  • Q3: Can this compound be used in in vivo studies?

    • A3: Yes, this compound is orally bioavailable and has been used in several in vivo studies. It has shown neuroprotective effects in mouse models of Parkinson's disease and intracerebral hemorrhage. Dosages in mice have ranged from 25 mg/kg to 100 mg/kg, administered via intraperitoneal injection or oral gavage.

  • Q4: Are there known off-target effects of this compound?

    • A4: this compound belongs to the diindolylmethane (DIM) family of compounds. DIMs are known to have broad biological activities, including effects on estrogen metabolism and other signaling pathways. While this compound is a potent Nurr1 modulator, the possibility of off-target effects, especially at higher concentrations, should be considered when interpreting results.

Data Presentation

Table 1: In Vitro Experimental Parameters for this compound

Cell LineApplicationConcentration RangeIncubation TimeKey FindingsReference
BV-2 microgliaAnti-inflammatory1-20 µM24 hoursInhibition of LPS-induced NF-κB regulated genes
THP-1Anti-inflammatory1-10 µM24 hoursAttenuation of NF-κB transcriptional activity
MiaPaCa2 (pancreatic cancer)Anti-cancer15 µM3-5 daysInhibition of autophagy, induction of apoptosis
NF-κB-GFP HEK cellsNF-κB inhibition100 µM24 hoursReduction in TNFα-induced GFP fluorescence

Table 2: In Vivo Experimental Parameters for this compound

Animal ModelDisease ModelDosageAdministration RouteKey FindingsReference
MiceMPTP-induced Parkinsonism25 mg/kgIntraperitonealModulation of glial reactivity
MiceIntracerebral Hemorrhage50-100 mg/kgOral gavageAttenuation of brain inflammation and improved functional recovery
NURR1-KO xenograft micePancreatic Cancer30 mg/kgIntraperitonealInhibition of tumor growth and autophagy, induction of apoptosis

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Anti-Inflammatory Activity in BV-2 Microglial Cells

  • Cell Seeding: Plate BV-2 microglial cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • This compound Pre-treatment: Prepare fresh dilutions of this compound in cell culture medium from a DMSO stock. The final DMSO concentration should be below 0.1%. Pre-treat the cells with this compound at the desired concentrations (e.g., 1, 5, 10, 20 µM) for 1 hour.

  • Inflammatory Stimulus: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 100 ng/mL.

  • Incubation: Incubate the cells for 24 hours.

  • Endpoint Analysis:

    • Gene Expression: Harvest the cells, extract RNA, and perform qRT-PCR to analyze the expression of NF-κB target genes such as Nos2, Il6, and Ccl2.

    • Cytokine Secretion: Collect the cell culture supernatant and measure the concentration of secreted cytokines (e.g., IL-6, TNF-α) using an ELISA kit.

Protocol 2: In Vivo Evaluation of this compound Neuroprotective Effects in a Mouse Model of Intracerebral Hemorrhage (ICH)

  • Animal Model: Induce ICH in mice by microinjection of collagenase into the striatum.

  • This compound Administration: Prepare a formulation of this compound for oral gavage (e.g., in corn oil).

  • Treatment Regimen: Administer this compound (e.g., 50 or 100 mg/kg) or vehicle control orally at 3 hours, 27 hours, and 51 hours post-ICH induction.

  • Behavioral Assessment: Perform behavioral tests such as the beam-walking test and the modified limb-placing test at 24, 48, and 72 hours post-ICH to assess sensorimotor deficits.

  • Histological Analysis: At the end of the experiment (e.g., 72 hours post-ICH), perfuse the animals and collect the brains for histological analysis. Perform immunohistochemistry for neuronal markers (e.g., NeuN) and markers of inflammation (e.g., Iba1 for microglia).

Mandatory Visualization

C_DIM12_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNFα TLR4 TLR4 / TNFR LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nurr1_cyto Nurr1 Nurr1_nuc Nurr1 Nurr1_cyto->Nurr1_nuc Translocates DNA DNA (Promoter Region) NFkB_nuc->DNA Binds CoR Co-repressors (CoREST, NCOR2) Nurr1_nuc->CoR Stabilizes CoR->NFkB_nuc Inhibits Binding to DNA Genes Inflammatory Genes (NOS2, IL-6, CCL2) DNA->Genes Transcription CDIM12 This compound CDIM12->Nurr1_nuc Activates/ Modulates troubleshooting_workflow cluster_reagent Reagent & Compound Issues cluster_assay Experimental & Assay Issues cluster_bio Biological Variability start Inconsistent Results with this compound cat1 Category of Issue? start->cat1 q1 Is this compound stock prepared correctly? cat1->q1 Reagent q3 Are cell culture conditions consistent? cat1->q3 Assay q5 Is target expression (Nurr1) consistent? cat1->q5 Biological a1 Check solubility, use fresh DMSO, aliquot stocks. q1->a1 No q2 Is this compound purity and identity confirmed? q1->q2 Yes a1->q2 a2 Verify with Certificate of Analysis (CoA). q2->a2 No end Consistent Results q2->end Yes a2->end a3 Standardize passage number, seeding density, and check for mycoplasma. q3->a3 No q4 Is the assay protocol optimized? q3->q4 Yes a3->q4 a4 Optimize incubation times, reagent concentrations, and include proper controls. q4->a4 No q4->end Yes a4->end a5 Measure Nurr1 levels (e.g., by qPCR or Western Blot). q5->a5 No q6 Could inherent pathway variability be a factor? q5->q6 Yes a5->q6 a6 Increase replicate number and perform statistical analysis. q6->a6 Yes a6->end experimental_workflow prep 1. Preparation sub_prep1 Prepare this compound stock (e.g., 10 mM in DMSO) sub_prep2 Culture cells (e.g., BV-2 microglia) treat 2. Treatment sub_prep1->treat sub_prep2->treat sub_treat1 Seed cells in microplate sub_treat2 Pre-treat with this compound (or vehicle) sub_treat3 Add inflammatory stimulus (e.g., LPS) sub_treat1->sub_treat2 sub_treat2->sub_treat3 analysis 3. Analysis sub_treat3->analysis sub_analysis1 Collect supernatant for ELISA (Cytokines) sub_analysis2 Lyse cells for qRT-PCR (Gene Expression) sub_analysis3 Perform cell viability assay (e.g., MTT) data 4. Data Interpretation sub_analysis1->data sub_analysis2->data sub_analysis3->data

References

C-DIM12 experimental controls and standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using C-DIM12 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane, is a potent and orally active modulator of the orphan nuclear receptor Nurr1 (also known as NR4A2).[1][2] Its primary mechanism of action involves activating Nurr1, which in turn regulates the expression of genes involved in inflammation and cellular homeostasis.[3] this compound has been shown to inhibit the expression of NF-κB-regulated genes in glial cells by stabilizing nuclear corepressor proteins, which reduces the binding of the p65 subunit of NF-κB to the promoters of inflammatory genes.[2][4]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is soluble in DMSO and ethanol, with a maximum concentration of 100 mM. For long-term storage, the powdered form should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q3: What are typical working concentrations for this compound in in vitro experiments?

A3: The optimal working concentration of this compound can vary depending on the cell type and experimental design. However, published studies provide a general range. For example, concentrations of 10 µM have been used to attenuate NF-κB transcriptional activity in THP-1 cells. In BV-2 microglial cells, 10 µM this compound has been shown to prevent the upregulation of inflammatory mRNAs. Studies in NF-κB-GFP reporter HEK cells have used concentrations as high as 100 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q4: Is this compound orally bioavailable for in vivo studies?

A4: Yes, this compound is orally bioavailable and has demonstrated neuroprotective efficacy with oral dosing in animal models. Pharmacokinetic analyses in mice have shown that it can cross the blood-brain barrier.

Troubleshooting Guides

Issue 1: Inconsistent or no effect of this compound in my cell-based assay.

Possible Cause Troubleshooting Step
Improper Storage or Handling Ensure this compound has been stored correctly (powder at -20°C, stock solutions at -80°C or -20°C). Avoid repeated freeze-thaw cycles by using aliquots. Prepare fresh dilutions for each experiment from a stable stock solution.
Suboptimal Concentration Perform a dose-response curve to determine the optimal working concentration for your specific cell line and experimental endpoint. Concentrations can range from 1 µM to 100 µM depending on the cell type.
Cell-Type Specific Effects The effects of this compound can be cell-type dependent. Confirm that your cell line expresses Nurr1, the primary target of this compound. Consider using a positive control cell line known to be responsive to this compound, such as BV-2 microglia or THP-1 cells.
Incorrect Experimental Controls Include appropriate controls in your experiment. A vehicle control (e.g., DMSO at the same concentration as the this compound treatment) is essential. A positive control for the pathway you are studying (e.g., LPS to induce inflammation) is also crucial.
Nurr1-Independent Effects Be aware that some effects of this compound may be Nurr1-independent. To confirm Nurr1-dependent effects, consider using Nurr1 knockdown (e.g., via RNA interference) or knockout cells. The effects of this compound were attenuated by Nurr1-RNA interference in BV-2 microglia.

Issue 2: High background or off-target effects observed.

Possible Cause Troubleshooting Step
High Concentration of this compound High concentrations of this compound may lead to off-target effects or cytotoxicity. Lower the concentration and perform a viability assay (e.g., MTT or trypan blue exclusion) to ensure the working concentration is not toxic to your cells.
Polypharmacology of this compound This compound and its analogs have been reported to interact with other nuclear receptors, such as Nur77 and PPARγ. Be cautious when interpreting data and consider using more specific Nurr1 agonists if available and appropriate for your research question.
Vehicle (DMSO) Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is low and consistent across all treatment groups, including the vehicle control. High concentrations of DMSO can be toxic to cells.

Experimental Protocols & Data

Key Experimental Protocols

In Vitro NF-κB Reporter Assay

  • Cell Line: NF-κB-GFP (Green Fluorescent Protein) reporter HEK293 cells.

  • Treatment:

    • Expose cells to an inflammatory stimulus, such as 30 ng/ml of TNFα.

    • Concurrently treat with this compound at the desired concentration (e.g., 100 µM).

    • Include a vehicle control group (DMSO).

  • Incubation: Incubate for up to 24 hours.

  • Analysis: Measure GFP fluorescence as an indicator of NF-κB activation. A statistically significant reduction in total GFP fluorescence per cell in the this compound treated group compared to the TNFα-only group indicates inhibition of NF-κB activation.

In Vivo Neuroprotection Study in an MPTP Mouse Model of Parkinson's Disease

  • Animal Model: MPTPp (MPTP + probenecid)-treated mice.

  • Administration: Administer this compound orally (e.g., by intragastric gavage) at a dosage of 25 mg/kg.

  • Dosing Regimen: Daily administration for a specified period (e.g., 14 days).

  • Analysis:

    • Assess neurobehavioral function.

    • Perform immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta and dopamine terminals in the striatum.

    • Analyze glial activation by staining for markers like IBA-1 for microglia and GFAP for astrocytes.

Quantitative Data Summary

In Vitro Inhibition of Inflammatory Gene Expression by this compound in LPS-stimulated BV-2 Microglia

GeneTreatmentFold Change vs. Control
NOS2 LPSIncreased
LPS + this compoundSignificantly Reduced vs. LPS
IL-6 LPSIncreased
LPS + this compoundSignificantly Reduced vs. LPS
CCL2 LPSIncreased
LPS + this compoundSignificantly Reduced vs. LPS

This table summarizes the general findings from studies on the effect of this compound on inflammatory gene expression.

In Vivo Dosages and Administration Routes for this compound

Animal ModelDosageAdministration RouteApplicationReference
MPTP-Induced Parkinsonism Mice25 mg/kgIntraperitoneal (i.p.)Modulation of glial reactivity
Intracerebral Hemorrhage Mice50-100 mg/kgIntraperitoneal (i.p.)Attenuation of brain inflammation
Orthotopic Xenograft (NURR1-KO cells)30 mg/kgIntraperitoneal (i.p.)Inhibition of tumor growth
MPTPp-treated Mice50 mg/kgOral administrationNeuroprotection
Intracerebral Hemorrhage Mice50 or 100 mg/kgOral administrationImprovement of motor function

Visualizations

C_DIM12_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNFα) NF_kappaB_Pathway NF-κB Pathway Inflammatory_Stimulus->NF_kappaB_Pathway Activates p65 p65 NF_kappaB_Pathway->p65 Activates Inflammatory_Gene_Promoters Inflammatory Gene Promoters p65->Inflammatory_Gene_Promoters Binds to Inflammatory_Genes Inflammatory Genes (NOS2, IL-6, CCL2) Inflammatory_Gene_Promoters->Inflammatory_Genes Induces Expression C_DIM12 This compound Nurr1_Cytosol Nurr1 (Cytosol) C_DIM12->Nurr1_Cytosol Activates Nurr1_Nucleus Nurr1 (Nucleus) Nurr1_Cytosol->Nurr1_Nucleus Translocates to Nucleus Nurr1_Nucleus->p65 Enhances Binding to p65-binding site Corepressor_Proteins Corepressor Proteins (CoREST, NCOR2) Nurr1_Nucleus->Corepressor_Proteins Stabilizes Binding of Corepressor_Proteins->p65 Inhibits Binding to Promoters

Caption: this compound signaling pathway in inhibiting NF-κB-mediated inflammation.

experimental_workflow cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment Cell_Culture 1. Culture Cells (e.g., BV-2, THP-1, HEK293) Stimulation 2. Add Inflammatory Stimulus (e.g., LPS, TNFα) Cell_Culture->Stimulation Treatment 3. Treat with this compound (and Vehicle Control) Stimulation->Treatment Incubation 4. Incubate (e.g., 24 hours) Treatment->Incubation Analysis_Invitro 5. Analyze Endpoint (e.g., Gene Expression, Protein Levels) Incubation->Analysis_Invitro Animal_Model 1. Induce Disease Model (e.g., MPTP, ICH) Administration 2. Administer this compound (Oral or i.p.) Animal_Model->Administration Monitoring 3. Monitor Animal (Behavioral Tests) Administration->Monitoring Analysis_Invivo 4. Euthanize and Collect Tissue (e.g., Brain) Monitoring->Analysis_Invivo Histology 5. Histological Analysis (Immunohistochemistry) Analysis_Invivo->Histology

Caption: General experimental workflows for in vitro and in vivo studies with this compound.

troubleshooting_logic Start Experiment with this compound No_Effect Inconsistent or No Effect? Start->No_Effect Check_Storage Check Storage & Handling No_Effect->Check_Storage Yes Off_Target High Background or Off-Target Effects? No_Effect->Off_Target No Dose_Response Perform Dose-Response Check_Storage->Dose_Response Cell_Type Verify Cell-Type Specificity (Nurr1 Expression) Dose_Response->Cell_Type Controls Review Experimental Controls Cell_Type->Controls Controls->Off_Target Lower_Concentration Lower this compound Concentration Off_Target->Lower_Concentration Yes Success Successful Experiment Off_Target->Success No Viability_Assay Perform Viability Assay Lower_Concentration->Viability_Assay Consider_Polypharmacology Consider Polypharmacology Viability_Assay->Consider_Polypharmacology Consider_Polypharmacology->Success

Caption: Logical troubleshooting flow for this compound experiments.

References

minimizing C-DIM12 degradation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for working with C-DIM12, a potent Nurr1 modulator. Our goal is to help you minimize compound degradation during your experiments, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound?

A1: this compound is sensitive to temperature and light. For optimal stability, follow these storage guidelines:

  • Powder: Store at -20°C for up to 3 years.[1]

  • Stock Solutions: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store at -80°C for up to 1 year or at -20°C for up to 1 month.[1] All forms of this compound should be protected from light.[2]

Q2: I'm having trouble dissolving this compound. What is the best solvent to use?

A2: this compound is soluble in organic solvents like DMSO and ethanol but is insoluble in water.[1] For cell culture experiments, it is recommended to first prepare a high-concentration stock solution in 100% anhydrous DMSO. When preparing your working solution, dilute the DMSO stock into your aqueous buffer or cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically less than 0.5%).

Q3: My this compound solution appears cloudy after dilution in my cell culture medium. What's happening?

A3: This is likely due to the precipitation of this compound, which has low aqueous solubility. This can happen if the final concentration of the organic solvent (like DMSO) is too low to keep the compound dissolved. To address this, you can try serial dilutions of your stock solution into the media while vortexing to ensure proper mixing. Preparing fresh working solutions for each experiment is highly recommended.

Q4: I am observing inconsistent results between experiments. Could this compound degradation be the cause?

A4: Yes, inconsistent results are a common consequence of compound degradation. This compound is sensitive to light and pH. Exposure to ambient light or suboptimal pH in your culture medium can lead to its degradation, reducing its effective concentration and leading to variability in your results. To mitigate this, always protect your this compound solutions from light and ensure your cell culture medium is properly buffered to maintain a stable pH.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Complete loss of biological activity The compound has degraded due to improper storage or handling.Verify that the compound has been stored at the correct temperature and protected from light. Prepare fresh stock and working solutions.
Reduced potency of this compound Partial degradation of the compound.Minimize the exposure of working solutions to light during experiments by using amber-colored tubes or wrapping them in foil. Prepare fresh dilutions for each experiment.
Precipitation in cell culture media Low aqueous solubility of this compound.Ensure the final DMSO concentration is sufficient to maintain solubility (but non-toxic to cells). Use a serial dilution method with vortexing.
High background in fluorescence-based assays Potential intrinsic fluorescence of this compound or its degradation byproducts.Run a vehicle-only control (medium with the same concentration of DMSO) and a this compound-only control (medium with this compound but no cells) to determine background fluorescence.

Data on this compound Stability

While specific quantitative data on the degradation kinetics of this compound under various conditions is limited in publicly available literature, the following table summarizes qualitative stability information and best practice recommendations based on the properties of this compound and related indole compounds.

Condition Stability Recommendation
Light Exposure UnstableProtect from light at all stages of storage and use. Use amber vials or foil-wrapped tubes.
pH SensitiveMaintain a stable, neutral pH (around 6-7) in your experimental solutions. Avoid highly acidic or alkaline conditions.
Temperature (in solution) Unstable at room temp for extended periodsPrepare working solutions fresh and use them immediately. Avoid leaving solutions at room temperature for long durations.
Freeze-Thaw Cycles UnstableAliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.
Solvent (Aqueous) Poor SolubilityNot recommended for direct dissolution. Use an organic solvent stock for dilutions.
Solvent (DMSO) Soluble and relatively stableUse anhydrous DMSO to prepare stock solutions. Be aware that hygroscopic DMSO can reduce solubility.

Experimental Protocols & Workflows

Protocol: In Vitro NF-κB Reporter Assay with Minimized this compound Degradation

This protocol provides a general framework for a cell-based NF-κB reporter assay, with specific steps to minimize this compound degradation.

1. Preparation of this compound Stock Solution:

  • Warm a vial of anhydrous DMSO to room temperature.
  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Aliquot the stock solution into single-use, light-protecting (amber or foil-wrapped) microcentrifuge tubes.
  • Store aliquots at -80°C.

2. Cell Seeding:

  • Seed your NF-κB reporter cell line in a 96-well plate at a predetermined density.
  • Incubate overnight under standard conditions (e.g., 37°C, 5% CO2).

3. Preparation of this compound Working Solution (prepare immediately before use):

  • Thaw one aliquot of the 10 mM this compound stock solution at room temperature, protected from light.
  • Perform serial dilutions of the this compound stock solution in pre-warmed, pH-stable cell culture medium to achieve the desired final concentrations. Gently mix between dilutions.

4. Cell Treatment:

  • Carefully remove the old medium from the cells.
  • Add the this compound working solutions to the respective wells.
  • Include appropriate controls: vehicle (DMSO) control, positive control (e.g., TNF-α), and negative control (untreated cells).
  • Incubate the plate for the desired treatment duration, ensuring the plate is protected from direct light.

5. Assay Readout:

  • Following incubation, measure the reporter activity (e.g., luciferase, GFP) according to the manufacturer's instructions.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment prep_stock Prepare 10 mM this compound stock in anhydrous DMSO aliquot Aliquot into single-use, light-protected tubes prep_stock->aliquot store Store at -80°C aliquot->store thaw Thaw one aliquot (protect from light) store->thaw prepare_working Prepare fresh working solution in media thaw->prepare_working treat_cells Treat cells in a light-protected plate prepare_working->treat_cells incubate Incubate for desired time treat_cells->incubate readout Measure reporter activity incubate->readout

Caption: Workflow for handling this compound to minimize degradation.

Signaling Pathway Diagrams

This compound is known to be an activator of the nuclear receptor Nurr1 and can inhibit NF-κB-dependent gene expression. Understanding these pathways is crucial for interpreting your experimental results.

Nurr1 Signaling Pathway

G CDIM12 This compound Nurr1 Nurr1 (inactive) CDIM12->Nurr1 activates Nurr1_active Nurr1 (active) Nurr1->Nurr1_active Heterodimer Nurr1/RXR Heterodimer Nurr1_active->Heterodimer RXR RXR RXR->Heterodimer NBRE NBRE/NurRE (DNA Response Element) Heterodimer->NBRE binds to Gene_expression Target Gene Expression (e.g., DAT, TH) NBRE->Gene_expression regulates

Caption: Simplified Nurr1 signaling pathway activated by this compound.

Inhibition of NF-κB Signaling by this compound

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive p50/p65 (inactive) IkB->NFkB_inactive degrades, releasing NFkB_IkB p50/p65-IκBα Complex NFkB_active_cytoplasm p50/p65 (active) NFkB_inactive->NFkB_active_cytoplasm translocates to nucleus NFkB_active p50/p65 (active) DNA κB DNA sites NFkB_active->DNA binds to Inflammatory_genes Inflammatory Gene Expression DNA->Inflammatory_genes activates CDIM12 This compound Nurr1 Nurr1 CDIM12->Nurr1 activates Nurr1->NFkB_active inhibits translocation/ binding

Caption: this compound-mediated inhibition of the NF-κB pathway.

References

C-DIM12 Vehicle Control Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vivo use of C-DIM12. All information is presented to facilitate clear and effective experimental planning and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in cancer models?

A1: In the context of solid tumors, such as pancreatic, glioblastoma, and bladder cancers, this compound functions as an antagonist or inverse agonist of the Nuclear Receptor 4A2 (NR4A2), also known as Nurr1.[1][2][3] This is distinct from its role in neuronal cells, where it acts as a Nurr1 activator and confers neuroprotection.[4] By antagonizing Nurr1 in cancer cells, this compound inhibits pro-oncogenic signaling pathways, leading to decreased cell proliferation, survival, and migration, and the induction of apoptosis.[4]

Q2: What is the recommended vehicle for in vivo administration of this compound?

A2: The most commonly cited vehicle for both intraperitoneal (i.p.) and oral gavage (p.o.) administration of this compound in mouse models is corn oil.

Q3: Is this compound orally bioavailable?

A3: Yes, this compound is orally bioavailable and has been shown to cross the blood-brain barrier, making it suitable for studies involving central nervous system tumors like glioblastoma.

Q4: What is the cell-type-specific action of this compound?

A4: this compound exhibits selective, cell-type-specific activity. In solid tumor cells (e.g., pancreatic, glioblastoma), it acts as an NR4A2/Nurr1 antagonist , inhibiting tumor growth. In contrast, in neuronal cells, it functions as an NR4A2/Nurr1 agonist , promoting anti-inflammatory and neuroprotective effects. This dual activity is a critical consideration for study design.

Q5: Has this compound been used in combination with other therapies?

A5: Yes, studies have shown that this compound can reverse gemcitabine resistance in pancreatic cancer. Its ability to disrupt cytoprotective autophagy through the NURR1–ATG7/ATG12 axis suggests potential for combination therapies.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo experiments with this compound.

Problem 1: this compound is not fully dissolving in the corn oil vehicle.

  • Cause: this compound, like many hydrophobic compounds, can be difficult to dissolve at room temperature.

  • Solution:

    • Gently warm the corn oil to approximately 37-42°C before adding the this compound powder.

    • After adding this compound, protect the vial from light by wrapping it in aluminum foil.

    • Place the solution on a rocker or shaker at 37°C for several hours to facilitate dissolution.

    • For persistent clumps, intermittent vortexing can be applied. Use a sterile syringe and needle to gently break up any remaining particulates.

    • The final solution should be clear and transparent before administration.

Problem 2: Inconsistent tumor growth inhibition is observed between experiments.

  • Cause 1: Incomplete Drug Solubilization. If the drug is not fully dissolved, the actual administered dose will be lower than calculated and inconsistent between animals.

    • Solution: Ensure the formulation is completely clear and homogenous before each injection, as detailed in Problem 1. Prepare fresh solutions regularly, as storing for extended periods, even at 4°C, can sometimes lead to precipitation.

  • Cause 2: Variability in Administration. Improper intraperitoneal (i.p.) injection technique can lead to subcutaneous or intramuscular deposition, affecting absorption and efficacy.

    • Solution: Ensure proper training in i.p. injection techniques for mice. Confirm needle placement is in the peritoneal cavity before depressing the plunger. Alternate the injection site between the lower left and right abdominal quadrants.

Problem 3: Animals are showing signs of toxicity (e.g., weight loss, lethargy).

  • Cause: High Dosage. While generally well-tolerated at effective doses (e.g., 50 mg/kg), higher doses of this compound may lead to toxicity.

    • Solution:

      • Review the dosing regimen. Studies have noted modest liver pathology in mice receiving high daily oral doses (200-300 mg/kg/day) for 7 days.

      • If toxicity is observed, consider reducing the dose or the frequency of administration (e.g., from daily to three times per week).

      • Monitor animal body weight daily. A weight loss exceeding 15-20% of baseline is a common endpoint and may require euthanasia.

      • Ensure the vehicle (corn oil) is not the cause. Administer a vehicle-only control group to rule out any adverse effects from the oil or administration procedure.

Problem 4: Unexpected experimental results or off-target effects.

  • Cause: Misunderstanding of the Signaling Pathway. Attributing effects to the wrong mechanism (e.g., AhR antagonism instead of Nurr1 antagonism) can lead to misinterpretation of data.

    • Solution: Base the experimental hypothesis on this compound's primary role as a Nurr1/NR4A2 antagonist in solid tumors. Design validation experiments (e.g., Western blot for downstream targets, gene expression analysis) to confirm that the observed effects correlate with the inhibition of the Nurr1 pathway. See the signaling pathway diagram below for key targets.

Quantitative Data Summary

The following table summarizes quantitative data from a key in vivo study using this compound in a pancreatic cancer patient-derived xenograft (PDX) model.

ParameterVehicle ControlThis compound TreatmentReference
Animal Model Athymic Nude MiceAthymic Nude Mice
Cell Line MiaPaCa2 (Pancreatic)MiaPaCa2 (Pancreatic)
Dosage Corn Oil50 mg/kg
Administration Intraperitoneal (i.p.), 3x/weekIntraperitoneal (i.p.), 3x/week
Initial Tumor Volume ~100 mm³~100 mm³
Mean Tumor Volume (4 Weeks) ~600 mm³~200 mm³
Mean Tumor Volume (6 Weeks) ~1200 mm³~350 mm³
Effect on Body Weight No significant changeNo significant change
Mechanism of Action -Inhibition of Ki-67, Induction of Caspase-3 & TUNEL staining

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (50 mg/kg)
  • Calculation: Determine the total volume of solution needed. For a 20g mouse receiving a 50 mg/kg dose in a 100 µL injection volume, the required concentration is 10 mg/mL.

  • Preparation:

    • Aseptically transfer the required volume of sterile corn oil into a sterile, light-protected vial (e.g., amber vial or clear vial wrapped in aluminum foil).

    • Warm the corn oil to 37°C in a water bath for approximately 30 minutes.

    • Weigh the required amount of this compound powder and add it to the warmed corn oil.

    • Place the sealed vial on a shaker or rocker in a 37°C incubator for 2-4 hours, or until the powder is completely dissolved.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter before use.

  • Storage: For short-term use (e.g., within one week), the solution can be stored at 4°C, protected from light. Before each use, warm the solution to room temperature and vortex briefly to ensure homogeneity. For longer-term storage, consult compound-specific stability data; however, fresh preparation is recommended.

Protocol 2: In Vivo Efficacy Study in a Pancreatic Cancer Xenograft Model

This protocol is adapted from studies using MiaPaCa2 cells.

  • Cell Culture: Culture MiaPaCa2 human pancreatic cancer cells in appropriate media (e.g., DMEM with 10% FBS and 2.5% horse serum) under standard conditions (37°C, 5% CO₂).

  • Animal Model: Use 6-8 week old female athymic nude mice. Allow animals to acclimatize for at least one week before the study begins.

  • Tumor Implantation:

    • Harvest MiaPaCa2 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Monitoring and Group Randomization:

    • Monitor tumor growth by caliper measurements at least twice weekly. Calculate tumor volume using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).

  • Treatment Administration:

    • Administer this compound (50 mg/kg, prepared as in Protocol 1) or vehicle (corn oil) via intraperitoneal injection three times per week on alternating days.

    • Monitor animal health and body weight daily or at least three times per week.

  • Endpoint and Analysis:

    • Continue treatment for the predetermined study duration (e.g., 4-6 weeks) or until tumors in the control group reach the protocol-defined endpoint size (e.g., 1500 mm³).

    • At the end of the study, euthanize the animals and excise the tumors. Measure the final tumor weight and volume.

    • Process tumors for downstream analysis, such as immunohistochemistry (for Ki-67, cleaved caspase-3), Western blot, or RNA sequencing.

Mandatory Visualizations

This compound Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: In Vivo Experiment cluster_analysis Phase 3: Analysis prep_c Prepare this compound in Corn Oil Vehicle treat Administer Vehicle or This compound (e.g., 50 mg/kg, i.p.) prep_c->treat prep_a Culture & Harvest Cancer Cells implant Implant Cells into Nude Mice (Xenograft) prep_a->implant monitor Monitor Tumor Growth to ~100 mm³ implant->monitor random Randomize into Control & Treatment Groups monitor->random random->treat measure Measure Tumor Volume & Body Weight (3x/week) treat->measure measure->treat Repeat for 4-6 weeks endpoint Euthanize at Endpoint measure->endpoint excise Excise & Weigh Tumors endpoint->excise analysis Perform Downstream Analysis (IHC, Western, etc.) excise->analysis

Workflow for a typical this compound in vivo xenograft study.
This compound (Nurr1 Antagonist) Signaling Pathway in Cancer

G CDIM12 This compound Nurr1 Nurr1 (NR4A2) (Nuclear) CDIM12->Nurr1 Antagonizes ProOncogenic Pro-Oncogenic Gene Transcription Nurr1->ProOncogenic Activates NFkB NF-κB Pathway Nurr1->NFkB Modulates Autophagy Cytoprotective Autophagy (ATG7, ATG12) Nurr1->Autophagy Regulates Wnt Wnt/β-catenin Signaling Nurr1->Wnt Crosstalk Proliferation Cell Proliferation & Survival ProOncogenic->Proliferation Apoptosis Apoptosis ProOncogenic->Apoptosis Inhibits Migration Migration & Invasion ProOncogenic->Migration NFkB->Proliferation Autophagy->Proliferation Supports Wnt->Proliferation G start Start: this compound Powder + Corn Oil q1 Is the solution clear after mixing at RT? start->q1 a1_yes Ready for Use q1->a1_yes Yes a1_no No, Particulates or Cloudiness q1->a1_no No proc1 1. Warm oil to 37-42°C 2. Protect from light 3. Shake/Rock for 2-4 hrs a1_no->proc1 q2 Is the solution clear now? proc1->q2 a2_yes Ready for Use q2->a2_yes Yes a2_no No, Particulates Remain q2->a2_no No proc2 Vortex intermittently & use sterile needle to break clumps a2_no->proc2 q3 Is the solution clear now? proc2->q3 a3_yes Ready for Use q3->a3_yes Yes a3_no Consider filtration or re-making solution. Do not inject. q3->a3_no No

References

C-DIM12 Dosage Adjustment: A Technical Support Guide for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting C-DIM12 dosage across different animal models. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for in vivo studies in mice?

A1: The recommended starting dose of this compound in mice varies depending on the disease model and administration route. For neuroprotection studies in MPTP-induced Parkinson's disease models, a common oral gavage dose is 25 mg/kg daily.[1][2] In models of intracerebral hemorrhage, oral doses of 50 mg/kg and 100 mg/kg administered at 3, 27, and 51 hours after induction have proven effective.[3][4] For cancer models, intraperitoneal injections of 30 mg/kg for 30 days have been used to inhibit tumor growth.[2]

Q2: How should I prepare this compound for oral administration?

A2: For oral gavage in mice and dogs, this compound can be prepared by diluting a stock solution in 1% carboxymethyl cellulose. It is recommended to agitate the mixture overnight at 4°C to ensure proper dissociation.

Q3: What are the key pharmacokinetic parameters of this compound in mice?

A3: Pharmacokinetic studies in C57BL/6 mice have shown that this compound has high bioavailability and readily crosses the blood-brain barrier, with brain concentrations approximately three times higher than in plasma. Key parameters following a single 25 mg/kg oral dose are summarized in the table below.

Q4: I am planning to use a rat model. How can I estimate an appropriate starting dose of this compound based on the effective dose in mice?

Rat Dose (mg/kg) = Mouse Dose (mg/kg) × (Mouse Km / Rat Km)

The Km factor is calculated as Body Weight (kg) / Body Surface Area (m²). Standard Km values are approximately 3 for mice and 6 for rats. Therefore, to convert a mouse dose to a rat equivalent, you would multiply the mouse dose by (3/6) or 0.5. For a 25 mg/kg dose in mice, the estimated starting dose for a rat would be 12.5 mg/kg. It is crucial to conduct a pilot study to determine the optimal and safe dose for your specific rat model.

Q5: What are the potential side effects or toxicities of this compound at higher doses?

A5: Preclinical safety studies in mice and dogs have indicated that high doses of this compound may cause modest liver pathology. In mice, daily oral gavage of 500 mg/kg followed by 300 mg/kg/day for 6 days resulted in some observable toxicities. Lower doses, such as those typically used for efficacy studies (25-100 mg/kg in mice), have been shown to be well-tolerated.

Troubleshooting Guide

Problem: I am not observing the expected therapeutic effect of this compound in my animal model.

  • Possible Cause 1: Suboptimal Dosage. The effective dose can vary significantly between different disease models and animal strains.

    • Solution: Consider performing a dose-response study to determine the optimal dose for your specific experimental conditions. Review published literature for doses used in similar models.

  • Possible Cause 2: Improper Drug Preparation or Administration. this compound's solubility and stability can impact its bioavailability.

    • Solution: Ensure that this compound is properly dissolved and administered. For oral gavage, a suspension in 1% carboxymethyl cellulose is a common vehicle. Verify your administration technique (oral gavage or intraperitoneal injection) to ensure accurate delivery.

  • Possible Cause 3: Timing of Administration. The therapeutic window for this compound may be narrow depending on the disease pathology.

    • Solution: Adjust the timing and frequency of this compound administration relative to the disease induction or progression. For example, in an intracerebral hemorrhage model, this compound was administered as early as 3 hours post-injury.

Problem: I am observing signs of toxicity in my animals.

  • Possible Cause: The administered dose is too high for the specific animal model or strain.

    • Solution: Reduce the dosage. If you are scaling the dose from another species, consider that the calculated dose is an estimate and may need to be adjusted downwards. Monitor animals closely for clinical signs of toxicity as described in preclinical toxicology guidelines. It is recommended to establish the Maximum Tolerated Dose (MTD) in your specific animal model before proceeding with efficacy studies.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in C57BL/6 Mice after a Single Oral Dose

Parameter10 mg/kg Dose25 mg/kg Dose
Plasma
Cmax (ng/mL)Not explicitly stated1120.0 ± 404.7
Tmax (hours)Not explicitly stated4
t1/2 (minutes)Not explicitly stated249 ± 23
AUC (ng/mLmin)Not explicitly stated539,220
Brain
Cmax (ng/g)Not explicitly stated3622.5 ± 1430.8
Tmax (hours)Not explicitly stated4
t1/2 (minutes)Not explicitly stated264 ± 17
AUC (ng/gmin)Not explicitly stated2,273,711

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice

Materials:

  • This compound

  • Vehicle (e.g., 1% carboxymethyl cellulose in sterile water)

  • Appropriately sized feeding needle (e.g., 20-gauge, 1.5-inch with a rounded tip for adult mice)

  • Syringe (1 mL)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution: Prepare the this compound suspension in the chosen vehicle at the desired concentration. Ensure the solution is homogenous by vortexing or stirring.

  • Animal Handling: Weigh the mouse to calculate the precise volume to be administered. Gently restrain the mouse by the scruff of the neck to immobilize the head and body.

  • Gavage Needle Insertion: With the mouse in a vertical position, gently insert the feeding needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.

  • Administration: Once the needle is correctly positioned in the esophagus (approximately at the level of the last rib), slowly administer the this compound suspension.

  • Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.

Protocol 2: Intraperitoneal (IP) Injection in Mice

Materials:

  • This compound

  • Sterile vehicle (e.g., saline, DMSO/Cremophor emulsion)

  • 25-27 gauge needle

  • Syringe (1 mL)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution: Prepare the this compound solution in a sterile vehicle suitable for injection.

  • Animal Handling: Weigh the mouse to determine the correct injection volume. Restrain the mouse by scruffing the neck and securing the tail. Position the mouse to expose the abdomen.

  • Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

  • Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate slightly to ensure no blood or urine is drawn, confirming correct placement. Slowly inject the solution.

  • Post-Injection Monitoring: Return the mouse to its cage and observe for any adverse reactions at the injection site or changes in behavior.

Mandatory Visualizations

C_DIM12_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Nurr1_inactive Nurr1 This compound->Nurr1_inactive Activates Nurr1_active Nurr1 Nurr1_inactive->Nurr1_active IKK IKK IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB_complex p65/p50/IκBα (Inactive) p65 p65 p50 p50 NFκB_active p65/p50 (Active) NFκB_complex->NFκB_active Activation Inflammatory_Genes Inflammatory Gene Promoter Nurr1_active->Inflammatory_Genes Inhibits NF-κB Binding NFκB_active->Inflammatory_Genes Binds to Promoter Gene_Expression Pro-inflammatory Cytokine Expression Inflammatory_Genes->Gene_Expression Transcription

Caption: this compound signaling pathway leading to reduced inflammation.

experimental_workflow cluster_preclinical Preclinical Dose Finding cluster_definitive_study Definitive Efficacy Study Lit_Review Literature Review & Allometric Scaling Dose_Range_Finding Dose Range-Finding Study (e.g., MTD determination) Lit_Review->Dose_Range_Finding Pilot_Efficacy Pilot Efficacy Study (Multiple Dose Levels) Dose_Range_Finding->Pilot_Efficacy Optimal_Dose Select Optimal Dose Pilot_Efficacy->Optimal_Dose Treatment_Group This compound Treatment Group (Optimal Dose) Optimal_Dose->Treatment_Group Vehicle_Group Vehicle Control Group Endpoint_Analysis Behavioral, Histological, & Biochemical Endpoints Vehicle_Group->Endpoint_Analysis Treatment_Group->Endpoint_Analysis

Caption: Experimental workflow for determining this compound dosage.

troubleshooting_logic Start No Therapeutic Effect Observed Check_Dose Is the dose appropriate for the model? Start->Check_Dose Check_Prep Is drug preparation and administration correct? Check_Dose->Check_Prep Yes Action_Dose Perform Dose-Response Study Check_Dose->Action_Dose No Check_Timing Is the administration -timing optimal? Check_Prep->Check_Timing Yes Action_Prep Verify Vehicle and Administration Technique Check_Prep->Action_Prep No Action_Timing Adjust Dosing Schedule Check_Timing->Action_Timing No Re-evaluate Re-evaluate Experiment Check_Timing->Re-evaluate Yes Action_Dose->Re-evaluate Action_Prep->Re-evaluate Action_Timing->Re-evaluate

Caption: Troubleshooting logic for lack of this compound efficacy.

References

Validation & Comparative

A Comparative Guide to the Neuroprotective Effects of C-DIM12

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective compound C-DIM12 with other alternatives, supported by experimental data. It is designed to assist researchers in evaluating the potential of this compound for further investigation and development in the context of neurodegenerative diseases.

Executive Summary

This compound, a synthetic ligand of the orphan nuclear receptor Nurr1, has demonstrated significant neuroprotective effects in preclinical models of Parkinson's disease and intracerebral hemorrhage. Its primary mechanism of action involves the activation of Nurr1, leading to the suppression of neuroinflammation by modulating glial cell activity. This guide presents a detailed analysis of the experimental evidence supporting the neuroprotective efficacy of this compound, compares its performance with another Nurr1 agonist, amodiaquine, and provides comprehensive experimental protocols for key validation assays.

Data Presentation: this compound vs. Alternatives

The following tables summarize the quantitative data from preclinical studies, offering a direct comparison of the neuroprotective effects of this compound and the alternative Nurr1 agonist, amodiaquine.

Table 1: Neuroprotective Effects of this compound in the MPTP-Induced Mouse Model of Parkinson's Disease

ParameterControlMPTP + VehicleMPTP + this compound (50 mg/kg)Reference
Tyrosine Hydroxylase (TH)+ Neurons in Substantia Nigra pars compacta (SNpc) [1]
- Number of Neurons~6000~3000~5000[1]
Microglial Activation (Iba1+ cells) in SNpc [2]
- Number of CellsBaselineIncreasedSignificantly Reduced vs. MPTP + Vehicle[2]
Astrocyte Activation (GFAP+ cells) in SNpc [2]
- Number of CellsBaselineIncreasedSignificantly Reduced vs. MPTP + Vehicle

Table 2: Comparison of this compound and Amodiaquine in a Mouse Model of Intracerebral Hemorrhage (ICH)

ParameterShamICH + VehicleICH + this compound (50 mg/kg)ICH + Amodiaquine (40 mg/kg)Reference
Neurological Deficit Score (mNSS) 0~10~6~7
Neuronal Loss in Hematoma (%) 0~50~25~30
Microglial/Macrophage Activation (Iba1+ cells) BaselineIncreasedSuppressedSuppressed
iNOS mRNA Expression (fold change) 1~12~6~7

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

This compound Mechanism of Action: Nurr1-Mediated Neuroprotection

C_DIM12_Mechanism cluster_extracellular Extracellular cluster_cellular Microglia / Astrocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Outcome This compound This compound Nurr1 Nurr1 This compound->Nurr1 Activation NFkB_p65_p50 NF-κB (p65/p50) IKK IKK NFkB_p65_p50->IKK Activation NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocation IkB IκB IKK->IkB Phosphorylation & Degradation IkB->NFkB_p65_p50 Inhibition Nurr1->NFkB_p65_p50_nuc Inhibition of binding to DNA Inflammatory_Genes Pro-inflammatory Genes (e.g., iNOS, TNF-α, IL-1β) NFkB_p65_p50_nuc->Inflammatory_Genes Transcription Neuroinflammation ↓ Neuroinflammation Inflammatory_Genes->Neuroinflammation Neuroprotection ↑ Neuroprotection Neuroinflammation->Neuroprotection

Caption: this compound activates Nurr1, inhibiting NF-κB signaling and reducing neuroinflammation.

Experimental Workflow: MPTP-Induced Parkinson's Disease Model

MPTP_Workflow cluster_induction Disease Induction cluster_treatment Treatment cluster_assessment Assessment MPTP_Admin MPTP Administration (e.g., 20 mg/kg, 4 doses, 2h intervals) Treatment_Group This compound or Vehicle (e.g., 50 mg/kg, daily oral gavage) MPTP_Admin->Treatment_Group Behavioral Behavioral Testing (e.g., Rotarod, Open Field) Treatment_Group->Behavioral Histology Immunohistochemistry (TH, Iba1, GFAP) Treatment_Group->Histology Quantification Stereological Counting of Neurons and Glia Histology->Quantification

Caption: Workflow for evaluating this compound in an MPTP-induced mouse model of Parkinson's.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.

MPTP-Induced Mouse Model of Parkinson's Disease

Objective: To induce a consistent and significant loss of dopaminergic neurons in the substantia nigra to model Parkinson's disease.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-HCl (Sigma-Aldrich)

  • Probenecid (Sigma-Aldrich)

  • Sterile saline (0.9% NaCl)

  • Animal handling and injection equipment

Procedure:

  • MPTP Preparation: Dissolve MPTP-HCl in sterile saline to a final concentration of 2 mg/mL. Prepare fresh daily and protect from light.

  • Probenecid Preparation: Dissolve probenecid in sterile saline to a final concentration of 25 mg/mL.

  • Administration:

    • Administer probenecid (250 mg/kg) intraperitoneally (i.p.) 30 minutes prior to the first MPTP injection to inhibit its peripheral metabolism.

    • Administer MPTP (20 mg/kg, i.p.) four times at 2-hour intervals on a single day.

  • Post-Injection Monitoring: Monitor animals closely for any signs of distress. Provide supportive care as needed (e.g., softened food on the cage floor).

  • Treatment Administration: Begin administration of this compound or vehicle control as per the specific study design (e.g., daily oral gavage starting 24 hours after the last MPTP injection).

  • Tissue Collection: At the designated endpoint (e.g., 7 or 21 days post-MPTP), euthanize mice by an approved method and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA) for immunohistochemical analysis.

Immunohistochemistry for TH, Iba1, and GFAP

Objective: To visualize and quantify dopaminergic neurons, microglia, and astrocytes in brain tissue sections.

Materials:

  • 4% PFA-fixed, cryoprotected brain sections (30-40 µm)

  • Phosphate-buffered saline (PBS)

  • Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)

  • Primary antibodies:

    • Rabbit anti-Tyrosine Hydroxylase (TH) (e.g., Millipore, AB152)

    • Rabbit anti-Iba1 (e.g., Wako, 019-19741)

    • Mouse anti-GFAP (e.g., Sigma-Aldrich, G3893)

  • Fluorescently-labeled secondary antibodies (e.g., Goat anti-rabbit Alexa Fluor 488, Goat anti-mouse Alexa Fluor 594)

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

Procedure:

  • Section Preparation: Rinse free-floating sections in PBS (3 x 5 minutes).

  • Antigen Retrieval (if necessary): For some antibodies, a heat-induced antigen retrieval step may improve staining.

  • Blocking: Incubate sections in blocking solution for 1-2 hours at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate sections with the primary antibody (diluted in blocking solution) overnight at 4°C.

  • Washing: Rinse sections in PBS (3 x 10 minutes).

  • Secondary Antibody Incubation: Incubate sections with the appropriate fluorescently-labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.

  • Counterstaining: Incubate sections with DAPI for 10 minutes.

  • Washing: Rinse sections in PBS (3 x 10 minutes).

  • Mounting: Mount sections onto glass slides and coverslip using an appropriate mounting medium.

  • Imaging: Acquire images using a fluorescence or confocal microscope.

Stereological Quantification of Neurons and Glia

Objective: To obtain unbiased estimates of the total number of specific cell types within a defined brain region.

Materials:

  • A systematic random series of stained brain sections.

  • A microscope equipped with a motorized stage and stereology software (e.g., Stereo Investigator from MBF Bioscience).

  • High-magnification oil-immersion objective (e.g., 60x or 100x).

Procedure (Optical Fractionator Method):

  • Region of Interest (ROI) Delineation: On each section of the series, outline the boundary of the region of interest (e.g., SNpc) at low magnification.

  • Setting Stereological Parameters:

    • Define the section thickness and guard zones (top and bottom exclusion zones to avoid cutting artifacts).

    • Set the counting frame size and the grid spacing for systematic random sampling. The grid spacing should be chosen to yield a target of approximately 100-200 counted cells per animal for statistical robustness.

  • Cell Counting:

    • The software will move the stage to each sampling site within the delineated ROI.

    • At each site, focus through the thickness of the section.

    • Count the cells of interest (e.g., TH-positive neurons) that come into focus within the counting frame and do not touch the exclusion lines, according to the principles of unbiased counting rules.

  • Estimation of Total Number: The software will use the number of counted cells, the sampling parameters, and the section thickness to calculate an estimate of the total number of cells in the ROI.

  • Coefficient of Error (CE): Calculate the CE to assess the precision of the estimate. A CE of less than 0.1 is generally considered acceptable.

Conclusion

The available data strongly suggest that this compound is a potent neuroprotective agent with a clear mechanism of action centered on the activation of Nurr1 and the subsequent suppression of neuroinflammation. Its efficacy in preclinical models of Parkinson's disease and intracerebral hemorrhage is well-documented. While direct comparisons with a broad range of other neuroprotective compounds are still needed, its performance against another Nurr1 agonist, amodiaquine, is promising. The detailed experimental protocols provided herein should facilitate further research into the therapeutic potential of this compound for neurodegenerative disorders.

References

C-DIM12: A Comparative Analysis of its Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the anti-inflammatory properties of the novel Nurr1 activator, C-DIM12, reveals a potent inhibitor of key inflammatory pathways. This guide provides a comparative analysis of this compound's efficacy against established anti-inflammatory drugs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound has emerged as a promising therapeutic candidate due to its unique mechanism of action targeting the orphan nuclear receptor Nurr1. This guide offers a comprehensive comparison of its anti-inflammatory effects with widely used drugs, including the non-steroidal anti-inflammatory drugs (NSAIDs) Ibuprofen and Celecoxib, the corticosteroid Prednisone, and the biologics Infliximab and Anakinra.

Quantitative Efficacy Comparison

To provide a clear and objective comparison, the following tables summarize the quantitative efficacy of this compound and the selected anti-inflammatory drugs. The data is presented in terms of half-maximal inhibitory concentration (IC50) or binding affinity (Kd), where available.

DrugTargetIC50 / KdCell Type / Assay Condition
This compound NF-κB transcriptional activityEffective at 10 µMLPS-stimulated THP-1 Lucia cells[1]
MCP-1 (CCL2) SecretionAttenuated at 10 µMLPS-stimulated THP-1 cells[1]
Ibuprofen COX-113 µMIn vitro enzyme assay[2]
COX-2370 µMIn vitro enzyme assay[2]
Celecoxib COX-240 nMSf9 cells[3]
Prednisone Glucocorticoid Receptor-Binds to and activates the receptor, leading to downstream anti-inflammatory effects. A direct IC50 for NF-κB inhibition is not a standard measure for its complex mechanism.
Infliximab TNF-α4.2 pM (Kd)Soluble TNF-α binding assay (KinExA)
Anakinra IL-1 Receptor-Competitively inhibits IL-1 binding to its receptor.

Mechanisms of Action: A Signaling Pathway Perspective

The anti-inflammatory effects of these drugs are mediated through distinct signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_analysis Analysis C1 Culture Macrophages (e.g., RAW 264.7, THP-1) C2 Seed cells in multi-well plates C1->C2 T1 Pre-treat with Test Compound (e.g., this compound) C2->T1 T2 Stimulate with Pro-inflammatory Agent (e.g., LPS) T1->T2 A1 Collect Supernatant & Cell Lysates T2->A1 A2 Measure Inflammatory Mediators (e.g., Cytokines, NO, PGE2) A1->A2 A3 Assess Signaling Pathway Activation (e.g., NF-κB) A1->A3 C_DIM12_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation p65_translocation p65 Nuclear Translocation NFkB_activation->p65_translocation inflammatory_genes Inflammatory Gene Expression (NOS2, IL-6, CCL2) p65_translocation->inflammatory_genes inflammation Inflammation inflammatory_genes->inflammation CDIM12 This compound Nurr1 Nurr1 Activation CDIM12->Nurr1 Nurr1->NFkB_activation Inhibits NSAID_pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes GI_Protection_Platelet_Aggregation GI Protection & Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection_Platelet_Aggregation Pain_Inflammation_Fever Pain, Inflammation, Fever Prostaglandins_Thromboxanes->Pain_Inflammation_Fever Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Celecoxib Celecoxib (Selective) Celecoxib->COX2 Inhibits Prednisone_pathway Prednisone Prednisone GR Glucocorticoid Receptor (GR) Prednisone->GR GR_complex Prednisone-GR Complex GR->GR_complex GRE Glucocorticoid Response Elements (GREs) GR_complex->GRE Binds to Anti_inflammatory_proteins Increased Synthesis of Anti-inflammatory Proteins (e.g., Lipocortin-1) GRE->Anti_inflammatory_proteins Pro_inflammatory_genes Decreased Expression of Pro-inflammatory Genes (e.g., Cytokines, Chemokines) GRE->Pro_inflammatory_genes Inflammation Inflammation Anti_inflammatory_proteins->Inflammation Inhibits Pro_inflammatory_genes->Inflammation Reduces Biologics_pathway cluster_infliximab Infliximab cluster_anakinra Anakinra TNFa TNF-α TNFa_receptor TNF-α Receptor TNFa->TNFa_receptor Infliximab Infliximab Infliximab->TNFa Binds & Neutralizes Inflammatory_cascade_TNF Inflammatory Cascade TNFa_receptor->Inflammatory_cascade_TNF IL1 IL-1 IL1_receptor IL-1 Receptor IL1->IL1_receptor Anakinra Anakinra Anakinra->IL1_receptor Blocks Inflammatory_cascade_IL1 Inflammatory Cascade IL1_receptor->Inflammatory_cascade_IL1

References

C-DIM12 and the Nurr1 Receptor: A Comparative Guide to Specificity and Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The orphan nuclear receptor Nurr1 (also known as NR4A2) has emerged as a significant therapeutic target for a range of neurological disorders, including Parkinson's disease. Its role in the development and maintenance of dopaminergic neurons, coupled with its anti-inflammatory properties, makes it a focal point for drug discovery. Among the compounds investigated for their interaction with Nurr1, 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane, or C-DIM12, has been prominent. This guide provides a detailed comparison of this compound's specificity for the Nurr1 receptor against other known ligands, supported by experimental data and methodologies.

This compound: An Indirect Modulator of Nurr1 Activity

Initial studies identified this compound as a potent activator of Nurr1. In vitro reporter assays demonstrated its effectiveness in activating Nurr1 transcription in neuronal cell lines, and computational modeling suggested a high-affinity interaction with the Nurr1 coactivator domain.[1] In animal models of Parkinson's disease, orally administered this compound showed favorable pharmacokinetics, including high bioavailability and distribution to the central nervous system, and was neuroprotective, preserving dopaminergic neurons.[1]

However, more recent and direct biophysical evidence has challenged the initial hypothesis of direct binding. Multiple studies employing protein Nuclear Magnetic Resonance (NMR) structural footprinting have concluded that this compound does not directly bind to the Nurr1 ligand-binding domain (LBD).[2][3][4] This suggests that this compound modulates Nurr1 activity through an indirect mechanism, potentially by interacting with other effector proteins that, in turn, influence Nurr1's transcriptional activity. It has also been proposed that this compound may recognize a domain on the Nurr1 receptor distinct from the canonical ligand-binding pocket.

This finding is critical for researchers, as it highlights the potential for polypharmacology, where a compound interacts with multiple targets. Indeed, this compound has been reported to activate other nuclear receptors, including Nur77, COUP-TF1, and PPARγ, indicating a degree of non-specificity.

Comparison with Direct Nurr1 Ligands

In contrast to this compound, several other small molecules have been confirmed to bind directly to the Nurr1 LBD. This class of compounds provides a valuable benchmark for assessing specificity and mechanism of action.

CompoundBinding to Nurr1 LBDMechanismReferences
This compound No (as per NMR data)Indirect modulation of Nurr1 activity
Amodiaquine YesDirect binding and activation
Chloroquine YesDirect binding and activation
Cytosporone B YesDirect binding

These direct binders, like the antimalarial drugs amodiaquine and chloroquine, offer a more targeted approach to modulating Nurr1. However, it is important to note that even these direct ligands can exhibit Nurr1-independent effects on transcription, emphasizing the need for careful interpretation of functional assay results.

Quantitative Data Summary

The following table summarizes key quantitative data related to the activity of this compound from various experimental contexts.

ParameterValueCell Line / ModelAssayReference
Nurr1 Activation Effective at 0-20 µMPC12 cellsLuciferase Reporter Assay
Calculated Binding Energy -73.3 kcal/molIn silico modelComputational Modeling
NF-κB Inhibition 10 µMBV-2 microglial cellsChIP Assay
In vivo Dosage (ICH) 50 or 100 mg/kg, p.o.Mouse model of ICHBehavioral and histological analysis
PPARγ Protein Induction 1 and 10 µMHuman Macrophages (GM-MDMs)Western Blot
Anti-inflammatory Effects 10 µMTHP-1 cellsCytokine/Chemokine Array

Signaling Pathways and Mechanisms

The primary therapeutic potential of Nurr1 activation lies in its dual function: promoting the expression of dopaminergic genes and suppressing neuroinflammation. The anti-inflammatory effects are largely mediated by the transrepression of pro-inflammatory genes, such as those regulated by NF-κB. This compound has been shown to inhibit the expression of NF-κB-regulated genes like nitric oxide synthase (NOS2), interleukin-6 (IL-6), and chemokine (C-C motif) ligand 2 (CCL2) in microglial cells. This effect is ablated by the knockdown of Nurr1, confirming the receptor's central role in the compound's action.

One proposed mechanism for this anti-inflammatory action involves this compound enhancing the recruitment of Nurr1 to the promoter of inflammatory genes, such as NOS2. This increased Nurr1 binding can displace the pro-inflammatory transcription factor p65 and stabilize the binding of nuclear corepressors, thereby inhibiting gene expression.

Nurr1_Signaling_Pathway cluster_indirect_activation Indirect Modulation by this compound cluster_direct_activation Direct Ligand Binding cluster_nucleus Nucleus CDIM12 This compound Effector Effector Protein(s) CDIM12->Effector Binds Nurr1 Nurr1 Effector->Nurr1 Activates Direct_Ligand Amodiaquine, Chloroquine Nurr1_LBD Nurr1 LBD Direct_Ligand->Nurr1_LBD Binds CoRepressor Corepressors Nurr1->CoRepressor Recruits Promoter Inflammatory Gene Promoter (e.g., NOS2) Nurr1->Promoter Binds, displacing p65 Dopaminergic_Genes Dopaminergic Gene Promoters (e.g., TH) Nurr1->Dopaminergic_Genes Binds NFkB NF-κB (p65) NFkB->Promoter CoRepressor->Promoter Inhibits transcription Inflammation_Gene Inflammatory Gene Expression Promoter->Inflammation_Gene Leads to Dopaminergic_Gene Dopaminergic Gene Expression Dopaminergic_Genes->Dopaminergic_Gene Leads to Suppressed Neuroinflammation Suppressed Neuroinflammation Inflammation_Gene->Suppressed Neuroinflammation Neuroprotection &\nDopaminergic Function Neuroprotection & Dopaminergic Function Dopaminergic_Gene->Neuroprotection &\nDopaminergic Function

Caption: Nurr1 signaling pathways showing direct vs. indirect activation.

Experimental Protocols

A variety of experimental techniques have been crucial in elucidating the relationship between this compound and Nurr1. Below are summaries of key methodologies.

Luciferase Reporter Gene Assay
  • Objective: To measure the ability of a compound to activate transcription via Nurr1.

  • Methodology:

    • Cells (e.g., PC12 neuronal cells) are co-transfected with two plasmids.

    • The first plasmid expresses a fusion protein of the GAL4 DNA-binding domain and the Nurr1 LBD (GAL4-Nurr1).

    • The second plasmid contains a luciferase reporter gene downstream of a UAS (Upstream Activating Sequence), which is recognized by GAL4.

    • Alternatively, a reporter plasmid containing Nurr1-specific response elements (NBRE or NurRE) is used along with a plasmid expressing full-length Nurr1.

    • Transfected cells are treated with varying concentrations of this compound (e.g., 0-20 µM).

    • The cells are lysed, and luciferase activity is measured using a luminometer. An increase in luminescence indicates activation of Nurr1-mediated transcription.

Protein NMR Structural Footprinting
  • Objective: To determine if a ligand directly binds to a target protein and to map the binding site.

  • Methodology:

    • The target protein, in this case, the Nurr1 Ligand-Binding Domain (LBD), is produced with isotopic labels (¹⁵N).

    • A 2D ¹H-¹⁵N HSQC NMR spectrum of the labeled protein is acquired. This spectrum provides a "fingerprint" where each peak corresponds to a specific amino acid residue in the protein backbone.

    • The test compound (e.g., this compound) is titrated into the protein sample.

    • Another 2D ¹H-¹⁵N HSQC spectrum is acquired.

    • The two spectra are overlaid. If the compound binds to the protein, chemical shift perturbations (movement of peaks) or significant intensity changes will be observed for the amino acid residues at or near the binding interface.

    • For this compound, no significant chemical shift perturbations were observed, indicating a lack of direct binding to the Nurr1 LBD.

NMR_Workflow cluster_protein Protein Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis p1 Produce ¹⁵N-labeled Nurr1 LBD n1 Acquire baseline ¹H-¹⁵N HSQC spectrum p1->n1 n2 Add this compound (or other ligand) n1->n2 n3 Acquire second ¹H-¹⁵N HSQC spectrum n2->n3 a1 Overlay spectra n3->a1 a2 Analyze for Chemical Shift Perturbations (CSPs) a1->a2 a3 CSPs > threshold? a2->a3 a4 Conclusion: Direct Binding a3->a4 Yes a5 Conclusion: No Direct Binding a3->a5 No

Caption: Experimental workflow for Protein NMR Structural Footprinting.

Chromatin Immunoprecipitation (ChIP) Assay
  • Objective: To determine if a specific protein (e.g., Nurr1, p65) binds to a specific DNA sequence (e.g., a gene promoter) in living cells.

  • Methodology:

    • BV-2 microglial cells are treated with an inflammatory stimulus (e.g., LPS) with or without this compound.

    • Proteins are cross-linked to DNA using formaldehyde.

    • The chromatin is sheared into small fragments by sonication.

    • An antibody specific to the protein of interest (e.g., anti-Nurr1 or anti-p65) is used to immunoprecipitate the protein-DNA complexes.

    • The cross-links are reversed, and the DNA is purified.

    • Quantitative PCR (qPCR) is used to measure the amount of a specific DNA sequence (e.g., the NOS2 promoter) that was co-precipitated with the protein.

    • Results showed this compound decreased p65 binding while enhancing Nurr1 binding to the NOS2 promoter.

Conclusion

This compound is a valuable tool for studying the therapeutic potential of Nurr1 modulation. It effectively activates Nurr1-dependent pathways in vitro and in vivo, leading to neuroprotective and anti-inflammatory outcomes. However, researchers and drug developers must be aware of the crucial finding that this compound does not appear to bind directly to the Nurr1 LBD. Its mechanism is likely indirect, a characteristic that distinguishes it from direct binders like amodiaquine and chloroquine. This indirect action, along with its known interactions with other nuclear receptors, underscores the importance of comprehensive specificity profiling in the development of next-generation Nurr1-targeted therapeutics. Future research should aim to fully elucidate the direct molecular target of this compound to better understand its complex pharmacological profile.

References

A Comparative Analysis of C-DIM12 and Amodiaquine in Experimental Intracerebral Hemorrhage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Nurr1 Agonists in ICH Models

Intracerebral hemorrhage (ICH) is a devastating form of stroke with high rates of mortality and long-term disability.[1] Secondary brain injury, driven by inflammation and oxidative stress following the initial bleed, is a critical target for therapeutic intervention.[2] This guide provides a detailed comparison of two promising neuroprotective compounds, C-DIM12 and amodiaquine, which both act as ligands for the nuclear receptor Nurr1 (NR4A2), a key regulator of inflammation in the central nervous system.[3][4]

Recent preclinical studies have directly compared the efficacy of this compound and amodiaquine in a collagenase-induced mouse model of ICH, revealing shared mechanisms and distinct administrative profiles.[4] Both compounds have demonstrated significant potential in mitigating the damaging inflammatory cascade and improving functional outcomes after ICH.

Performance Comparison at a Glance

Both this compound and amodiaquine show significant therapeutic effects in a mouse model of ICH by targeting the Nurr1 receptor. Their primary shared mechanism involves the suppression of inducible nitric oxide synthase (iNOS), which in turn reduces inflammation, prevents neuronal loss, and preserves axonal integrity.

ParameterThis compound (100 mg/kg, p.o.)Amodiaquine (40 mg/kg, i.p.)VehicleSignificance (vs. Vehicle)
Neurological Function (Fault Rate, Day 7) ~25%Not explicitly quantified in direct comparison graph~60%p < 0.001 for this compound
Neuronal Survival (NeuN+ cells/mm²) ~400~400~200p < 0.01 for both
Microglia/Macrophage Activation (Iba1+ area) Significantly ReducedSignificantly ReducedHigh Activationp < 0.01 for both
iNOS mRNA Expression (Fold Change) ~2.5~2.5~7.5p < 0.01 for both
Inflammatory Chemokine CCL2 mRNA SuppressedSuppressedElevatedp < 0.001 for this compound
Axonal Integrity (SMI-32 Staining) PreservedPreservedDamagedQualitative Improvement

Data synthesized from figures presented in Kinoshita et al., Scientific Reports, 2022.

Mechanism of Action: Targeting the Nurr1 Pathway

Both this compound and amodiaquine function as agonists for the nuclear receptor Nurr1. In the context of ICH, the activation of Nurr1 in microglia and astrocytes helps to suppress the inflammatory response. A key downstream effect of Nurr1 activation by both compounds is the potent suppression of inducible nitric oxide synthase (iNOS) expression. Elevated iNOS levels contribute significantly to oxidative stress and neuronal damage after ICH. By inhibiting iNOS, this compound and amodiaquine reduce the production of harmful nitric oxide, thereby protecting neurons, preserving axonal structures, and mitigating overall brain injury.

Nurr1_Signaling_Pathway cluster_0 ICH-Induced Injury cluster_1 Therapeutic Intervention ICH Intracerebral Hemorrhage Inflammation Microglial/Astrocyte Activation ICH->Inflammation iNOS_up iNOS Upregulation Inflammation->iNOS_up Damage Oxidative Stress & Neuronal Damage iNOS_up->Damage CDIM12 This compound Nurr1 Nurr1 Activation CDIM12->Nurr1 AQ Amodiaquine AQ->Nurr1 Nurr1->iNOS_up Inhibits

Figure 1: Simplified signaling pathway for this compound and Amodiaquine in ICH.

Experimental Protocols

The following methodologies were employed in the direct comparative studies between this compound and amodiaquine.

1. Intracerebral Hemorrhage (ICH) Model:

  • Animal Model: Male ICR mice.

  • Induction Method: Stereotactic microinjection of collagenase type VII into the right striatum. This method creates a focal hematoma by enzymatically disrupting blood vessels, closely mimicking spontaneous ICH.

2. Drug Administration:

  • This compound: Administered orally (p.o.) at doses of 50 or 100 mg/kg.

  • Amodiaquine: Administered intraperitoneally (i.p.) at a dose of 40 mg/kg.

  • Treatment Schedule: The initial dose was given 3 hours after ICH induction, followed by daily administrations.

3. Behavioral Assessment:

  • Modified Limb-Placing Test: Evaluates sensorimotor function by testing the mice's ability to place their limbs in response to tactile and proprioceptive stimuli. Scores are graded to quantify neurological deficits.

  • Ladder Walking Test: Assesses motor coordination and limb placement accuracy. The fault rate (missteps) and total distance walked are measured.

4. Immunohistochemistry and Gene Expression Analysis:

  • Neuronal Loss: Brain sections were stained with an anti-NeuN antibody to identify surviving neurons in the perihematomal region.

  • Neuroinflammation: Activation of microglia and macrophages was assessed by staining for Iba1.

  • Gene Expression: Quantitative real-time PCR (qRT-PCR) was used to measure mRNA levels of inflammatory mediators (e.g., IL-6, CCL2) and iNOS in brain tissue surrounding the hematoma.

The general workflow for these preclinical studies is outlined below.

Experimental_Workflow cluster_analysis start ICH Induction (Collagenase Model) treatment Drug Administration (3h post-ICH) - Vehicle - this compound (p.o.) - Amodiaquine (i.p.) start->treatment behavior Behavioral Testing (e.g., Ladder Walk, Limb Placing) - Daily for 7 days treatment->behavior tissue Tissue Collection (Day 3 or 7) behavior->tissue analysis Analysis tissue->analysis IHC Immunohistochemistry (NeuN, Iba1) qPCR qRT-PCR (iNOS, CCL2, IL-6)

Figure 2: General experimental workflow for testing therapeutics in an ICH model.

Conclusion

Both this compound and amodiaquine demonstrate significant neuroprotective effects in a preclinical model of intracerebral hemorrhage. They effectively reduce secondary brain injury by activating the Nurr1 receptor and suppressing the iNOS-mediated inflammatory pathway. The primary distinction lies in their route of administration, with this compound showing efficacy via oral delivery, a significant advantage for potential clinical translation. Amodiaquine, while equally effective mechanistically in this model, was administered via intraperitoneal injection. These findings establish Nurr1 as a viable therapeutic target for ICH and highlight this compound as a promising candidate for further drug development due to its oral bioavailability and potent anti-inflammatory and neuroprotective properties.

References

Comparative Analysis of C-DIM12 Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the replication of C-DIM12 neuroprotection studies.

This guide provides a comparative overview of the neuroprotective effects of 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane (this compound), a potent activator of the orphan nuclear receptor Nurr1 (also known as NR4A2). The data presented is compiled from preclinical studies investigating the therapeutic potential of this compound in models of neurodegenerative diseases. The primary mechanism of action for this compound's neuroprotective effects involves the activation of Nurr1, which subsequently suppresses neuroinflammation by inhibiting the NF-κB signaling pathway in glial cells.[1][2][3]

Quantitative Data on Neuroprotective Effects

The following table summarizes the key quantitative findings from in vivo studies assessing the neuroprotective and anti-inflammatory efficacy of this compound in established mouse models of neurological damage.

ModelDosageAdministrationKey FindingsReference
MPTP-Induced Parkinsonism 25 mg/kg/dayOralProtected against the loss of dopaminergic (DA) neurons in the substantia nigra pars compacta (SNpc) and DA terminals in the striatum.[1][3] Significantly suppressed the number of IBA-1+ (activated microglia) cells in the SNpc. Maintained a ramified (resting) phenotype in microglia and suppressed astrocyte activation.
MPTP-Induced Parkinsonism 50 mg/kgOralThis compound had the greatest neuroprotective activity among other C-DIM compounds, potently suppressing the activation of microglia and astrocytes.
Intracerebral Hemorrhage (ICH) 50 or 100 mg/kg/dayOralImproved recovery of neurological function and prevented neuron loss in the hematoma. Suppressed the activation of microglia/macrophages. Reduced the expression of inflammatory mediators interleukin-6 (IL-6) and CC chemokine ligand 2 (CCL2). Suppressed the increase in inducible nitric oxide synthase (iNOS) mRNA expression.

Signaling Pathway and Experimental Workflow

To facilitate the replication of these findings, this guide includes detailed diagrams of the proposed signaling pathway for this compound and a typical experimental workflow for in vivo neuroprotection studies.

This compound Signaling Pathway

This compound exerts its neuroprotective effects primarily through the activation of the Nurr1 receptor. In glial cells such as microglia and astrocytes, activated Nurr1 interferes with the pro-inflammatory NF-κB signaling pathway. This transrepression mechanism is thought to involve the recruitment of corepressors to NF-κB target gene promoters, thereby inhibiting the expression of inflammatory mediators like TNF-α, IL-1β, and iNOS. This reduction in neuroinflammation helps to protect neurons from secondary damage.

C_DIM12_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Glial Cell (Microglia/Astrocyte) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Nurr1_inactive Nurr1 (inactive) This compound->Nurr1_inactive Activates Nurr1_active Nurr1 (active) Nurr1_inactive->Nurr1_active Nurr1_nuc Nurr1 Nurr1_active->Nurr1_nuc Translocates NFkB_complex_inactive IκB-NF-κB NFkB_active NF-κB (p65/p50) NFkB_complex_inactive->NFkB_active IκB degradation IkB IκB NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocates Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->NFkB_complex_inactive Activates IKK Nurr1_nuc->NFkB_nuc Interacts with Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-1β, iNOS) NFkB_nuc->Inflammatory_Genes Promotes Transcription NFkB_nuc->Inflammatory_Genes Inhibits Transcription CoR Corepressor Complex CoR->NFkB_nuc Recruited by Nurr1

This compound neuroprotective signaling pathway.
Experimental Workflow for In Vivo Neuroprotection Studies

The following diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of this compound in a mouse model of neurodegeneration, such as MPTP-induced Parkinsonism or collagenase-induced intracerebral hemorrhage.

Experimental_Workflow cluster_setup Experimental Setup cluster_assessment Assessment cluster_analysis Analysis Animal_Model Induce Neurological Damage (e.g., MPTP or Collagenase) Treatment_Groups Divide into Treatment Groups: - Vehicle Control - this compound (e.g., 25, 50, 100 mg/kg) - Positive Control (optional) Animal_Model->Treatment_Groups Dosing Administer Treatment (e.g., Daily Oral Gavage) Treatment_Groups->Dosing Behavioral Behavioral Testing (e.g., Beam-walk, Open Field) Dosing->Behavioral During/After Treatment Tissue_Collection Tissue Collection (Brain) Behavioral->Tissue_Collection Histology Immunohistochemistry (e.g., TH, Iba1, GFAP) Tissue_Collection->Histology Biochemistry Western Blot / ELISA (e.g., TH, DAT, Inflammatory Cytokines) Tissue_Collection->Biochemistry Molecular qPCR (e.g., iNOS, IL-6, CCL2) Tissue_Collection->Molecular

References

Validating Nurr1 Knockout Models for C-DIM12 Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the validation of Nurr1 knockout (KO) models, a critical step in investigating the therapeutic potential of C-DIM12. This compound is a potent, orally active modulator of the orphan nuclear receptor Nurr1 (also known as NR4A2)[1]. It does not directly bind to the Nurr1 ligand-binding domain but is thought to function through effector proteins that influence Nurr1 activity[2]. This compound has demonstrated anti-inflammatory, neuroprotective, and anti-tumor effects by modulating Nurr1-mediated signaling pathways, primarily through the inhibition of NF-κB activity[3][4].

Validating the knockout of Nurr1 is paramount to ensuring that the observed effects of this compound are indeed mediated by its interaction with the Nurr1 signaling pathway. This guide outlines the essential experimental data, protocols, and validation workflows.

Data Presentation: Comparing Wild-Type vs. Nurr1 KO Models

Effective validation of a Nurr1 knockout model involves a multi-tiered approach, confirming the gene deletion at the genomic, transcriptomic, and proteomic levels, and subsequently assessing the functional consequences, particularly in response to this compound treatment.

Table 1: Molecular Validation of Nurr1 Knockout

Validation MethodWild-Type (WT) ControlNurr1 Knockout (KO)Expected Outcome for Successful KO
Genomic DNA PCR Amplification of a band corresponding to the WT Nurr1 allele.Absence of the WT allele band and/or presence of a band corresponding to the disrupted allele.Clear differentiation in band size between WT and KO genotypes.
Sanger Sequencing Sequence matches the reference Nurr1 gene sequence.Presence of frameshift mutations (insertions/deletions) leading to a premature stop codon.Confirmation of the specific genetic alteration in the KO model.
RT-qPCR Detectable levels of Nurr1 mRNA.Significantly reduced or absent Nurr1 mRNA levels.>90% reduction in Nurr1 mRNA expression in KO vs. WT.
Western Blot Detection of a protein band at the expected molecular weight for Nurr1.Absence of the Nurr1 protein band.No detectable Nurr1 protein in the KO model.

Table 2: Functional Validation with this compound Treatment

Functional AssayWild-Type (WT) + this compoundNurr1 KO + this compoundExpected Outcome
NF-κB Reporter Assay Significant reduction in NF-κB activity.No significant change in NF-κB activity.Demonstrates that this compound's inhibitory effect on NF-κB is Nurr1-dependent.
Cytokine Expression (e.g., IL-6, TNF-α) after LPS stimulation Suppression of pro-inflammatory cytokine expression.No significant suppression of cytokine expression.Confirms Nurr1's role in the anti-inflammatory action of this compound.
Dopaminergic Neuron Survival Assay (in a Parkinson's disease model) Increased survival of dopaminergic neurons.No significant neuroprotective effect.Validates Nurr1 as the target for this compound's neuroprotective properties.
Tumor Growth in Xenograft Model Inhibition of tumor growth and induction of apoptosis.Reduced or no effect on tumor growth.Shows the dependency of this compound's anti-cancer effects on Nurr1.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

Genotyping by PCR
  • Objective: To confirm the genetic modification at the DNA level.

  • Procedure:

    • Isolate genomic DNA from tissue samples (e.g., tail snips) or cultured cells from both wild-type and potential knockout animals/cell lines.

    • Design PCR primers flanking the targeted region of the Nurr1 gene. A three-primer approach (one forward common primer and two reverse primers, one for the wild-type allele and one for the knockout allele) is often effective.

    • Perform PCR using a standard protocol with an annealing temperature optimized for the designed primers.

    • Analyze the PCR products on an agarose gel. The resulting band patterns will distinguish between wild-type, heterozygous, and homozygous knockout genotypes.

RT-qPCR for Nurr1 mRNA Expression
  • Objective: To quantify the expression level of Nurr1 mRNA.

  • Procedure:

    • Isolate total RNA from cells or tissues of interest.

    • Synthesize cDNA using a reverse transcriptase enzyme.

    • Perform quantitative PCR (qPCR) using primers specific for Nurr1 and a reference gene (e.g., GAPDH, β-actin) for normalization.

    • Calculate the relative expression of Nurr1 mRNA in knockout samples compared to wild-type controls using the ΔΔCt method.

Western Blot for Nurr1 Protein Detection
  • Objective: To verify the absence of the Nurr1 protein.

  • Procedure:

    • Prepare protein lysates from cells or tissues.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for Nurr1.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control (e.g., β-actin, GAPDH) should be used to ensure equal protein loading.

NF-κB Reporter Assay
  • Objective: To measure the effect of this compound on NF-κB transcriptional activity in the presence and absence of Nurr1.

  • Procedure:

    • Co-transfect wild-type and Nurr1 KO cells with a reporter plasmid containing NF-κB response elements upstream of a luciferase or fluorescent protein gene.

    • Treat the cells with an inflammatory stimulus (e.g., TNF-α, LPS) in the presence or absence of this compound.

    • After a suitable incubation period, lyse the cells and measure the reporter gene activity (luciferase activity or fluorescence intensity).

    • Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase).

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

C_DIM12_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C_DIM12 This compound Effector_Proteins Effector Proteins C_DIM12->Effector_Proteins Nurr1 Nurr1 Effector_Proteins->Nurr1 Modulates IKK IKK Complex IκBα IκBα IKK->IκBα p65_p50_IκBα p65/p50-IκBα (Inactive) IκBα->p65_p50_IκBα p65_p50 p65/p50 (NF-κB) p65_p50->p65_p50_IκBα p65_p50_nucleus p65/p50 p65_p50->p65_p50_nucleus p65_p50_IκBα->p65_p50 Degradation of IκBα Inflammatory_Genes Inflammatory Gene Promoters Nurr1->Inflammatory_Genes Inhibits p65 binding Gene_Expression Inflammatory Gene Expression Inflammatory_Genes->Gene_Expression p65_p50_nucleus->Inflammatory_Genes Binds KO_Validation_Workflow cluster_generation Model Generation cluster_validation Molecular Validation cluster_functional Functional Validation CRISPR CRISPR/Cas9-mediated Nurr1 Targeting Cell_Line Generation of Nurr1 KO Cell Line/Mouse CRISPR->Cell_Line Genomic_DNA Genomic DNA Analysis (PCR) Cell_Line->Genomic_DNA mRNA mRNA Quantification (RT-qPCR) Cell_Line->mRNA Protein Protein Detection (Western Blot) Cell_Line->Protein Sequencing Sanger Sequencing Genomic_DNA->Sequencing WT_Control Wild-Type Control Protein->WT_Control Nurr1_KO Nurr1 Knockout Protein->Nurr1_KO Treatment Treatment with this compound WT_Control->Treatment Nurr1_KO->Treatment Assays Functional Assays (e.g., NF-κB, Cytokine) Treatment->Assays Result Confirmation of Nurr1-dependent This compound Activity Assays->Result

References

Assessing the Long-Term Effects of C-DIM12 Treatment: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of C-DIM12's performance with alternative treatments, supported by available preclinical experimental data. While long-term clinical data for this compound is not yet available, this document summarizes the existing evidence to inform future research and development.

This compound, a derivative of diindolylmethane (DIM), has emerged as a promising therapeutic candidate, primarily through its activity as an agonist of the orphan nuclear receptor Nurr1. This interaction gives this compound potent anti-inflammatory and neuroprotective properties, with potential applications in neurodegenerative diseases and cancer. This guide synthesizes the current understanding of this compound's mechanism of action, its effects in preclinical models, and how it compares to other therapeutic alternatives.

Comparative Efficacy of this compound and Alternatives

The therapeutic potential of this compound has been primarily investigated in preclinical models of neuroinflammation, neurodegeneration, and cancer. Below is a summary of its performance compared to other relevant compounds.

Table 1: Comparison of this compound and Amodiaquine in a Mouse Model of Intracerebral Hemorrhage (ICH)

ParameterThis compound (50 mg/kg, p.o.)Amodiaquine (40 mg/kg, i.p.)VehicleReference
Neurological Function Improved recoveryImproved recoveryNo improvement[1][2]
Neuron Loss PreventedNot specifiedSignificant loss[1][2]
Microglia/Macrophage Activation SuppressedNot specifiedActivated[1]
Inflammatory Mediator Expression (IL-6, CCL2) SuppressedNot specifiedIncreased
Axonal Structure Preservation PreservedPreservedDamaged
iNOS mRNA Expression SuppressedSuppressedIncreased

Table 2: Effects of this compound in a Mouse Model of Parkinson's Disease (MPTP-induced)

ParameterThis compound (25 mg/kg/day, p.o.)VehicleReference
Dopaminergic Neuron Loss Protected against lossSignificant loss
Microglial Activation SuppressedActivated
Astrocyte Activation SuppressedActivated
Motor Deficits AmelioratedPresent

Table 3: Anti-cancer Effects of this compound and Other DIM Derivatives

CompoundCancer ModelKey FindingsReference
This compound Orthotopic bladder cancer (human cells in nude mice)Suppressed tumor growth
DIM Breast cancer cell lines (MCF-7, MDA-MB-231)Inhibited cell growth, induced apoptosis
DIM Derivatives (general) Various cancer cell lines (prostate, pancreatic, breast)Overcame drug resistance, induced apoptosis

Signaling Pathways and Mechanism of Action

This compound primarily exerts its effects by activating the orphan nuclear receptor Nurr1. This activation leads to the modulation of several downstream signaling pathways, most notably the inhibition of the pro-inflammatory NF-κB pathway.

C_DIM12_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK activates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates C-DIM12_cyto This compound Nurr1 Nurr1 C-DIM12_cyto->Nurr1 activates Nurr1->NF-κB_nuc inhibits DNA DNA NF-κB_nuc->DNA binds Gene Expression Pro-inflammatory Gene Expression DNA->Gene Expression induces

Caption: this compound activates Nurr1, which in turn inhibits NF-κB-mediated pro-inflammatory gene expression.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following section outlines key experimental protocols used in the preclinical evaluation of this compound.

In Vivo Neuroprotection Study in a Mouse Model of Intracerebral Hemorrhage (ICH)

This protocol assesses the neuroprotective effects of this compound following ICH.

ICH_Workflow ICH_Induction Induce ICH in mice (collagenase injection) Treatment Administer this compound (p.o.) or Vehicle (starting 3h post-ICH, daily) ICH_Induction->Treatment Behavioral_Testing Assess motor function (e.g., beam-walking, limb-placing tests) at various time points (e.g., 24, 48, 72h) Treatment->Behavioral_Testing Histology Euthanize mice and perform immunohistochemistry on brain sections (e.g., NeuN for neurons, Iba1 for microglia) Behavioral_Testing->Histology Analysis Quantify neuronal loss, microglial activation, and inflammatory markers Histology->Analysis

Caption: Experimental workflow for assessing this compound's neuroprotective effects in a mouse ICH model.

Detailed Methodology:

  • Animal Model: Adult male mice (e.g., C57BL/6) are used.

  • ICH Induction: Intracerebral hemorrhage is induced by stereotactic injection of collagenase into the striatum.

  • Treatment: this compound is administered orally (p.o.) at doses of 50 or 100 mg/kg, starting 3 hours after ICH induction and then daily. The vehicle control group receives the same volume of the carrier solution (e.g., corn oil).

  • Behavioral Assessment: Motor function is evaluated at multiple time points post-ICH using tests such as the beam-walking test and the modified limb-placing test.

  • Histological Analysis: At the end of the experiment (e.g., 72 hours post-ICH), mice are euthanized, and brains are collected for immunohistochemical analysis. Staining for NeuN (neurons), Iba1 (microglia/macrophages), and GFAP (astrocytes) is performed to assess neuronal loss and glial activation.

  • Molecular Analysis: Brain tissue can be used for quantitative real-time PCR (qRT-PCR) to measure the expression of inflammatory mediators like IL-6 and CCL2.

In Vivo Anti-Cancer Study in an Orthotopic Bladder Cancer Model

This protocol evaluates the anti-tumor efficacy of this compound in a clinically relevant animal model.

Bladder_Cancer_Workflow Cell_Implantation Implant human bladder cancer cells (e.g., 253J B-V) into the bladders of immunodeficient mice (e.g., nude mice) Tumor_Establishment Allow tumors to establish Cell_Implantation->Tumor_Establishment Treatment Administer this compound or Vehicle Tumor_Establishment->Treatment Tumor_Monitoring Monitor tumor growth (e.g., bioluminescence imaging if using luciferase-expressing cells) Treatment->Tumor_Monitoring Endpoint_Analysis Euthanize mice and excise bladders for histological analysis and tumor weight measurement Tumor_Monitoring->Endpoint_Analysis

Caption: Workflow for evaluating the anti-cancer efficacy of this compound in an orthotopic bladder cancer model.

Detailed Methodology:

  • Animal Model: Female athymic nude mice are used to prevent rejection of human tumor cells.

  • Cell Culture: Human bladder cancer cell lines (e.g., 253J B-V or UM-UC-3) are cultured under standard conditions. For in vivo imaging, cells can be transfected with a luciferase reporter gene.

  • Orthotopic Implantation: The bladder urothelium is pre-treated to facilitate tumor cell implantation (e.g., with trypsin or poly-L-lysine). A suspension of bladder cancer cells is then instilled into the bladder via a catheter.

  • Treatment: Once tumors are established, mice are treated with this compound (e.g., intraperitoneally) or a vehicle control.

  • Tumor Growth Monitoring: Tumor progression is monitored non-invasively, for instance, through bioluminescence imaging if luciferase-expressing cells are used.

Long-Term Effects and Future Directions

Currently, there is a notable absence of published long-term (i.e., several months to years) studies on the effects of this compound treatment in animal models or humans. The available preclinical data focuses on acute or sub-chronic effects, typically over days to a few weeks.

For the broader class of DIMs, some human clinical trials have been conducted, with intervention times ranging from 28 days to 12 months for breast and prostate cancer patients. These studies suggest that DIM is generally well-tolerated, with a promising safety profile. However, direct extrapolation of these findings to the long-term use of this compound is not possible without dedicated studies.

Future research should prioritize long-term efficacy and toxicology studies of this compound in relevant animal models. Key areas of investigation should include:

  • Chronic Dosing Studies: To assess the safety and tolerability of long-term this compound administration.

  • Extended Efficacy Studies: To determine if the beneficial effects observed in short-term models are sustained over longer periods.

  • Pharmacokinetic and Pharmacodynamic Modeling: To better predict human dosing and long-term exposure.

  • Combination Therapies: To explore potential synergistic effects with other therapeutic agents.

References

Comparative Analysis of C-DIM12's Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of C-DIM12's Performance Against Alternative Cancer Therapeutics, Supported by Experimental Data.

This compound, a modulator of the nuclear receptor Nurr1, has emerged as a compound of interest in oncology research due to its demonstrated anti-tumor activities. This guide provides a comprehensive comparison of this compound with other therapeutic alternatives, focusing on its efficacy in pancreatic and bladder cancer models. The information is presented through quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular pathways and experimental workflows.

Quantitative Performance Analysis

The anti-proliferative efficacy of this compound and its alternatives has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric for comparison. While direct head-to-head studies are limited, the following tables summarize available data to provide a comparative perspective.

Table 1: In Vitro Anti-Proliferative Activity (IC50) in Pancreatic Cancer Cell Lines

CompoundCell LineIC50 (µM)Citation(s)
This compoundMiaPaCa-2~15-30[1]
Panc-1~15-30[1]
GemcitabineMiaPaCa-20.0457 - 260[2][3]
Panc-1~0.01 - 10[4]
AsPC-1~0.01 - 110
BxPC-3~0.02 - 20
AmodiaquineNot AvailableNot Available
Cytosporone BNot AvailableNot Available

Table 2: In Vitro Anti-Proliferative Activity (IC50) in Bladder Cancer Cell Lines

CompoundCell LineIC50 (µM)Citation(s)
This compoundNot AvailableNot Available
CisplatinT24~5-10
UMUC3~5-10
J82~2-5
GemcitabineNot AvailableNot Available
AmodiaquineNot AvailableNot Available

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density and assay duration.

In Vivo Anti-Tumor Efficacy

Preclinical studies using animal models provide crucial insights into the therapeutic potential of anti-cancer compounds.

In a pancreatic cancer xenograft model using MiaPaCa-2 cells, this compound administered at 50 mg/kg significantly inhibited tumor growth. This effect was associated with increased apoptosis within the tumor tissue. When compared to the standard-of-care chemotherapeutic agent gemcitabine, which has also shown efficacy in pancreatic cancer xenograft models, this compound presents an alternative mechanism of action that could be beneficial, particularly in gemcitabine-resistant tumors.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the Nurr1 signaling pathway and a typical experimental workflow for assessing anti-tumor activity.

Nurr1_Signaling_Pathway Nurr1 Signaling Pathway in Cancer cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects This compound This compound Nurr1_inactive Nurr1 (inactive) This compound->Nurr1_inactive Other_Nurr1_Ligands Other_Nurr1_Ligands Other_Nurr1_Ligands->Nurr1_inactive Nurr1_active Nurr1 (active) Nurr1_inactive->Nurr1_active Translocation Nurr1_RXR_Complex Nurr1-RXR Heterodimer Nurr1_active->Nurr1_RXR_Complex RXR RXR RXR->Nurr1_RXR_Complex Target_Genes Target Gene Promoters Nurr1_RXR_Complex->Target_Genes Binding Transcription_Modulation Modulation of Gene Transcription Target_Genes->Transcription_Modulation Apoptosis Apoptosis Transcription_Modulation->Apoptosis Proliferation_Inhibition Inhibition of Proliferation Transcription_Modulation->Proliferation_Inhibition Autophagy_Modulation Modulation of Autophagy Transcription_Modulation->Autophagy_Modulation

Caption: Nurr1 Signaling Pathway in Cancer.

Experimental_Workflow Experimental Workflow for Anti-Tumor Activity Assessment Start Hypothesis: Compound has anti-tumor activity In_Vitro_Studies In Vitro Studies Start->In_Vitro_Studies Cell_Culture Cancer Cell Lines (e.g., MiaPaCa-2, T24) In_Vitro_Studies->Cell_Culture In_Vivo_Studies In Vivo Studies In_Vitro_Studies->In_Vivo_Studies MTT_Assay Cell Viability Assay (MTT) - Determine IC50 Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) - Quantify apoptotic cells Cell_Culture->Apoptosis_Assay Data_Analysis Data Analysis & Interpretation MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Xenograft_Model Xenograft Mouse Model - Tumor implantation In_Vivo_Studies->Xenograft_Model Treatment Drug Administration (e.g., this compound, Vehicle) Xenograft_Model->Treatment Tumor_Measurement Tumor Growth Monitoring - Caliper measurements - Bioluminescence imaging Treatment->Tumor_Measurement Endpoint_Analysis Endpoint Analysis Tumor_Measurement->Endpoint_Analysis Histology Immunohistochemistry - Ki-67 (proliferation) - TUNEL (apoptosis) Endpoint_Analysis->Histology Histology->Data_Analysis Conclusion Evaluate Anti-Tumor Efficacy Data_Analysis->Conclusion

Caption: Workflow for Anti-Tumor Activity Assessment.

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, detailed protocols for the key experimental assays are provided below.

Cell Viability (MTT) Assay

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and alternative compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis (Annexin V) Assay

This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound or alternative compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.

In Vivo Xenograft Tumor Model

This protocol outlines the establishment and monitoring of tumor xenografts in immunodeficient mice.

  • Cell Preparation: Harvest cancer cells (e.g., MiaPaCa-2 or T24) and resuspend them in a mixture of serum-free medium and Matrigel.

  • Tumor Implantation: Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of immunodeficient mice (e.g., nude or SCID).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2. For cells expressing luciferase, tumor burden can be monitored non-invasively using bioluminescence imaging.

  • Drug Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg, intraperitoneally or by oral gavage) and alternative drugs according to the study design. The control group receives the vehicle.

  • Endpoint and Tissue Collection: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

In Vivo Bioluminescence Imaging

This non-invasive technique is used to monitor tumor growth and response to treatment in real-time in living animals.

  • Cell Line Transduction: Stably transfect the cancer cell line with a luciferase reporter gene.

  • Substrate Injection: Anesthetize the tumor-bearing mouse and intraperitoneally inject D-luciferin (e.g., 150 mg/kg).

  • Imaging: After a short incubation period (typically 10-15 minutes) for substrate distribution, place the mouse in an in vivo imaging system (e.g., IVIS) and acquire bioluminescent images.

  • Data Analysis: Quantify the light emission from the tumor region as a measure of tumor burden. This allows for longitudinal monitoring of tumor growth and therapeutic response in the same animal over time.

Conclusion

This compound demonstrates significant anti-tumor activity in preclinical models of pancreatic and bladder cancer through the modulation of the Nurr1 signaling pathway. While direct comparative data with all alternative therapies under identical conditions is not yet available, the existing evidence suggests that this compound offers a promising and distinct mechanism of action. Its ability to induce apoptosis and inhibit tumor growth warrants further investigation, particularly in combination therapies and in patient populations with tumors resistant to standard chemotherapeutic agents. The provided experimental protocols offer a foundation for researchers to further explore the therapeutic potential of this compound and other Nurr1 modulators in the fight against cancer.

References

A Comparative Analysis of C-DIM12 and Other Diindolylmethane (DIM) Compounds in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic diindolylmethane analog, C-DIM12, with other DIM compounds, focusing on their performance in preclinical cancer models. The information is supported by experimental data to assist researchers in evaluating these compounds for further investigation and drug development.

Introduction to Diindolylmethanes

Diindolylmethane (DIM) is a natural compound formed in the stomach from the digestion of indole-3-carbinol, a substance found in cruciferous vegetables.[1] Both DIM and its synthetic derivatives, known as C-substituted diindolylmethanes (C-DIMs), have garnered significant interest for their potential as anticancer agents.[2] These compounds are known to modulate multiple signaling pathways that are critical in cancer progression.[1][2] this compound, or 1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane, is a specific synthetic analog that has been developed to enhance the therapeutic potential of the parent DIM molecule.[3]

Comparative Efficacy: In Vitro Studies

The cytotoxic effects of various DIM compounds have been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. Generally, C-substituted DIMs exhibit greater potency than the parent DIM compound.

CompoundCell LineCancer TypeIC50 (µM)
Unsubstituted DIM HT-29Colon Cancer> 100
Triphenylamine-substituted BIM HT-29Colon Cancer3.93
DIM-C-pPhCF3 KU7Bladder Cancer5 - 10
253J-BVBladder Cancer1 - 5
DIM-C-pPhtBu KU7Bladder Cancer5 - 10
253J-BVBladder Cancer1 - 5
DIM-C-pPhC6H5 KU7Bladder Cancer5 - 10
253J-BVBladder Cancer1 - 5

Comparative Efficacy: In Vivo Studies

The antitumor activity of C-DIM compounds has also been demonstrated in animal models, showing significant inhibition of tumor growth.

CompoundCancer ModelAdministrationTumor Growth Inhibition
DIM-C-pPhCF3 KU7 Orthotopic Bladder Tumor60 mg/kg (thrice a week for 4 weeks)32%
KU7 Subcutaneous Bladder Tumor60 mg/kg (thrice a week for 4 weeks)60%
DIM-C-pPhBr RKO Colon Cancer Xenograft30 mg/kg/daySignificant proapoptotic and anticarcinogenic effects

Mechanisms of Action: A Comparative Overview

This compound and other DIM compounds exert their anticancer effects through distinct primary signaling pathways.

This compound: The primary mechanism of this compound involves the activation of the orphan nuclear receptor Nurr1 (Nuclear receptor related 1 protein). Activation of Nurr1 by this compound leads to the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This is achieved by stabilizing nuclear corepressor proteins, which in turn reduces the binding of the p65 subunit of NF-κB to the promoters of inflammatory and pro-survival genes.

C_DIM12_Signaling cluster_outside Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C_DIM12_ext This compound C_DIM12_nuc This compound C_DIM12_ext->C_DIM12_nuc Enters Cell NFkB_complex p50/p65/IκB p50_p65 p50/p65 NFkB_complex->p50_p65 Signal IkB IκB NFkB_complex->IkB Signal p65_nuc p65 p50_p65->p65_nuc Translocation Nurr1 Nurr1 C_DIM12_nuc->Nurr1 Activates Nurr1->p65_nuc Inhibits binding DNA DNA (Promoter Region) p65_nuc->DNA Binds Gene_Expression Pro-inflammatory & Pro-survival Genes DNA->Gene_Expression Transcription

Caption: this compound activates Nurr1 to inhibit NF-κB signaling.

Other DIM Compounds: The parent compound, DIM, and many other C-DIMs have a broader, more pleiotropic mechanism of action. A key pathway for these compounds is the activation of the Aryl Hydrocarbon Receptor (AhR) . Upon binding to DIM, the AhR translocates to the nucleus, forms a heterodimer with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) on DNA. This leads to the transcription of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes, and can also influence other pathways related to cell growth and proliferation. Additionally, DIM is known to affect NF-κB, Akt, and Wnt signaling pathways.

DIM_Signaling cluster_outside Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DIM_ext DIM DIM_cyto DIM DIM_ext->DIM_cyto Enters Cell AhR_complex AhR/HSP90/XAP2 AhR_DIM AhR-DIM AhR_complex->AhR_DIM Binds DIM_cyto->AhR_complex AhR_DIM_nuc AhR-DIM AhR_DIM->AhR_DIM_nuc Translocation AhR_ARNT AhR/ARNT AhR_DIM_nuc->AhR_ARNT Dimerizes ARNT ARNT ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binds Target_Genes Target Genes (e.g., CYP1A1) XRE->Target_Genes Transcription

Caption: DIM activates the Aryl Hydrocarbon Receptor (AhR) pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of DIM compounds.

Cell Viability (MTT) Assay

This assay is used to assess the dose-dependent effect of DIM compounds on cell viability.

Materials:

  • Cancer cell line of interest (e.g., KU7, 253J-BV)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • DIM compound (e.g., this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the DIM compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow start Start seed Seed cells in 96-well plate start->seed adhere Allow cells to adhere (overnight) seed->adhere treat Treat with DIM compounds (various concentrations) adhere->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read Read absorbance solubilize->read analyze Calculate IC50 read->analyze end_node End analyze->end_node

Caption: Workflow for the MTT cell viability assay.

In Vivo Xenograft Mouse Model

This model is used to evaluate the in vivo antitumor efficacy of DIM compounds.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cells for injection (e.g., KU7, RKO)

  • DIM compound formulated for injection (e.g., in corn oil)

  • Vehicle control solution

  • Calipers for tumor measurement

Protocol:

  • Tumor Cell Implantation: Subcutaneously or orthotopically inject a suspension of cancer cells into the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomization: Randomize the mice into control and treatment groups.

  • Compound Administration: Administer the DIM compound to the treatment group via the desired route (e.g., intraperitoneal injection or oral gavage) at a specified dose and schedule. Administer the vehicle solution to the control group.

  • Tumor Monitoring: Measure the tumor volume using calipers every 2-3 days. The formula (Length x Width²)/2 is commonly used.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).

  • Data Analysis: Compare the average tumor volume and weight between the treatment and control groups to determine the percentage of tumor growth inhibition.

Conclusion

The available data indicates that C-substituted diindolylmethanes, including this compound, are significantly more potent anticancer agents than the parent compound, DIM. This enhanced potency is often attributed to more specific interactions with molecular targets, such as the activation of Nurr1 by this compound, leading to the inhibition of pro-survival pathways like NF-κB. In contrast, DIM's broader mechanism of action, primarily through the AhR pathway, may contribute to its lower potency. The selection of a specific DIM compound for further research and development should consider the target cancer type and the desired mechanism of action. The provided data and protocols serve as a valuable resource for the continued investigation of this promising class of anticancer compounds.

References

Unveiling the Impact of C-DIM12 on NF-κB p65 Binding: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanisms of novel compounds is paramount. This guide provides a detailed comparison of 1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane (C-DIM12) and other molecules in modulating the binding of the critical transcription factor NF-κB p65 to DNA. The data presented herein, supported by detailed experimental protocols, offers a valuable resource for evaluating therapeutic strategies targeting the NF-κB signaling pathway.

This compound has emerged as a significant modulator of the nuclear factor-kappa B (NF-κB) pathway, a cornerstone of inflammatory and immune responses. Research indicates that this compound exerts its influence by diminishing the binding of the p65 subunit of NF-κB to its target DNA sequences. This effect is primarily achieved through the activation of the orphan nuclear receptor Nurr1. This compound enhances the recruitment of Nurr1 to promoter regions, such as that of the inducible nitric oxide synthase (iNOS) gene, which in turn stabilizes the binding of nuclear corepressors and consequently reduces p65 binding.[1] Studies have shown that a concentration of 10 µM this compound can significantly attenuate NF-κB transcriptional activity.[1]

Comparative Analysis of NF-κB p65 Binding Modulators

To provide a comprehensive understanding of this compound's efficacy, this guide compares its activity with other known modulators of NF-κB p65 binding. The following table summarizes the available quantitative data on these compounds. It is important to note that the experimental systems and endpoints measured may vary between studies, precluding a direct head-to-head comparison in all cases.

CompoundMechanism of ActionEffective ConcentrationExperimental System
This compound Enhances Nurr1 recruitment to promoters, leading to decreased p65 binding.[1]10 µM (significant attenuation of NF-κB transcriptional activity)BV-2 microglial cells[1]
Amodiaquine Activates Nurr1 transcriptional function.[2]EC50 of ~20 µM for Nurr1 activation.Cell-based reporter assay
Chloroquine Activates Nurr1 transcriptional function.EC50 of ~50 µM for Nurr1 activation.Cell-based reporter assay
BAY 11-7082 Inhibits the phosphorylation of IκBα, preventing the nuclear translocation of p65.5-10 µM (inhibition of NF-κB activity)Various cell lines
Pyrrolidine dithiocarbamate (PDTC) Suppresses NF-κB/DNA-binding activity.Dose-dependent inhibition (50-200 mg/kg in vivo)Rat model of LPS-induced inflammation

Visualizing the NF-κB Signaling Pathway and this compound's Point of Intervention

The following diagram, generated using the DOT language, illustrates the canonical NF-κB signaling pathway and highlights the mechanism by which this compound and its alternatives interfere with p65 activity.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Action Stimuli Stimuli Receptor Receptor Stimuli->Receptor 1. Activation IKK_complex IKK Complex Receptor->IKK_complex 2. Signal Transduction IκBα IκBα IKK_complex->IκBα 3. Phosphorylation Ub Ubiquitination & Degradation IκBα->Ub 4. p65_p50 p65/p50 p65_p50_n p65/p50 p65_p50->p65_p50_n 5. Nuclear Translocation p65_p50_IκBα p65/p50-IκBα (Inactive Complex) p65_p50_IκBα->IκBα p65_p50_IκBα->p65_p50 DNA DNA (κB site) p65_p50_n->DNA 6. DNA Binding Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression 7. Transcription Nurr1 Nurr1 Corepressors Corepressors Nurr1->Corepressors Recruits Corepressors->p65_p50_n Inhibits Binding This compound This compound This compound->Nurr1 Activates Amodiaquine Amodiaquine Amodiaquine->Nurr1 Activates BAY117082 BAY 11-7082 BAY117082->IKK_complex Inhibits PDTC PDTC PDTC->p65_p50_n Inhibits Binding

Caption: NF-κB pathway and points of intervention by this compound and alternatives.

Key Experimental Protocols

Accurate and reproducible data are the bedrock of scientific advancement. The following sections provide detailed methodologies for two key experiments used to assess NF-κB p65 binding to DNA.

Chromatin Immunoprecipitation (ChIP) Assay

The ChIP assay is a powerful technique to investigate the interaction of proteins with specific DNA sequences in the context of the cell.

1. Cell Cross-linking and Lysis:

  • Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

  • Harvest and wash the cells with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

2. Chromatin Shearing:

  • Sonify the cell lysate to shear the chromatin into fragments of 200-1000 base pairs. The optimal sonication conditions should be empirically determined for each cell type and instrument.

3. Immunoprecipitation:

  • Pre-clear the chromatin lysate with protein A/G agarose/magnetic beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate overnight at 4°C with an antibody specific for NF-κB p65. A negative control immunoprecipitation should be performed in parallel using a non-specific IgG.

  • Add protein A/G beads to capture the antibody-protein-DNA complexes.

4. Washing and Elution:

  • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.

  • Elute the immunoprecipitated complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

5. Reverse Cross-linking and DNA Purification:

  • Reverse the protein-DNA cross-links by incubating the eluates at 65°C for several hours in the presence of high salt.

  • Treat the samples with RNase A and Proteinase K to remove RNA and proteins, respectively.

  • Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

6. Analysis:

  • Quantify the amount of precipitated DNA corresponding to a specific target promoter (e.g., the NOS2 promoter) using quantitative PCR (qPCR). The results are typically expressed as a percentage of the input DNA.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to detect protein-DNA interactions in vitro.

1. Probe Preparation:

  • Synthesize and anneal complementary oligonucleotides corresponding to the NF-κB binding site of interest.

  • Label the double-stranded DNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin, fluorescent dye).

2. Binding Reaction:

  • Prepare nuclear extracts from cells treated with or without the compound of interest (e.g., this compound).

  • Incubate the nuclear extract (containing NF-κB p65) with the labeled probe in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific binding.

  • For competition assays, add an excess of unlabeled specific or non-specific competitor DNA to the reaction.

  • For supershift assays, add an antibody specific to NF-κB p65 to the reaction mixture after the initial binding to confirm the identity of the protein in the complex.

3. Electrophoresis:

  • Resolve the binding reactions on a non-denaturing polyacrylamide gel. The protein-DNA complexes will migrate slower than the free probe.

4. Detection:

  • Visualize the labeled DNA by autoradiography (for radioactive probes) or by appropriate imaging systems for non-radioactive probes. A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex. The intensity of the shifted band provides a semi-quantitative measure of the amount of protein-DNA binding.

References

Independent Verification of C-DIM12's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported mechanisms of action for the synthetic molecule C-DIM12 (1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane) against other modulators of the nuclear receptor 4A subfamily (NR4A). The information presented is collated from publicly available experimental data to aid in the independent verification of its molecular interactions and cellular effects.

Core Mechanism of Action: A Dual Role in Inflammation and Cancer

This compound has been predominantly characterized as a modulator of the orphan nuclear receptor Nurr1 (NR4A2), exhibiting both neuroprotective and anti-cancer properties.[1][2][3] Its mechanism is primarily linked to the suppression of inflammatory signaling pathways and the induction of apoptosis in cancer cells.[1][2]

A significant aspect of this compound's activity is its potent inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This is reportedly achieved through the stabilization of nuclear corepressor proteins, which in turn diminishes the binding of the NF-κB subunit p65 to the promoters of inflammatory genes. This action leads to a downstream reduction in the expression of pro-inflammatory cytokines and chemokines such as nitric oxide synthase (NOS2), interleukin-6 (IL-6), and chemokine (C-C motif) ligand 2 (CCL2).

In the context of oncology, this compound has demonstrated the ability to stimulate apoptosis mediated by the Nurr1 axis in bladder cancer cells and inhibit tumor growth. In pancreatic cancer, it has been shown to inhibit tumor progression and autophagy, and interestingly, is sometimes referred to as a Nurr1 antagonist in this context. This suggests that the functional outcome of this compound's interaction with the Nurr1 pathway may be cell-type specific.

However, it is crucial to note a point of contention in the literature regarding its direct interaction with Nurr1. While many studies operate on the premise of this compound being a Nurr1 ligand, at least one study utilizing protein NMR spectroscopy has suggested that this compound does not directly bind to the Nurr1 ligand-binding domain (LBD). This finding opens the possibility of an indirect mechanism of action, potentially through an allosteric site or by modulating an upstream effector of Nurr1.

Comparative Analysis of this compound and Alternative Nurr1 Modulators

To provide a comprehensive overview, the following table summarizes the key characteristics of this compound in comparison to other known Nurr1 modulators.

FeatureThis compoundAmodiaquine/ChloroquineCytosporone B
Primary Target Nurr1 (NR4A2)Nurr1 (NR4A2)Nurr1 (NR4A2) & Nur77 (NR4A1)
Reported MOA Nurr1 activator; inhibits NF-κB signaling by stabilizing nuclear corepressors.Direct binding to Nurr1 LBD.Direct binding to a surface pocket on the LBD.
Direct Binding to Nurr1 LBD Disputed; NMR data suggests no direct binding.Confirmed by protein NMR.Confirmed by protein NMR and crystal structures (for analogs with Nur77).
Key Biological Effects Neuroprotective, anti-inflammatory, anti-cancer (apoptosis induction, autophagy inhibition).Anti-inflammatory.Not extensively characterized in the context of Nurr1 modulation.
In Vivo Efficacy Orally bioavailable and neuroprotective in Parkinson's disease models.Known antimalarial drugs with demonstrated anti-inflammatory properties.Limited in vivo data as a Nurr1 modulator.
Off-Target Effects Inhibition of serine/threonine kinases and other pathways at higher concentrations.Well-documented clinical side-effect profile.Not extensively studied.

Experimental Protocols for Verification

For independent verification of this compound's mechanism of action, the following experimental protocols are recommended:

NF-κB Reporter Assay

This assay quantitatively measures the activity of the NF-κB signaling pathway.

  • Cell Line: HEK293 cells stably expressing a green fluorescent protein (GFP) reporter under the control of an NF-κB response element (NF-κB-GFP HEK).

  • Protocol:

    • Seed NF-κB-GFP HEK cells in a 96-well plate.

    • Pre-treat cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) for 1 hour.

    • Stimulate the cells with an NF-κB activator, such as TNFα (30 ng/ml), in the continued presence of this compound.

    • After 24 hours, measure the total GFP fluorescence per cell using a high-content imaging system or a fluorescence plate reader.

    • A statistically significant reduction in GFP fluorescence in this compound treated cells compared to TNFα-only treated cells would indicate inhibition of NF-κB activation.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine the binding of specific proteins (e.g., p65 subunit of NF-κB, Nurr1) to a specific DNA region (e.g., the promoter of an inflammatory gene like NOS2).

  • Cell Line: BV-2 microglial cells.

  • Protocol:

    • Treat BV-2 cells with lipopolysaccharide (LPS) to induce an inflammatory response, with and without this compound pre-treatment.

    • Cross-link proteins to DNA using formaldehyde.

    • Lyse the cells and sonicate the chromatin to generate DNA fragments.

    • Immunoprecipitate the protein-DNA complexes using antibodies specific for p65 and Nurr1.

    • Reverse the cross-linking and purify the DNA.

    • Use quantitative PCR (qPCR) to amplify the promoter region of the NOS2 gene.

    • A decrease in the amount of NOS2 promoter DNA immunoprecipitated with the p65 antibody and a concurrent increase with the Nurr1 antibody in this compound treated cells would support the proposed mechanism of action.

In Vivo Model of Neuroinflammation

Animal models are crucial for verifying the neuroprotective and anti-inflammatory effects of this compound in a physiological setting.

  • Animal Model: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease.

  • Protocol:

    • Administer MPTP to mice to induce loss of dopaminergic neurons and neuroinflammation.

    • Treat a cohort of mice with this compound (e.g., 25-50 mg/kg, intraperitoneally or by oral gavage) and another with a vehicle control.

    • Assess motor function using tests such as the beam-walking test.

    • After the treatment period, sacrifice the animals and perform immunohistochemical analysis of brain tissue for markers of dopaminergic neurons (e.g., tyrosine hydroxylase), microglia activation (e.g., Iba1), and astrocyte activation (e.g., GFAP).

    • A preservation of dopaminergic neurons and a reduction in glial activation in the this compound treated group would confirm its neuroprotective and anti-inflammatory effects in vivo.

Visualizing the Molecular Pathways and Experimental Logic

To further clarify the proposed mechanisms and experimental designs, the following diagrams are provided.

C_DIM12_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNFα) IKK IKK Inflammatory_Stimuli->IKK IκBα IκBα IKK->IκBα P NFκB_p65_p50 NF-κB (p65/p50) IκBα->NFκB_p65_p50 Releases NFκB_p65_p50_nuc NF-κB (p65/p50) NFκB_p65_p50->NFκB_p65_p50_nuc Translocation CDIM12_cyto This compound CDIM12_nuc This compound CDIM12_cyto->CDIM12_nuc Nurr1_cyto Nurr1 Nurr1_nuc Nurr1 Nurr1_cyto->Nurr1_nuc Inflammatory_Gene_Promoter Inflammatory Gene Promoter (e.g., NOS2, IL-6) NFκB_p65_p50_nuc->Inflammatory_Gene_Promoter Binds Inflammatory_Genes Inflammatory Gene Expression Inflammatory_Gene_Promoter->Inflammatory_Genes Activates CoRepressors Co-repressors (CoREST, NCOR2) Nurr1_nuc->CoRepressors Stabilizes CoRepressors->NFκB_p65_p50_nuc Inhibits Binding CDIM12_nuc->Nurr1_nuc Activates*

Caption: Proposed signaling pathway of this compound.

ChIP_Assay_Workflow Start BV-2 Microglial Cells Treatment Treat with LPS +/- this compound Start->Treatment Crosslink Cross-link Proteins to DNA (Formaldehyde) Treatment->Crosslink Lyse_Sonication Cell Lysis & Sonication Crosslink->Lyse_Sonication Immunoprecipitation Immunoprecipitation (Antibodies for p65 or Nurr1) Lyse_Sonication->Immunoprecipitation Reverse_Crosslink Reverse Cross-linking & Purify DNA Immunoprecipitation->Reverse_Crosslink qPCR qPCR for NOS2 Promoter Reverse_Crosslink->qPCR Analysis Analyze DNA Enrichment qPCR->Analysis

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP) assay.

Logical_Comparison cluster_direct Direct Binders cluster_indirect Indirect/Disputed Binders Nurr1_LBD Nurr1 Ligand Binding Domain (LBD) Amodiaquine Amodiaquine/ Chloroquine Amodiaquine->Nurr1_LBD Binds Cytosporone_B Cytosporone B Cytosporone_B->Nurr1_LBD Binds CDIM12 This compound CDIM12->Nurr1_LBD No evidence of direct binding (NMR)

Caption: Logical relationship of modulators to the Nurr1 LBD.

References

Safety Operating Guide

Proper Disposal of C-DIM12: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling C-DIM12 must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Disposal of Unused this compound (Solid)

Unused or expired solid this compound should be treated as hazardous chemical waste.

  • Containerization: Place the original vial containing the solid this compound into a larger, sealable, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "3,3'-[(4-chlorophenyl)methylene]bis-1H-indole (this compound)," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.

  • Disposal Request: Arrange for pickup and disposal by your institution's certified hazardous waste management service.

Disposal of this compound Solutions and Contaminated Materials

Solutions of this compound, typically prepared in solvents like DMSO or ethanol, and any materials contaminated with this compound, require careful handling and disposal.

Key Principle: Do not dispose of this compound solutions down the drain or in regular trash[1][2].

  • Waste Collection:

    • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and sealable container. This container should be compatible with the solvent used (e.g., a specific container for halogenated or non-halogenated solvent waste).

    • Solid Waste: Dispose of contaminated labware, such as pipette tips, tubes, and gloves, in a designated solid hazardous waste container.

  • Labeling: Clearly label the waste containers with "Hazardous Waste," the chemical name "this compound," the solvent used (e.g., "in DMSO"), and an approximate concentration.

  • Spill Management:

    • In case of a spill, absorb the liquid with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

    • Scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, such as ethanol, and collect the cleaning materials as hazardous waste.

  • Final Disposal: Store the sealed waste containers in a designated satellite accumulation area and arrange for disposal through your institution's EHS department in accordance with local and national regulations[1][2].

Summary of this compound Properties for Disposal Consideration

PropertyValueReference
Chemical Name 3,3'-[(4-chlorophenyl)methylene]bis-1H-indole[3]
Molecular Formula C₂₃H₁₇ClN₂
Molecular Weight 356.9 g/mol
Solubility Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), and Ethanol (20 mg/ml)
Storage Temperature -20°C

This compound Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound and associated waste.

C_DIM12_Disposal_Workflow cluster_waste_generation Waste Generation cluster_disposal_path Disposal Pathway cluster_procedure Procedure cluster_final_disposal Final Disposal start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Unused Solid this compound waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid contaminated_materials Contaminated Labware (Gloves, Tips, etc.) waste_type->contaminated_materials Contaminated Solid absorb_spill Absorb Spill with Inert Material waste_type->absorb_spill Spill containerize_solid Place in Labeled Hazardous Waste Container solid_waste->containerize_solid containerize_liquid Collect in Labeled Liquid Waste Container liquid_waste->containerize_liquid containerize_contaminated Collect in Labeled Solid Waste Container contaminated_materials->containerize_contaminated spill_cleanup Spill Cleanup Material store Store in Designated Satellite Accumulation Area containerize_solid->store containerize_liquid->store containerize_contaminated->store absorb_spill->containerize_contaminated ehs_pickup Arrange for Pickup by EHS/Hazardous Waste Service store->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling C-DIM12

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling.

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of C-DIM12. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of your research. This compound is a synthetic activator of the nuclear receptor Nurr1, recognized for its anti-inflammatory and neuroprotective properties.[1] As a substance that has not yet been fully tested, cautious handling is imperative.[1]

Chemical and Physical Properties of this compound

A clear understanding of the chemical and physical properties of this compound is fundamental for safe handling and storage. This data is summarized in the table below.

PropertyValue
Chemical Name 3,3'-[(4-Chlorophenyl)methylene]bis[1H-indole]
Alternative Names C-Dim 12, DIM-C-pPhCl
CAS Number 178946-89-9
Molecular Formula C₂₃H₁₇ClN₂
Molecular Weight 356.85 g/mol
Appearance Orange powder[1] or Light yellow to brown solid[2]
Purity ≥98%
Solubility Soluble in DMSO (up to 100 mM) and ethanol (up to 100 mM).

Personal Protective Equipment (PPE) and Handling

Strict adherence to the following personal protective equipment (PPE) guidelines is mandatory to prevent exposure. The safety phrases associated with this compound are direct and must be followed:

  • S22: Do not breathe dust.

  • S36/37/39: Wear suitable protective clothing, gloves and eye/face protection.

  • S24/25: Avoid contact with skin and eyes.

Recommended PPE:
PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities or if there is a risk of splashing.Protects against airborne particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact.
Body Protection A laboratory coat must be worn. Consider a chemical-resistant apron for additional protection when handling significant quantities.Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is necessary.Prevents inhalation of the powdered compound.

Step-by-Step Handling and Operational Plan

Follow this workflow for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Receipt_and_Inspection Receipt and Inspection Storage Storage Receipt_and_Inspection->Storage Intact Package PPE_Donning Don PPE Storage->PPE_Donning Weighing Weighing PPE_Donning->Weighing Dissolution Dissolution Weighing->Dissolution Experimental_Use Experimental Use Dissolution->Experimental_Use Decontamination Decontamination Experimental_Use->Decontamination Waste_Segregation Waste Segregation Decontamination->Waste_Segregation Disposal Disposal Waste_Segregation->Disposal PPE_Doffing Doff PPE Disposal->PPE_Doffing

Caption: Workflow for Safe Handling of this compound.
Detailed Protocol:

  • Receipt and Inspection: Upon receiving the compound, inspect the packaging for any damage. If the container is compromised, handle it as a spill and follow appropriate cleanup procedures.

  • Storage: Store this compound at -20°C in a tightly sealed container, protected from light. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month, and protect from light.

  • Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as outlined in the table above.

  • Weighing: Conduct weighing in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Dissolution: Prepare solutions in a fume hood. This compound is soluble in DMSO and ethanol.

  • Experimental Use: Handle all solutions containing this compound with the same level of precaution as the solid compound.

  • Decontamination: Clean all work surfaces and equipment thoroughly with an appropriate solvent (e.g., 70% ethanol) after use.

  • Waste Segregation: Segregate all this compound waste, including contaminated consumables (e.g., pipette tips, tubes), into a clearly labeled hazardous waste container.

  • Disposal: Dispose of this compound waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly afterward.

Signaling Pathway of this compound

This compound is a Nurr1 activator that inhibits NF-κB and cytokine expression in microglial cells. It achieves this by stabilizing nuclear corepressor proteins, which in turn reduces the binding of p65 to inflammatory gene promoters.

C_DIM12 C_DIM12 Nurr1 Nurr1 C_DIM12->Nurr1 activates Corepressor_Proteins Corepressor Proteins Nurr1->Corepressor_Proteins stabilizes p65 p65 Corepressor_Proteins->p65 reduces binding to Inflammatory_Gene_Promoters Inflammatory Gene Promoters p65->Inflammatory_Gene_Promoters binds to NF_kB_Expression NF-κB and Cytokine Expression Inflammatory_Gene_Promoters->NF_kB_Expression promotes

Caption: this compound Signaling Pathway.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
C-DIM12
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
C-DIM12

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.